molecular formula C6H9NO2 B1310575 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 33294-81-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B1310575
CAS No.: 33294-81-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid ( 33294-81-4) is a rigid, cis-fused bicyclic proline derivative of significant interest in medicinal chemistry and drug discovery. This compound features a conformationally restricted [3.1.0] bicyclic scaffold, which is valuable for designing peptide mimetics and constraining the geometry of biologically active molecules . Its primary research application is as a key synthetic intermediate in the development of active pharmaceutical ingredients, most notably as a critical precursor in the synthesis of the Hepatitis C virus (HCV) NS3 protease inhibitor Boceprevir . The synthesis of this chiral, non-racemic building block can be achieved from industrial feedstocks such as ethyl chrysanthemate or cis-cypermethric acid, showcasing its practical utility in scalable production . The molecular formula is C 6 H 9 NO 2 with a molecular weight of 127.14 g/mol . This product is provided for research purposes and must be stored sealed in a dry, dark place at 2-8°C . Hazard Statements: H302-H315-H319-H335 . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDOTWVUXVXVDR-WDCZJNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454134
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33294-81-4, 22255-16-9
Record name (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has emerged as a critical building block in contemporary medicinal chemistry. Its rigid bicyclic structure provides a unique three-dimensional scaffold that allows for the precise spatial orientation of pharmacophoric elements, making it an invaluable component in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this important molecule, with a focus on its application in drug development. The defined stereochemistry of the (1R,2S,5S) isomer is of particular importance in its biological activity and its role as a key intermediate in the synthesis of antiviral drugs.

Molecular Structure and Core Chemical Identity

The defining feature of this compound is its fused ring system, consisting of a pyrrolidine ring fused with a cyclopropane ring. This arrangement imparts significant conformational rigidity compared to its linear or monocyclic counterparts. The "cis" configuration of the carboxylic acid group relative to the cyclopropane ring is a key structural aspect.

The stereochemistry, designated as (1R, 2S, 5S), dictates the absolute configuration at the three chiral centers of the molecule. This specific spatial arrangement is crucial for its interaction with biological targets.

Key Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 33294-81-4[1][2]
Molecular Formula C₆H₉NO₂[3]
Molecular Weight 127.14 g/mol [3][4]
Canonical SMILES C1C2C1C(NC2)C(=O)ON/A
InChI Key JBDOTWVUXVXVDR-YUPRTTJUSA-N[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug synthesis and formulation.

Physicochemical Data
PropertyValueNotesSource
Melting Point 252-256 °CFor the "cis" isomer.N/A
pKa ~2.38 (Predicted)For a related Fmoc-protected analog. The free carboxylic acid is expected to have a similar pKa.N/A
XLogP3 -2.4Predicted value for a stereoisomer, indicating high hydrophilicity.[4]
Solubility Soluble in water and polar organic solvents.The hydrochloride salt form generally exhibits enhanced aqueous solubility.N/A
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals would include multiplets for the cyclopropyl and pyrrolidine ring protons, and a distinct signal for the α-proton adjacent to the carboxylic acid. For the N-Boc protected version, characteristic signals for the tert-butyl group are observed around 1.4 ppm.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected signals include those for the carbonyl carbon of the carboxylic acid, the carbons of the bicyclic core, and in the case of the protected form, the carbons of the Boc group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the parent compound, the molecular ion peak [M+H]⁺ would be expected at m/z 128.07061.[5] Common fragmentation patterns for carboxylic acids involve the loss of H₂O and CO₂.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the N-H bend of the secondary amine (~1500-1650 cm⁻¹).

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound is a key challenge, and several strategies have been developed. A notable approach involves the synthesis of all four stereoisomers of the N-Boc protected derivative, followed by chiral resolution.

Synthetic Pathway Overview

A common synthetic route starts from readily available precursors and involves the construction of the bicyclic core, followed by the introduction of the carboxylic acid functionality. The synthesis of the N-Boc protected form is often preferred to facilitate purification and handling.

Synthesis_Pathway Start Starting Materials Intermediate1 N-Boc Protected Precursor Start->Intermediate1 Multi-step synthesis Racemic_Cis Racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Intermediate1->Racemic_Cis Resolution Chiral Resolution (Diastereomeric Salt Formation or Chiral Chromatography) Racemic_Cis->Resolution Target_Protected (1R,2S,5S)-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Resolution->Target_Protected Deprotection Boc Deprotection (e.g., TFA or HCl) Target_Protected->Deprotection Target_Final This compound Deprotection->Target_Final

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Chiral Resolution (Diastereomeric Salt Formation)

The optical resolution of the racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical step to isolate the desired (1R,2S,5S) enantiomer. This can be effectively achieved through the formation of diastereomeric salts with a chiral amine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate, isopropanol).

  • Addition of Chiral Amine: Add a solution of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or a similar chiral amine, to the solution of the racemic acid.

  • Crystallization: Allow the mixture to crystallize. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The choice of solvent and temperature profile is crucial for efficient resolution.

  • Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., dilute HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched N-Boc protected amino acid.

  • Extraction: Extract the desired enantiomer into an organic solvent.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.

Experimental Protocol: Boc Deprotection

The final step in the synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amino acid. This is typically achieved under acidic conditions.

Step-by-Step Methodology:

  • Acid Treatment: Dissolve the enantiomerically pure N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Addition of Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, to the solution. The reaction is often performed at room temperature.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Remove the excess acid and solvent under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

  • Isolation: The final product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by lyophilization.

Applications in Drug Development

The rigid structure of this compound makes it an attractive proline mimetic for incorporation into peptidomimetic drugs. Its primary application has been in the development of protease inhibitors, particularly for viral diseases.

Applications Topic This compound Application1 Antiviral Drug Synthesis Topic->Application1 Application2 Peptidomimetics Topic->Application2 Application3 Conformationally Restricted Scaffolds Topic->Application3 Drug1 Boceprevir (HCV Protease Inhibitor) Application1->Drug1 Drug2 Nirmatrelvir (SARS-CoV-2 Protease Inhibitor) Application1->Drug2

Caption: Key application areas of this compound.

The incorporation of this constrained amino acid into a peptide backbone can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target enzyme. This is a critical strategy in modern drug design to improve potency and reduce off-target effects.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound stands as a testament to the power of conformational constraint in the design of highly effective pharmaceuticals. Its unique structural features and well-defined stereochemistry have made it a cornerstone in the synthesis of important antiviral medications. The synthetic routes, particularly the methods for chiral resolution, are now well-established, enabling its production on a larger scale for drug development programs. As the quest for novel therapeutics continues, the strategic application of such rigid scaffolds will undoubtedly play a pivotal role in the creation of next-generation medicines.

References

  • PubChem. (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2015). Supplementary Information for "Development of potent and selective inhibitors of human β-N-acetylhexosaminidases". [Link]

  • PubChemLite. (1s,2s,5r)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid , a conformationally constrained non-proteinogenic amino acid, serves as a critical chiral building block in medicinal chemistry. Its rigid bicyclic structure is a valuable scaffold for designing peptidomimetics and potent enzyme inhibitors, including therapeutics targeting the hepatitis C virus (HCV) NS3 protease.[1] A thorough understanding of its three-dimensional structure and electronic properties, as determined by various spectroscopic techniques, is paramount for its effective utilization in drug design and development.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound and its common N-protected precursor, N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering insights into experimental design and data interpretation.

Molecular Structure and Stereochemistry

The defining feature of this molecule is the fusion of a cyclopropane ring to a pyrrolidine ring, creating a bicyclo[3.1.0]hexane system. The stereochemistry, designated as (1R, 2S, 5S), dictates a specific spatial arrangement of the atoms, which is crucial for its biological activity.

Caption: 2D representation of the molecular structure.

Synthesis and Protection/Deprotection Strategy

The synthesis of this compound often involves a multi-step process where the nitrogen atom is protected, typically with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is essential to prevent unwanted side reactions during the construction of the bicyclic core and allows for controlled manipulation of the molecule. The final step involves the deprotection of the amine to yield the target carboxylic acid.

Synthesis_Workflow Start Precursors Boc_Protected N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Start->Boc_Protected Multi-step Synthesis Final_Product This compound Boc_Protected->Final_Product Deprotection (e.g., TFA)

Caption: General synthetic workflow.

Spectroscopic Data of N-Boc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

The N-Boc protected form is a stable, crystalline solid, making it amenable to detailed spectroscopic analysis. The synthesis of all four stereoisomers of this compound has been reported, providing a solid foundation for its characterization.[2]

¹H NMR Spectroscopy

Proton NMR is a powerful tool for elucidating the stereochemistry of the bicyclic system. The rigid nature of the molecule leads to distinct chemical shifts and coupling constants for the protons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer at room temperature.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C(CH₃)₃1.42s-
H-1, H-51.63-1.69, 1.88-1.94m-
H-43.49-3.57m-
H-24.25-4.26m-
H-60.63-0.73m-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Interpretation: The singlet at approximately 1.42 ppm is characteristic of the nine equivalent protons of the Boc protecting group. The protons on the bicyclic core appear as complex multiplets due to the restricted rotation and intricate spin-spin coupling network. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for definitive assignments.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.

  • Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Employ proton decoupling to simplify the spectrum.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C(C H₃)₃~28
C (CH₃)₃~80
C-6~15-20
C-1, C-5~25-35
C-4~45-55
C-2~60-65
C=O (Boc)~155
C=O (Acid)~175

Note: These are approximate chemical shift ranges based on related structures. Specific data from literature should be consulted for precise values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the spectrum in either positive or negative ion mode.

Expected Data:

  • Molecular Formula: C₁₁H₁₇NO₄

  • Molecular Weight: 227.26 g/mol

  • Expected Ions (Positive Mode): [M+H]⁺ at m/z 228.1, [M+Na]⁺ at m/z 250.1

  • Expected Ions (Negative Mode): [M-H]⁻ at m/z 226.1

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Vibrational Mode Expected Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C-H stretch (aliphatic)2980-2850
C=O stretch (Boc)~1700
C=O stretch (carboxylic acid)~1720
C-N stretch1250-1020

Deprotection and Spectroscopic Analysis of the Final Product

The removal of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Experimental Protocol for Deprotection:

  • Dissolve the N-Boc protected compound in DCM.

  • Add an excess of TFA and stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Remove the solvent and excess TFA under reduced pressure to obtain the final product, often as a TFA salt.

Spectroscopic Data of this compound

The spectroscopic data of the deprotected compound will show characteristic changes, most notably the absence of the Boc group signals.

  • ¹H NMR: The large singlet at ~1.4 ppm will be absent. The chemical shifts of the protons on the bicyclic ring, particularly those close to the nitrogen atom, will shift due to the change in the electronic environment (from a carbamate to an ammonium salt).

  • ¹³C NMR: The signals corresponding to the tert-butyl group (~28 ppm and ~80 ppm) and the Boc carbonyl (~155 ppm) will disappear.

  • MS (ESI): The molecular weight will be lower.

    • Molecular Formula: C₆H₉NO₂

    • Molecular Weight: 127.14 g/mol

    • Expected Ion (Positive Mode): [M+H]⁺ at m/z 128.1

  • IR: The C=O stretching vibration for the Boc group (~1700 cm⁻¹) will be absent. The spectrum will be dominated by the carboxylic acid and amine functionalities.

Conclusion

The spectroscopic characterization of this compound and its N-Boc protected precursor is essential for confirming its structure, stereochemistry, and purity. This guide provides a foundational understanding of the expected spectroscopic data and the experimental considerations for its acquisition. For any research or development application, it is crucial to compare experimentally obtained data with reliable literature sources to ensure the identity and quality of this important chiral building block.

References

  • Kallam, S. R., Eda, V. R., Sen, S., Datrika, R., Rapolu, R. K., Khobare, S., Gajare, V., & Banda, M. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(35), 5275-5283.
  • Dudek, A., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9118-9124.

Sources

A Technical Guide to the Structural Elucidation and Synthetic Strategies of the (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its stereoisomers are conformationally constrained amino acids of significant interest in medicinal chemistry. Their rigid bicyclic structure serves as a valuable scaffold in the design of therapeutic agents, offering precise control over the spatial orientation of pharmacophoric groups. This guide provides an in-depth technical overview of this important molecular core, with a focus on its structural features, synthetic methodologies, and the implications for drug development. While a crystal structure of the parent molecule is not publicly available, this guide will leverage crystallographic data from key derivatives to illuminate the structural landscape of this class of compounds.

Introduction: The Significance of Constrained Bicyclic Scaffolds

The 3-azabicyclo[3.1.0]hexane core is a recurring motif in modern drug discovery, prized for its ability to mimic peptide turns and present substituents in well-defined vectors. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible acyclic analogues. Derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been explored as components of various therapeutic agents, including protease inhibitors and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] The cis-configuration of the carboxylic acid relative to the fused cyclopropane ring, as dictated by the (1R,2S,5S) stereochemistry, imparts a unique three-dimensional shape that is particularly amenable to fitting into specific enzyme active sites.

Synthetic Strategies: Accessing the Bicyclic Core

The synthesis of enantiomerically pure this compound and its stereoisomers is a non-trivial endeavor that has been the subject of considerable research. The primary challenge lies in the stereocontrolled construction of the bicyclic system.

Key Synthetic Approaches

Several synthetic routes have been developed, often involving multi-step sequences. A common strategy involves the formation of a pyrrolidine ring followed by the introduction of the cyclopropane moiety. A notable publication in this area describes a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting the ability to selectively obtain either the cis or trans isomers by adjusting reaction conditions.[2][3] Optical resolution can be achieved through diastereomeric salt formation or chiral chromatography.[2][3]

Experimental Workflow: A Generalized Synthetic Protocol

The following diagram outlines a generalized workflow for the synthesis of the 3-azabicyclo[3.1.0]hexane core, based on common literature procedures.

Synthetic Workflow A Pyrrolidine Precursor B Cyclopropanation A->B e.g., Simmons-Smith or metal-catalyzed reaction C Stereoselective Functionalization B->C Introduction of carboxylic acid precursor D Purification & Resolution C->D Chromatography or diastereomeric salt formation E Final Product D->E

Caption: Generalized synthetic workflow for 3-azabicyclo[3.1.0]hexane derivatives.

Crystallization and Structural Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step in elucidating the precise three-dimensional structure of a molecule. For derivatives of this compound, crystallization is often facilitated by the presence of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can promote intermolecular interactions conducive to crystal lattice formation.

Crystallization Protocol: A Case Study Approach

While a specific protocol for the parent acid is not available, a general approach for crystallizing protected derivatives can be outlined:

  • Purification: The compound must be of high purity (>98%). This is typically achieved by flash chromatography or recrystallization.

  • Solvent Selection: A systematic solvent screen is performed. Common techniques include slow evaporation, vapor diffusion, and solvent layering. A good starting point is a binary solvent system, such as dichloromethane/heptane or ethyl acetate/hexane, where the compound is soluble in the more polar solvent and insoluble in the less polar one.

  • Controlled Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or in a desiccator.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

Structural Analysis: Insights from a Key Derivative

In the absence of a crystal structure for the parent compound, we can analyze the structure of a closely related derivative to understand the core geometry. A search of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) reveals crystal structures of N-acylated derivatives. For instance, the crystal structure of human FABP4 in complex with (1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid provides valuable insights into the conformation of the bicyclic core when bound to a biological target.[4]

Key Structural Features

The 3-azabicyclo[3.1.0]hexane ring system adopts a rigid, "envelope-like" conformation. The cyclopropane ring enforces a significant degree of puckering in the five-membered pyrrolidine ring.

Structural Parameter Typical Value Implication
C-N-C bond angle in pyrrolidine ring~108-112°Constrained geometry
C-C bond lengths in cyclopropane ring~1.51 ÅTypical for cyclopropanes
Dihedral anglesVariesDefines the overall shape

The carboxylic acid and the cyclopropane ring are on the same face of the pyrrolidine ring in the cis isomer, which is the (1R,2S,5S) configuration. This arrangement has profound implications for how the molecule presents its functional groups for interaction with a target protein.

Visualization of the Core Structure

The following diagram illustrates the key structural relationships within the 3-azabicyclo[3.1.0]hexane core.

Core Structure cluster_0 3-Azabicyclo[3.1.0]hexane Core A Pyrrolidine Ring B Cyclopropane Ring A->B Fused C Carboxylic Acid A->C Substituent D Nitrogen Atom A->D Contains

Caption: Key components of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold.

Implications for Drug Design and Development

The rigid nature of the this compound scaffold provides a powerful tool for medicinal chemists. By incorporating this moiety into a drug candidate, the conformational entropy penalty upon binding to a target can be minimized, potentially leading to higher binding affinity. Furthermore, the well-defined stereochemistry allows for the precise positioning of substituents to optimize interactions with a protein's active site.

The synthetic accessibility of all four stereoisomers allows for a systematic exploration of the structure-activity relationship (SAR).[2][3] This is crucial for identifying the optimal stereoisomer for a given biological target and for minimizing off-target effects.

Conclusion

While the crystal structure of the parent this compound remains to be publicly reported, a wealth of information is available for its derivatives. This guide has synthesized key findings from the literature to provide a comprehensive overview of the synthesis, structural features, and applications of this important class of constrained amino acids. The insights gained from the crystallographic studies of its derivatives, coupled with the robust synthetic methodologies, underscore the continued importance of this scaffold in the development of novel therapeutics. Future work in this area will likely focus on the development of more efficient and scalable synthetic routes and the exploration of this scaffold in new therapeutic areas.

References

  • (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. [Link]

  • (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChem. [Link]

  • Crystal Structure of human FABP4 in complex with (1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. RCSB PDB. [Link]

  • (1s,2s,5r)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubChemLite. [Link]

  • (1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Chemspace. [Link]

  • (1R,3S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. PubChem. [Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]

  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[4][5]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-. Google Patents.

  • (1R,2S,5S)-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PDBe-Chem. [Link]

  • 6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-. PubChem. [Link]

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. [Link]

  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Process for preparing (1r,2s,5s)-n-[(1s)-3-amino-1-(cyclobutylmethyl).
  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]263/)

Sources

The Pivotal Role of Stereochemistry in Biological Function: An Analysis of the (1R,2S,5S) Configuration and Its Pharmacological Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental parameter that dictates biological activity. In a chiral biological environment, stereoisomers of a drug candidate can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[1] This guide delves into the core principles of stereochemistry, focusing on the significance of absolute configurations like (1R,2S,5S). We will explore the causal relationships between a molecule's spatial structure and its interaction with biological targets such as enzymes and receptors. Using key examples, this document will elucidate why a specific stereoisomer, the eutomer, often accounts for the desired therapeutic effect, while its counterpart, the distomer, may be inactive or even contribute to adverse effects.[2] This whitepaper provides detailed experimental protocols for chiral separation and functional analysis, presents quantitative data on stereospecific activity, and offers insights into the regulatory landscape, equipping researchers and drug development professionals with the foundational knowledge to navigate the complexities of chiral molecules in modern pharmacology.

The Principle of Chirality and Absolute Configuration

The concept of chirality is central to understanding the interaction between drug molecules and biological systems.[3] A molecule is chiral if it is non-superimposable on its mirror image, much like a left and right hand. These non-superimposable mirror images are known as enantiomers . The physical and chemical properties of enantiomers are identical in an achiral environment, but they behave differently in the presence of other chiral molecules, such as biological receptors and enzymes.[2][4]

The source of chirality in many organic molecules is the presence of a chiral center , typically a carbon atom bonded to four different substituents.[1] To unambiguously describe the three-dimensional arrangement of these substituents, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration of either R (from the Latin rectus, right) or S (from the Latin sinister, left) to each chiral center.[5][6]

Assigning CIP Priority:

  • Atomic Number: Priority is assigned to the atoms directly attached to the chiral center based on descending atomic number. Higher atomic number equals higher priority.

  • First Point of Difference: If a tie exists, one moves outward along the substituent chains until the first point of difference is encountered. The chain with the atom of higher atomic number at this point receives higher priority.[7]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority substituent (4) points away from the viewer. The path from priority 1 to 2 to 3 is then traced. A clockwise path denotes an R configuration, while a counter-clockwise path denotes an S configuration.[8] The designation (1R,2S,5S) therefore describes a molecule with three chiral centers, each with a precisely defined spatial arrangement.

cluster_CIP Cahn-Ingold-Prelog (CIP) Priority Assignment ChiralCenter C* substituents Substituents (W, X, Y, Z) ChiralCenter->substituents Four different substituents prioritization Assign Priority (1-4) Based on Atomic Number substituents->prioritization orientation Orient Molecule (Lowest Priority '4' Away) prioritization->orientation trace Trace Path (1 -> 2 -> 3) orientation->trace config Assign Configuration (R = Clockwise) (S = Counter-clockwise) trace->config

Figure 1: Logical workflow for assigning absolute R/S configuration.

The Impact of Stereoisomerism in Pharmacology

The vast majority of biological macromolecules, including proteins and DNA, are chiral.[9] This inherent chirality in biological systems means that they interact differently with the enantiomers of a chiral drug. This interaction is often described using the "lock and key" analogy, where one enantiomer (the "key") fits precisely into the chiral binding site of a receptor or enzyme (the "lock"), while the other does not.[9]

This stereoselectivity has profound consequences in drug development:

  • Potency and Efficacy: Often, one enantiomer (the eutomer ) is responsible for the desired pharmacological activity, while the other (the distomer ) has significantly lower potency or is inactive.[2][10] For example, the S-enantiomer of the NSAID ibuprofen is the active analgesic, while the R-enantiomer is largely inactive.[11]

  • Pharmacological Profile: Enantiomers can have qualitatively different pharmacological actions. Quinine is an antimalarial agent, whereas its diastereomer, quinidine, is used as an antiarrhythmic drug.[10]

  • Toxicity and Adverse Effects: In the most dramatic cases, the distomer can be responsible for toxicity. The infamous thalidomide tragedy, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer was a sedative, serves as a stark reminder of the importance of stereochemistry in drug safety.[11][12]

  • Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) profiles, leading to different plasma concentrations and duration of action.[4]

Because of these potential differences, regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued strict guidelines requiring the characterization of individual stereoisomers in drug development.[12][13] The modern paradigm has shifted towards developing single-enantiomer drugs to optimize therapeutic outcomes and minimize risks.[2]

Case Study: (-)-Menthol and TRPM8 Activation

While finding a widely commercialized drug with the exact (1R,2S,5S) configuration is challenging, the principles of stereospecificity are perfectly illustrated by its close structural relative, (-)-menthol , which has the (1R,2S,5R) configuration.[14] Menthol is a naturally occurring monoterpene alcohol renowned for its cooling sensation.[15][16]

The primary biological target of (-)-menthol is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel predominantly expressed on sensory neurons.[15] The activation of TRPM8 by (-)-menthol is highly stereospecific.

Mechanism of Action:

  • Binding: (-)-Menthol binds to a specific site on the TRPM8 channel protein.

  • Conformational Change: This binding induces a conformational change in the channel.

  • Channel Opening: The channel opens, allowing an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.

  • Depolarization: The influx of positive ions leads to depolarization of the cell membrane.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted along the nerve fiber to the brain.

  • Sensation: The brain interprets this signal from cold-sensing neurons as a cooling sensation.[14]

This activation of TRPM8 is also responsible for menthol's analgesic properties, as it can desensitize nerve endings and modulate pain signals.[14][15]

cluster_pathway (-)-Menthol Signaling Pathway via TRPM8 Menthol (-)-Menthol (1R,2S,5R) TRPM8 TRPM8 Channel (on Sensory Neuron) Menthol->TRPM8 Binds & Activates Influx Ca²⁺ / Na⁺ Influx TRPM8->Influx Channel Opening Depolarization Membrane Depolarization Influx->Depolarization AP Action Potential Generation Depolarization->AP Brain Signal to Brain AP->Brain Sensation Cooling Sensation & Analgesia Brain->Sensation cluster_workflow Calcium Imaging Experimental Workflow A 1. Cell Culture (HEK293 cells expressing TRPM8) B 2. Dye Loading (Incubate with Fluo-4 AM) A->B C 3. Baseline Measurement (Record fluorescence) B->C D 4. Compound Addition (Inject stereoisomer solution) C->D E 5. Post-Stimulation Recording (Measure fluorescence change) D->E F 6. Positive Control (Add Ionomycin for max Ca²⁺) E->F G 7. Data Analysis (Calculate ΔF/F₀) F->G

Sources

An In-depth Technical Guide to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: From Natural Discovery to a Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid. We will delve into its initial discovery and isolation from a natural source, its chemical synthesis, and its significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this unique molecular scaffold.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional structure of a molecule is paramount to its biological activity. In the realm of peptide and small molecule drug design, the inherent flexibility of many lead compounds can be a significant hurdle, leading to reduced binding affinity and selectivity for their biological targets. To overcome this, medicinal chemists often employ the strategy of conformational constraint, where the molecule's structure is rigidified to favor a bioactive conformation.[1][2]

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, a bicyclic analog of the amino acid proline, is an exemplary scaffold for achieving such conformational restriction.[3][4] Its rigid structure, conferred by the fused cyclopropane ring, limits the rotational freedom of the pyrrolidine ring and influences the puckering of the five-membered ring. This pre-organization of the molecule can lead to enhanced binding to target proteins and improved pharmacokinetic properties. This guide will explore the journey of this "unnatural" amino acid from its natural origins to its role as a valuable building block in modern drug discovery.

Discovery and Natural Occurrence

The story of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid begins in the realm of natural product chemistry. The naturally occurring L,cis-isomer, also known as (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid or cis-3,4-methano-L-proline, was first isolated from the seeds of the American horse chestnut, Aesculus parviflora.[5][6] This discovery was a significant finding, as it added a new member to the growing class of non-proteinogenic amino acids found in plants.

Aesculus parviflora, commonly known as the bottlebrush buckeye, is a deciduous shrub native to the southeastern United States.[7][8][9][10] The isolation and characterization of this novel amino acid from its seeds highlighted nature's ingenuity in creating structurally unique and biologically active molecules.

Caption: Natural discovery of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Chemical Synthesis

While first discovered in nature, the limited availability from its natural source and the desire to explore its other stereoisomers and derivatives necessitated the development of synthetic routes. Numerous synthetic strategies have been reported, allowing for the preparation of all four stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[11][12]

A common approach involves the construction of the bicyclic ring system through intramolecular cyclization reactions. The choice of starting materials and reaction conditions can be tailored to achieve the desired stereochemistry (cis or trans) of the final product.

Representative Synthetic Protocol: Synthesis of cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

The following protocol is a representative example of a synthetic route to the cis-isomer, adapted from reported procedures.[5] This multi-step synthesis highlights key chemical transformations used to construct the bicyclic core.

Experimental Protocol:

Step 1: Synthesis of N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile

  • To a solution of cis-2-aminomethylcyclopropyl-1,1-dimethyl acetal in a lower-alkanecarboxylic acid (e.g., glacial acetic acid), add a cyanide source (e.g., potassium cyanide).

  • The reaction mixture is heated to facilitate the cyclization and formation of the N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate.

Step 2: Hydrolysis to 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

  • The crude N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile is then subjected to acidic hydrolysis.

  • This is typically achieved by refluxing the intermediate in a strong acid, such as 6 N hydrochloric acid.

  • This step hydrolyzes both the nitrile and the N-alkanoyl group to yield the hydrochloride salt of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Step 3: Isolation of the Free Amino Acid

  • The free amino acid can be liberated from its salt by techniques such as ion-exchange chromatography or by treatment with a suitable base.

Caption: Generalized workflow for the synthesis of cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Biological Activities and Applications in Drug Discovery

The unique structural features of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid have made it a molecule of significant interest in various biological applications, ranging from agrochemicals to human therapeutics.

Plant Gametocidal Activity

One of the earliest reported biological activities of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid was its function as a plant male gametocide.[5] Both the racemic cis and trans isomers were found to be active. This property is of interest in agriculture for the production of hybrid seeds, as it can induce male sterility in plants, preventing self-pollination.

A Constrained Proline Analog in Medicinal Chemistry

The primary application of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in modern research is as a constrained proline analog in the design of peptidomimetics and small molecule drugs.[3][4] The rigid bicyclic structure serves to lock the peptide backbone into a specific conformation, which can be advantageous for several reasons:

  • Enhanced Binding Affinity: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced, often leading to higher affinity.

  • Increased Selectivity: A more rigid structure can lead to more specific interactions with the target receptor or enzyme, reducing off-target effects.

  • Improved Metabolic Stability: The unnatural amino acid scaffold can impart resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the drug candidate.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant area of application for this scaffold has been in the development of inhibitors for dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for the treatment of type 2 diabetes.[13][14][15] Several potent DPP-IV inhibitors incorporating the 3-azabicyclo[3.1.0]hexane moiety have been synthesized and evaluated. The rigid nature of this scaffold helps to properly orient the pharmacophoric groups for optimal interaction with the active site of the DPP-IV enzyme.

μ-Opioid Receptor Ligands

Derivatives of 3-azabicyclo[3.1.0]hexane have also been explored as ligands for the μ-opioid receptor.[16][17] These receptors are involved in pain perception, and their modulation is a key strategy for the development of analgesics. Structure-activity relationship (SAR) studies have shown that modifications to the 3-azabicyclo[3.1.0]hexane core can lead to compounds with high binding affinity and selectivity for the μ-opioid receptor.[16]

Compound/Derivative Target Activity (Ki/IC50) Reference
Derivative 82DPP-IV31 nM (Ki)[18]
Derivative 83DPP-IV27 nM (Ki)[18]
Representative Derivativeμ-Opioid ReceptorPicomolar binding affinity[16]

Table 1: Representative Biological Activities of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives

Conclusion and Future Perspectives

From its humble beginnings as a natural product isolated from the seeds of the American horse chestnut, 3-azabicyclo[3.1.0]hexane-2-carboxylic acid has emerged as a powerful tool in the arsenal of medicinal chemists. Its conformationally constrained structure provides a robust scaffold for the design of potent and selective modulators of various biological targets. The successful application of this unique amino acid in the development of DPP-IV inhibitors and μ-opioid receptor ligands underscores the value of incorporating rigid structural elements in drug design.

Future research in this area will likely focus on the further exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core to develop novel therapeutics for a wider range of diseases. Furthermore, the continued development of efficient and stereoselective synthetic methods will be crucial for making these valuable building blocks more accessible to the broader scientific community. The journey of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a testament to the fruitful interplay between natural product discovery and synthetic chemistry in advancing the field of drug development.

References

  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. (1981). Google Patents.
  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
  • An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. (2015). ResearchGate. Retrieved from [Link]

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 78(18), 9328-9339.
  • Tverezovsky, V. V., Baird, M. S., & Bolesov, I. G. (1997). Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues by Cyclopropylidene Insertion. Tetrahedron, 53(43), 14773-14792.
  • Synthesis of All Four Stereoisomers of 3‑(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (2016). Figshare. Retrieved from [Link]

  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
  • Design, Optimization, and Biological Evaluation of First-in-Class Triple Inhibitors of SGLT1, SGLT2, and DPP4 for Type 2 Diabetes. (2021). ACS Publications. Retrieved from [Link]

  • Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability. (2020). PubMed Central. Retrieved from [Link]

  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[5][18]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[1,1-dimethylethyl]amino]carbonylamino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl. (2005). Google Patents. Retrieved from

  • Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (2001). ResearchGate. Retrieved from [Link]

  • Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (n.d.). Anaspec. Retrieved from [Link]

  • Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. (2015). MDPI. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). National Institutes of Health. Retrieved from [Link]

  • Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. (2024). MDPI. Retrieved from [Link]

  • L-Proline, 2-methyl-. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). MDPI. Retrieved from [Link]

  • Conformational Properties of 2,4-Methanoproline (2-Carboxy-2,4-methanopyrrolidine) in Peptides. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Conformational Properties of 2,4-Methanoproline (2-Carboxy-2,4-methanopyrrolidine) in Peptides. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). PlantaeDB. Retrieved from [Link]

  • Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. (1988). Journal of the American Chemical Society, 110(18), 6149-6156.
  • A New and Short Method for the Synthesis of 2,4-Methanoproline. (2000). ResearchGate. Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2016). PubMed Central. Retrieved from [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. (2021). Google Patents.
  • Aesculus parviflora: Bottlebrush Buckeye. (2018). ResearchGate. Retrieved from [Link]

  • Aesculus parviflora, Bottlebrush buckeye. (n.d.). Bruns Pflanzen. Retrieved from [Link]

  • Aesculus parviflora Bottlebrush buckeye. (n.d.). PFAF Plant Database. Retrieved from [Link]

  • #3 Aesculus parviflora/ Bottlebrush Buckeye Native (TN). (n.d.). Bates Nursery & Garden Center. Retrieved from [Link]

Sources

A Guide to (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: A Conformationally Constrained Building Block for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Rigidity in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the pursuit of molecular precision is paramount. The biological activity, safety, and pharmacokinetic profile of a drug are intrinsically linked to its three-dimensional structure. Chiral building blocks—molecular fragments with defined stereochemistry—are the foundational components that enable the precise construction of these complex therapeutic agents.[1][2] More than half of all small-molecule drugs are chiral, a testament to the stereoselectivity of biological systems.[1] The use of single-enantiomer drugs often leads to improved efficacy and a reduction in off-target side effects, as seen in well-known medicines like esomeprazole (Nexium) and sertraline (Zoloft).[3]

Beyond simple chirality, a key strategy in medicinal chemistry is the use of conformationally constrained amino acids. By incorporating rigid cyclic or bicyclic structures into a peptide or small molecule, we can significantly reduce its conformational flexibility.[4][5] This pre-organization into a bioactive conformation can enhance binding affinity to the target protein and, crucially, improve metabolic stability by shielding susceptible bonds from enzymatic degradation.[4][6]

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out as an exemplary constrained chiral building block. As a non-natural, bicyclic amino acid analogue, its rigid framework serves as a powerful tool for medicinal chemists. It functions as a proline surrogate, capable of inducing specific secondary structures, such as the poly-L-proline type II (PPII) helix, which is critical for many protein-protein interactions.[7][8][9] This guide provides an in-depth technical overview of its synthesis, conformational properties, and pivotal applications in the development of next-generation therapeutics.

Structural Analysis and Physicochemical Properties

The defining feature of this compound is its fused ring system, which locks the molecule into a specific, predictable conformation. The stereochemical designators—(1R, 2S, 5S)—precisely define the spatial arrangement at the three chiral centers, ensuring its utility as a stereochemically pure building block.[10][11]

Conformational studies utilizing NMR and molecular modeling have shown that this bicyclic system preferentially adopts a flattened boat conformation.[8][9] This inherent rigidity is the source of its value; when incorporated into a peptide chain, it constrains the backbone dihedral angles (φ and ψ) to values of approximately -70° and 131°, respectively.[9] This forces the peptide to adopt a poly-L-proline type II (PPII) secondary structure, a conformation essential for mediating numerous signal transduction pathways.[8][12]

cluster_structure mol

Caption: 2D structure of the title compound.

Physicochemical Data Summary

The fundamental properties of this building block are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference
Molecular Formula C₆H₉NO₂[10]
Molecular Weight 127.14 g/mol [10]
IUPAC Name (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[10]
CAS Number 22255-16-9[10][11]
Topological Polar Surface Area 49.3 Ų[10]
Predicted Conformation Flattened Boat[8][9]

Key Stereoselective Synthesis Strategies

The production of this compound in high enantiomeric and diastereomeric purity is critical for its use in drug synthesis. Several robust strategies have been developed, with transition-metal-catalyzed cyclopropanation being a prominent and efficient method.

Primary Strategy: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

A highly effective and scalable approach involves the cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate compound, catalyzed by a dirhodium(II) complex.[13][14] This method offers excellent control over the stereochemical outcome.

Causality Behind Experimental Choices:

  • Catalyst Selection: Dirhodium(II) carboxylate catalysts, such as Rh₂(OAc)₄ or the more efficient Rh₂(esp)₂, are superior for this transformation.[14] They readily activate the diazoacetate to form a rhodium-carbene intermediate, which then undergoes cyclopropanation with the alkene of the dihydropyrrole. The choice of ligands on the rhodium catalyst is critical for tuning reactivity and selectivity.

  • Stereocontrol: The stereochemical outcome (formation of the desired exo or the undesired endo isomer) is highly dependent on the catalyst and reaction conditions. The bulky ligands of the catalyst can sterically direct the approach of the alkene to the carbene, favoring the formation of the thermodynamically more stable exo product.[13][14]

  • Protecting Group: The use of a tert-butoxycarbonyl (Boc) group on the dihydropyrrole nitrogen is advantageous. It activates the double bond for cyclopropanation and is stable under the reaction conditions, yet can be readily removed later in the synthetic sequence.

G start N-Boc-2,5-dihydropyrrole + Ethyl Diazoacetate reaction Intramolecular Cyclopropanation start->reaction catalyst Dirhodium(II) Catalyst (e.g., Rh₂(esp)₂) catalyst->reaction Catalyzes hydrolysis Ester Hydrolysis (e.g., LiOH) reaction->hydrolysis Forms Ester Intermediate product (1R,2S,5S)-N-Boc-3-azabicyclo [3.1.0]hexane-2-carboxylic acid hydrolysis->product

Caption: Workflow for Rhodium-catalyzed synthesis.

Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is a representative example based on methodologies described in the literature and should be adapted and optimized for specific laboratory conditions.[13][14]

Objective: To synthesize the N-Boc protected exo-3-azabicyclo[3.1.0]hexane-2-carboxylate intermediate.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetra-α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh₂(esp)₂)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve N-Boc-2,5-dihydropyrrole (1.0 eq) and the Rh₂(esp)₂ catalyst (0.005 mol%) in anhydrous DCM.

  • Diazo Addition: Heat the solution to a gentle reflux (approx. 40°C). Add a solution of ethyl diazoacetate (1.1 eq) in DCM dropwise via a syringe pump over 4-6 hours. Rationale: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions and ensuring safety.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting dihydropyrrole has been consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is a mixture of exo and endo diastereomers. The exo isomer is typically the major product.

  • Purification: Purify the crude ester by flash column chromatography on silica gel to isolate the desired exo-diastereomer.

  • Hydrolysis: Dissolve the purified exo-ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature for 12-24 hours until saponification is complete.

  • Final Isolation: Acidify the mixture with 1N HCl to pH ~3 and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected title compound as a solid.

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The true value of this compound is demonstrated by its successful incorporation into several drug candidates, particularly as a critical P2 fragment in protease inhibitors.

cluster_workflow Incorporation into a Peptide-like Drug BuildingBlock (1R,2S,5S)-3-azabicyclo [3.1.0]hexane-2-carboxylic acid Activation Carboxylic Acid Activation (e.g., EDC, HOBt) BuildingBlock->Activation Coupling Peptide Coupling Activation->Coupling DrugCandidate Final Drug Candidate (e.g., Protease Inhibitor) Coupling->DrugCandidate P1_Fragment P1 Fragment (e.g., Amino Amide) P1_Fragment->Coupling

Caption: General workflow for drug synthesis.

Case Study 1: Hepatitis C Virus (HCV) Protease Inhibitors

This building block is a cornerstone of several HCV NS3/NS4A serine protease inhibitors, including Boceprevir and Telaprevir .[8][15] In these drugs, the azabicyclohexane moiety serves as a rigid P2 scaffold.

  • Mechanistic Insight: The protease's active site has well-defined pockets (S1, S2, etc.) that accommodate the amino acid residues (P1, P2, etc.) of its natural substrate. The constrained bicyclic structure of the building block perfectly orients the P1 and P3 substituents for optimal binding within the S2 pocket, a critical interaction for potent inhibition.[16] This pre-organization for binding minimizes the entropic penalty upon binding, leading to higher affinity.

Case Study 2: SARS-CoV-2 Main Protease (Mpro) Inhibitors

The lessons learned from HCV were applied to the rapid development of inhibitors for the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle. The structure of Nirmatrelvir (the active component of Paxlovid) features a proline mimic at the P2 position. Research has shown that replacing this with derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate can be a viable strategy for creating new Mpro inhibitors.[17][18] The rigid scaffold again serves to correctly position the pharmacophoric elements within the enzyme's active site.[17]

Summary of Key Applications
Drug / Drug CandidateTherapeutic TargetRole of the Building BlockReference(s)
Boceprevir HCV NS3/NS4A ProteaseRigid P2 scaffold for optimal active site binding[8][19]
Telaprevir HCV NS3/NS4A ProteaseConstrained P2 peptidomimetic[8][20]
Nirmatrelvir Analogs SARS-CoV-2 Main Protease (Mpro)Proline isostere at the P2 position[17][18]
Various Compounds Orexin ReceptorsBicyclic core for antagonists used in sleep disorders[21][22]

Conclusion and Future Outlook

This compound is far more than a simple chiral molecule; it is a sophisticated tool for molecular design. Its inherent conformational rigidity provides a reliable method for controlling the three-dimensional structure of bioactive molecules, leading to enhanced target affinity and improved drug-like properties. The successful application of this building block in potent antiviral agents validates the strategy of using constrained amino acids to tackle challenging drug targets.

Looking forward, the utility of this scaffold is expected to expand. Its unique geometry makes it an ideal candidate for constructing novel foldamers, complex peptide mimics, and probes for studying protein-protein interactions.[5][23] As synthetic methodologies become even more refined and scalable, this compound will remain an indispensable asset in the toolkit of researchers and scientists dedicated to the future of drug development.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem Tech Notes.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem Insights.
  • Chen, J-R., et al. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • Aube, J., et al. (n.d.). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed.
  • Marino, S. T., et al. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. PharmaChem Insights.
  • Lilly, R. G., et al. (n.d.). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
  • Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Shankar, B. B., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues.
  • LePlae, P. R., et al. (n.d.). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture.
  • Lilly, R. G., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings.
  • PubChem. (n.d.). (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid.
  • Schering Corporation. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[1][24]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-... Google Patents.

  • Lukin, O. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Actelion Pharmaceuticals Ltd. (2007). 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES.
  • ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System.
  • Pharmaffiliates. (n.d.). Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride.
  • CymitQuimica. (n.d.). CAS 565456-77-1: (1R,2S,5S)-methyl 6,6-dimethyl-3-aza-bicyclo[3.1.
  • Muttenthaler, M., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
  • Various Authors. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Book Chapter.
  • CymitQuimica. (n.d.). CAS 22255-16-9: (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. CymitQuimica.
  • Google Patents. (n.d.). EP2079690B1 - 3-aza-bicyclo[3.1.0]hexane derivatives.
  • National Institutes of Health. (n.d.). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies of SARS-CoV-2 Mpro Inhibitors. PMC.
  • ACS Publications. (n.d.). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry.
  • OSTI.gov. (n.d.). Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. Its rigid bicyclic structure offers a unique scaffold for the design of peptidomimetics and other biologically active molecules.[1] Understanding its fundamental physicochemical characteristics is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Stereochemistry

This compound is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. The specific stereochemistry, denoted as (1R,2S,5S), defines the absolute configuration at the three chiral centers, which dictates its three-dimensional arrangement and, consequently, its interaction with biological targets. The rigid nature of the bicyclic framework reduces the conformational flexibility compared to linear amino acids, a property that is highly desirable in drug design to enhance binding affinity and selectivity.

The structural integrity and stereochemical purity of this molecule are critical for its function. These aspects are typically confirmed through a combination of spectroscopic and chiroptical techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of bicyclic compounds.[2][3][4] For this compound, ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the relative stereochemistry of the substituents. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish through-space proximity of protons, which is crucial for confirming the endo/exo orientation of substituents on the bicyclic system.[5]

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and elemental composition of the molecule.[6][7][8][9] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer further structural insights. Common ionization techniques for amino acids include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[7]

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Solubility is a crucial parameter for any compound intended for biological or pharmaceutical applications. It dictates the compound's bioavailability and the feasibility of formulation development.[10][11][12] The solubility of this compound is influenced by its zwitterionic nature, arising from the presence of both a carboxylic acid and a secondary amine group.

The hydrochloride salt form of related azabicyclo[3.1.0]hexane derivatives is often utilized to enhance aqueous solubility.[13]

Table 1: Predicted and Reported Solubility Data for this compound and its Derivatives

CompoundPredicted LogSExperimental SolubilityNotes
(1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid-2.4 (PubChem)[14]Data not availableStereoisomer of the title compound.
Acid-Base Properties (pKa)

The pKa values of the carboxylic acid and the secondary amine groups determine the ionization state of the molecule at a given pH. This is critical for its interaction with biological targets and its behavior in different physiological compartments. The pKa can be experimentally determined by titration.[15][16][17]

Table 2: Predicted pKa Values

Ionizable GroupPredicted pKa
Carboxylic Acid (COOH)~2-3
Secondary Amine (NH)~9-10

Note: These are typical pKa ranges for the respective functional groups in amino acids.[18] Experimental determination is necessary for precise values.

Melting Point

The melting point is an indicator of the purity and the strength of the intermolecular forces in the crystalline solid.

Table 3: Reported Melting Points for Related Compounds

CompoundMelting Point (°C)Source
cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid252.0 to 256.0Fisher Scientific[19]

Experimental Methodologies

The accurate determination of physicochemical properties relies on robust and validated experimental protocols.

Solubility Determination Workflow

The choice between kinetic and equilibrium solubility assays depends on the stage of research.[12] Early-stage discovery often utilizes high-throughput kinetic assays, while later stages require more accurate equilibrium solubility data.[10][12]

Solubility_Workflow cluster_kinetic Kinetic Solubility Assay cluster_equilibrium Equilibrium Solubility Assay k_start Dissolve compound in DMSO k_add Add aqueous buffer k_start->k_add k_measure Measure precipitation (e.g., nephelometry) k_add->k_measure e_start Add excess solid to buffer e_incubate Incubate with agitation e_start->e_incubate e_separate Separate solid and liquid phases e_incubate->e_separate e_quantify Quantify concentration in supernatant (HPLC) e_separate->e_quantify

Caption: A simplified workflow for kinetic and equilibrium solubility assays.

Causality in Experimental Choice: Kinetic assays are favored for initial screening due to their speed and low sample consumption, providing a rapid assessment of a compound's dissolution behavior. Equilibrium solubility, often referred to as the "gold standard," provides the thermodynamic solubility limit and is crucial for pre-formulation and biopharmaceutical classification.[19]

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa values of ionizable groups.[15][16][17]

pKa_Determination A Dissolve amino acid in water B Titrate with a strong base (e.g., NaOH) A->B C Monitor pH with a calibrated electrode B->C D Plot pH vs. volume of titrant added C->D E Determine pKa from the midpoint of buffer regions D->E

Caption: The basic steps involved in pKa determination via potentiometric titration.

Self-Validating System: The titration curve itself provides a validation of the process. The presence of distinct buffer regions corresponding to the number of ionizable groups confirms the integrity of the measurement. The shape of the curve should align with theoretical expectations for the titration of a diprotic or polyprotic acid.

Importance in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery. Its constrained conformation can pre-organize a molecule for optimal binding to a biological target, potentially leading to increased potency and selectivity. This has been demonstrated in its use as a key intermediate in the synthesis of antiviral agents. The physicochemical properties discussed herein are fundamental to its successful application, influencing everything from its synthesis and purification to its ultimate biological activity and therapeutic potential.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While a complete experimental dataset for the parent compound is not exhaustively available in public literature, this guide has synthesized available information for the core scaffold and its derivatives, alongside the standard methodologies for their determination. A thorough understanding and experimental characterization of these properties are essential for any researcher or drug developer aiming to leverage the unique structural and functional attributes of this important bicyclic amino acid.

References

  • What is the determination of amino acid sequences by mass spectrometry. (n.d.). BiotechPack. Retrieved January 17, 2026, from [Link]

  • What Is the Principle of Determining Amino Acids by Mass Spectrometry. (n.d.). MtoZ Biolabs. Retrieved January 17, 2026, from [Link]

  • Solubility Test. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]

  • Khetrapal, C. L. (1971). NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Molecular Crystals and Liquid Crystals, 15(4), 345-353. [Link]

  • Kühne, R., & Schüürmann, G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceuticals, 4(7), 935-953. [Link]

  • Kallam, S. R., Eda, V. R., Sen, S., Datrika, R., Rapolu, R. K., Khobare, S., ... & Reddy, M. S. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1. 0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(14), 1864-1869. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved January 17, 2026, from [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Protein mass spectrometry. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Chowdhury, S. K., Eshraghi, J., Wolfe, H., Forde, D., Hlavac, A. G., & Johnston, D. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry, 67(3), 390-398. [Link]

  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[6][10]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]. (2005). Google Patents.

  • Isoelectric Points of Amino Acids (and How To Calculate Them). (2023, February 9). Master Organic Chemistry. [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks. [Link]

  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (2014). The Repository at St. Cloud State. [Link]

  • DETERMINATION OF pKa OF GLYCINE. (n.d.). eGyanKosh. Retrieved January 17, 2026, from [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. (1983). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 84(9), 1594-1604. [Link]

  • Bicyclo[2.2.1]heptane compounds studied. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[6][10]hexane-2-carboxylates or salts thereof. (2004). Google Patents.

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (2013). The Journal of Organic Chemistry, 78(18). [Link]

  • PROCESS FOR THE PREPARATION OF 6,6-DIMETHYL-3-AZABICYCLO- [3.1.0]- HEXANE COMPOUNDS UTILIZING BISULFITE INTERMEDIATE. (2008). WIPO Patentscope. [Link]

  • Genetically-encoded discovery of proteolytically stable bicyclic inhibitors for morphogen NODAL. (2021). Chemical Science. [Link]

  • Exploration of P1 and P4 Modifications of Nirmatrelvir: Design, Synthesis, Biological Evaluation, and X-ray Structural Studies. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]

  • (1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLIC ACID HYDROCHLORIDE. (n.d.). precisionFDA. Retrieved January 17, 2026, from [Link]

  • Structural diversity of bicyclic amino acids. (2012). PubMed. [Link]

  • Synthesis and physicochemical, biological, and pharmacological properties of new bile acids amidated with cyclic amino acids. (1993). PubMed. [Link]

  • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl. (n.d.). DrugFuture. Retrieved January 17, 2026, from [Link]

  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]

  • (1s,2s,5r)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Amino acids: chemistry, diversity and physical properties. (2017). In Amino Acids, Peptides and Proteins: Volume 42. [Link]

  • Synthesis of Bicyclic Tertiary α-Amino Acids. (2005). The Journal of Organic Chemistry, 70(18), 7115-7122. [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of Bicyclic Proline Mimics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proline's unique cyclic structure imparts significant conformational rigidity upon peptides and proteins, influencing secondary structure and biological activity. Bicyclic proline mimics further constrain this conformation, offering powerful tools for rational drug design and the study of protein structure-function relationships. This guide provides a comprehensive technical overview of the state-of-the-art methodologies used to elucidate the three-dimensional structures of these valuable synthetic amino acids. We will explore the theoretical underpinnings and practical applications of both experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational approaches, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. Through a synthesis of field-proven insights and detailed protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the conformational control offered by bicyclic proline mimics.

Introduction: The Rationale for Bicyclic Proline Mimics in Drug Design

The proteinogenic amino acid L-proline is unique due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen. This structure restricts the backbone dihedral angle φ to approximately -65°, significantly reducing the conformational flexibility of the polypeptide chain.[1] This inherent rigidity makes proline a key residue in defining protein architecture, particularly in the formation of turns and helices.[2][3]

The pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo.[1][4] These puckering modes are correlated with the main chain conformation and the cis/trans isomerization of the preceding peptide bond, thereby influencing the overall secondary structure of a peptide or protein.[2][5]

Bicyclic proline mimics are synthetic analogues that introduce an additional ring system, further locking the pyrrolidine ring into a specific pucker and restricting the backbone dihedral angles. This pre-organization can stabilize desired peptide conformations, such as the poly-L-proline type II (PPII) helix, which is crucial for many protein-protein interactions.[6][7][8] By designing mimics that favor a particular conformation, researchers can enhance binding affinity, improve metabolic stability, and modulate the biological activity of peptides. This guide will delve into the analytical techniques used to confirm and characterize the conformations of these powerful molecular tools.

Foundational Concepts: Describing Bicyclic Proline Conformations

A thorough understanding of the conformational landscape of bicyclic proline mimics requires a firm grasp of the key structural parameters.

2.1. Ring Puckering: The Endo vs. Exo Conformations

The five-membered pyrrolidine ring of proline and its mimics is not flat. It adopts envelope or twist conformations to relieve steric strain. The primary puckering modes are described as endo and exo, which refer to the out-of-plane displacement of the Cγ carbon relative to the plane defined by the other four ring atoms.

  • Cγ-endo: The Cγ atom is displaced on the same side as the carboxyl group.

  • Cγ-exo: The Cγ atom is displaced on the opposite side of the carboxyl group.

The preferred pucker can be influenced by substituents on the ring and the fusion of the second ring in bicyclic systems.[2][4][9]

2.2. Backbone Dihedral Angles: φ, ψ, and ω

The conformation of a peptide backbone is defined by three main dihedral angles:

  • φ (phi): Rotation around the N-Cα bond.

  • ψ (psi): Rotation around the Cα-C' bond.

  • ω (omega): Rotation around the peptide bond (C'-N).

In proline, the φ angle is restricted. Bicyclic systems can impose even stricter constraints on both φ and ψ, predisposing the mimic to adopt specific secondary structures.[6][10] The ω angle can be either trans (~180°) or cis (~0°), and the energy barrier for isomerization is lower for X-Pro bonds compared to other peptide bonds.[3][11]

Experimental Approaches to Conformational Analysis

Direct experimental observation is the gold standard for determining the three-dimensional structure of molecules. For bicyclic proline mimics, NMR spectroscopy in solution and X-ray crystallography in the solid state are the two most powerful and widely used techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy provides detailed information about the conformation and dynamics of molecules in solution, which is often more biologically relevant than the static picture from the solid state.[12]

3.1.1. Key NMR Parameters for Conformational Analysis

  • Chemical Shifts (¹H and ¹³C): The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is dictated by the molecule's conformation.[12]

  • ³J-Coupling Constants: The through-bond coupling between protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. This is a powerful tool for determining ring pucker and side-chain conformations.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons.[13] The presence of an NOE between two protons indicates that they are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For bicyclic systems, NOEs between protons on the two rings can definitively establish their relative orientation.[6][7]

3.1.2. Experimental Protocol: 2D NMR for a Bicyclic Proline Mimic

  • Sample Preparation: Dissolve 5-10 mg of the bicyclic proline mimic in 0.5 mL of an appropriate deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[14]

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to check sample purity and concentration.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify spin systems and assign proton resonances.

    • Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to identify all protons within a spin system.

    • Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment with a mixing time of 200-500 ms to identify through-space correlations.[13]

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.

    • Measure ³JHH coupling constants from the 1D ¹H spectrum or a high-resolution 2D experiment.

    • Use the collected NMR restraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

3.2. X-ray Crystallography: The Solid-State Structure

X-ray crystallography provides a high-resolution, static picture of the molecule's conformation in a crystal lattice.[15][16] It is an unambiguous method for determining the precise geometry, including bond lengths, bond angles, and dihedral angles.

3.2.1. Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the bicyclic proline mimic suitable for diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain the final structure. The quality of the final structure is assessed by parameters such as the R-factor.

Computational Chemistry: In Silico Conformational Analysis

Computational methods are indispensable for exploring the conformational landscape of molecules, calculating the relative energies of different conformers, and rationalizing experimental findings.[17]

4.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the conformational properties of small to medium-sized molecules.[11][18][19] It is particularly useful for:

  • Geometry Optimization: Finding the lowest energy conformation of a molecule.

  • Conformational Searches: Exploring the potential energy surface to identify all stable conformers.

  • Calculating Relative Energies: Determining the relative stability of different puckers or backbone conformations.[20]

  • Simulating Vibrational Spectra: Predicting IR and Raman spectra that can be compared with experimental data.[21]

4.1.1. Computational Protocol: DFT Conformational Analysis

  • Model Building: Build an initial 3D structure of the bicyclic proline mimic using a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy starting structures.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-31G(d)).[20][22]

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies.[21]

  • Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy. Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).[17]

  • Analysis: Analyze the geometries (dihedral angles, ring pucker) and relative energies of the conformers to determine the preferred conformation.

4.2. Molecular Dynamics (MD) Simulations

MD simulations model the atomic motions of a system over time, providing insights into the dynamic behavior and conformational flexibility of molecules.[23] This is particularly useful for studying larger systems, such as peptides containing bicyclic proline mimics, and for sampling a wider range of conformational space.

Data Synthesis and Visualization

A comprehensive conformational analysis integrates experimental and computational data. For instance, NMR-derived distance restraints can be used to guide MD simulations, while DFT calculations can help in assigning NMR spectra and rationalizing observed conformational preferences.

5.1. Tabular Data Summary

Summarizing key conformational parameters in a table allows for easy comparison between different bicyclic proline mimics or between experimental and computational results.

Bicyclic SystemMethodKey Dihedral Angles (φ, ψ)Dominant PuckerReference
3-Azabicyclo[3.1.0]hexaneNMR & Modelingφ ≈ -70°, ψ ≈ 131°Flattened Boat[6]
2,4-MethanoprolineNMRStabilizes trans-amide bondN/A[24]
(α′S)-HexahydropyrrolizinoneX-ray & ModelingApproximates β-sheetN/A[10]
4-tert-butylproline (trans)X-ray & NMRN/Aendo[25]
4-tert-butylproline (cis)X-ray & NMRN/Aexo[25]

5.2. Visualizing Methodologies and Concepts

Diagrams are essential for communicating complex workflows and structural relationships.

ProlinePucker Proline Proline Pyrrolidine Ring Equilibrium Proline->Equilibrium Endo Cγ-endo Pucker (Cγ toward COOH) Exo Cγ-exo Pucker (Cγ away from COOH) Equilibrium->Endo Equilibrium->Exo

Caption: Equilibrium between Cγ-endo and Cγ-exo puckering conformations in the proline ring.

ConformationalAnalysisWorkflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution Structure) Analysis Integrated Conformational Model NMR->Analysis Xray X-ray Crystallography (Solid-State Structure) Xray->Analysis DFT DFT Calculations (Energetics & Geometry) DFT->Analysis MD MD Simulations (Dynamics) MD->Analysis Mimic Bicyclic Proline Mimic Mimic->NMR Mimic->Xray Mimic->DFT Mimic->MD

Caption: Integrated workflow for the conformational analysis of bicyclic proline mimics.

Conclusion: A Synergistic Approach for Structural Elucidation

The conformational analysis of bicyclic proline mimics is a multifaceted endeavor that requires a synergistic application of experimental and computational techniques. NMR spectroscopy and X-ray crystallography provide invaluable, albeit distinct, pictures of the molecular structure, while DFT and MD simulations offer a framework for understanding the underlying energetics and dynamics. By integrating these methods, researchers can build a comprehensive and validated model of the conformational preferences of these powerful peptidomimetics. This detailed structural knowledge is paramount for the rational design of novel therapeutics and for advancing our fundamental understanding of protein structure and function.

References

  • Gante, J., et al. (Year). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Source Not Available.
  • UPCommons. (n.d.). Conformational properties of constrained proline analogues and their application in nanobiology. UPCommons. [Link]

  • Source Not Available. (n.d.). Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Source Not Available.
  • Avenoza, A., et al. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. PMC - NIH. [Link]

  • van der Kamp, M. W., et al. (2007). The Planar Conformation of a Strained Proline Ring: A QM/MM Study. PubMed. [Link]

  • Source Not Available. (n.d.). Ring Pucker Control in β-Prolines. Source Not Available.
  • ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]

  • Puzzarini, C., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. PubMed Central. [Link]

  • Puzzarini, C., et al. (2023). DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline. The Journal of Physical Chemistry A. [Link]

  • Lescrinier, E., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC - PubMed Central. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]

  • Samanta, B., & Karle, I. L. (2020). Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. [Link]

  • ResearchGate. (n.d.). Study of the influence of neighboring amino acids on proline conformation. ResearchGate. [Link]

  • Source Not Available. (n.d.). A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. Source Not Available.
  • Lee, Y. C., & Jackson, P. L. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. [Link]

  • Urban, J., et al. (2012). Synthesis and Conformational Analysis of Bicyclic Extended Dipeptide Surrogates. PMC. [Link]

  • ResearchGate. (n.d.). Ring Pucker Control in β-Prolines. ResearchGate. [Link]

  • Stevens, C. V., et al. (2001). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications (RSC Publishing). [Link]

  • Source Not Available. (2013). The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Source Not Available.
  • Rammeloo, T., et al. (2002). Synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence. PubMed. [Link]

  • Gorrea, E., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • ResearchGate. (n.d.). (A) Known synthesis of 2,4-methanoproline and its derivatives. (B) Results reported in this work. ResearchGate. [Link]

  • bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • ResearchGate. (n.d.). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. ResearchGate. [Link]

  • ResearchGate. (n.d.). Small molecule mimics of trans-proline: synthesis and applications. ResearchGate. [Link]

  • Source Not Available. (n.d.). Design, Synthesis and Evaluation of Poly-L-Proline Type-II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. ElectronicsAndBooks. [Link]

  • ResearchGate. (2001). A New and Short Method for the Synthesis of 2,4-Methanoproline. ResearchGate. [Link]

  • Rammeloo, T., et al. (2016). Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. The Journal of Organic Chemistry - Figshare. [Link]

  • Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Halab, L., & Lubell, W. D. (1999). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

  • Beausoleil, E., et al. (1996). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. Journal of the American Chemical Society. [Link]

  • Peçanha, E. P., et al. (n.d.). Synthesis and pharmacological evaluation of a new 2-azabicyclo[3.3.
  • Source Not Available. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chen, X., et al. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. PubMed Central. [Link]

  • Balaji, V. N., et al. (1984). Geometry of proline and hydroxyproline I: An analysis of X-ray crystal structure data. PubMed. [Link]

  • ResearchGate. (2024). (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]

  • Sestito, S. E., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. PubMed. [Link]

  • ResearchGate. (n.d.). X-ray diffraction images from loops containing proline (Pro) and either... ResearchGate. [Link]

  • Stapley, J. L., & Creamer, T. P. (2001). Conformational Studies of Polyprolines. PubMed. [Link]

  • Source Not Available. (n.d.). Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. Source Not Available.
  • Gmeiner, P., et al. (n.d.). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. NIH. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of a Bicyclic Proline Analogue from L-Ascorbic Acid. ResearchGate. [Link]

  • Oka, M., et al. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Semantic Scholar. [Link]

  • Li, G., et al. (2002). Conformational studies of cyclic enkephalin analogues with L- or D-proline in position 3. Source Not Available.

Sources

Methodological & Application

Enantioselective Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformationally Constrained Proline Analogs

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained analog of proline, a unique cyclic amino acid that plays a pivotal role in the secondary structure of proteins. The rigid bicyclic framework of this synthetic amino acid imparts a fixed geometry that is of significant interest in medicinal chemistry and drug development. By locking the puckering of the pyrrolidine ring, these analogs serve as valuable tools for probing peptide-protein interactions and for designing peptidomimetics with enhanced stability, potency, and receptor selectivity. The title compound and its derivatives have been explored as components in various therapeutic agents, including inhibitors of the hepatitis C virus (HCV) NS3/NS4a serine protease. This application note provides a detailed guide to the enantioselective synthesis of this compound, focusing on a robust and well-documented synthetic strategy, complete with step-by-step protocols and mechanistic insights.

Synthetic Strategy: A Chemo-Enzymatic and Diastereoselective Approach

The enantioselective synthesis of this compound can be efficiently achieved through a multi-step sequence commencing from readily available starting materials. The chosen strategy emphasizes stereochemical control through a combination of enzymatic resolution and diastereoselective transformations. A key publication by Bakonyi et al. (2013) outlines a comprehensive approach to access all four stereoisomers of the protected form of the target molecule, N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.[1][2] The synthesis of the desired (1R,2S,5S)-isomer will be detailed herein, leveraging the principles described in their work.

The overall synthetic workflow can be visualized as a three-stage process:

  • Core Bicyclic Scaffold Construction: Formation of the racemic cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid core structure.

  • Enantiomeric Resolution: Separation of the desired enantiomer through diastereomeric salt formation.

  • Protecting Group Manipulation and Final Deprotection: Installation of a suitable protecting group for handling and subsequent removal to yield the final product.

Synthetic_Workflow Start Racemic cis-Bicyclic Ester Synthesis Resolution Enzymatic or Diastereomeric Salt Resolution Start->Resolution Racemic Mixture Protection N-Boc Protection Resolution->Protection Enantiopure cis-Isomer Deprotection Final Deprotection Protection->Deprotection N-Boc Protected Intermediate Final_Product This compound Deprotection->Final_Product Target Molecule

Caption: Overall workflow for the enantioselective synthesis.

Detailed Protocols and Experimental Procedures

This section provides detailed, step-by-step protocols for the synthesis of the target molecule. All procedures should be carried out in a well-ventilated fume hood by trained personnel.

Part 1: Synthesis of Racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Methyl Ester

The initial phase of the synthesis focuses on the construction of the racemic bicyclic core. This can be achieved through various methods, including the palladium-catalyzed cyclopropanation of maleimides.[3]

Protocol 1: Synthesis of Racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Methyl Ester

  • Materials: N-Boc-maleimide, Methyl diazoacetate, Palladium(II) acetate, Triphenylphosphine, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.

  • Procedure:

    • To a solution of N-Boc-maleimide (1.0 eq) in dry DCM, add triphenylphosphine (0.1 eq) and palladium(II) acetate (0.05 eq).

    • Cool the mixture to 0 °C under an inert atmosphere (nitrogen or argon).

    • Slowly add a solution of methyl diazoacetate (1.2 eq) in dry DCM to the reaction mixture over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid methyl ester.

Compound Molecular Weight ( g/mol ) Equivalents Typical Yield (%)
N-Boc-maleimide197.191.0-
Methyl diazoacetate100.081.2-
Racemic cis-product241.27-75-85
Part 2: Diastereoselective Resolution of the Racemic Mixture

The separation of the desired enantiomer is a critical step. While enzymatic resolution is an option, diastereomeric salt formation with a chiral resolving agent is a widely used and effective method.[1][2]

Protocol 2: Diastereomeric Salt Resolution

  • Materials: Racemic cis-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (obtained by hydrolysis of the methyl ester from Protocol 1), (R)-(-)-1-Phenylethylamine, Ethyl acetate, Diethyl ether, 1 M Hydrochloric acid, Dichloromethane.

  • Procedure:

    • Hydrolyze the racemic methyl ester from Protocol 1 using standard conditions (e.g., LiOH in THF/water) to obtain the corresponding racemic carboxylic acid.

    • Dissolve the racemic carboxylic acid (1.0 eq) in a minimal amount of hot ethyl acetate.

    • In a separate flask, dissolve (R)-(-)-1-phenylethylamine (0.5 eq) in ethyl acetate.

    • Slowly add the amine solution to the hot carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

    • Collect the crystals by filtration and wash with cold diethyl ether.

    • The enantiomeric excess of the resolved acid can be determined by chiral HPLC analysis after liberating the free acid.

    • To obtain the free enantiopure carboxylic acid, suspend the diastereomeric salt in a biphasic mixture of dichloromethane and 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiopure (1R,2S,5S)-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Resolution_Scheme Racemic_Acid Racemic cis-N-Boc-acid Diastereomeric_Salt Diastereomeric Salt ((1R,2S,5S)-acid • (R)-amine) Racemic_Acid->Diastereomeric_Salt Resolving_Agent (R)-(-)-1-Phenylethylamine Resolving_Agent->Diastereomeric_Salt Enantiopure_Acid Enantiopure (1R,2S,5S)-N-Boc-acid Diastereomeric_Salt->Enantiopure_Acid Acidification

Caption: Diastereomeric salt resolution workflow.

Part 3: Final Deprotection

The final step involves the removal of the N-Boc protecting group to yield the target free amino acid.

Protocol 3: N-Boc Deprotection

  • Materials: (1R,2S,5S)-N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the enantiopure N-Boc protected acid (1.0 eq) in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (10 eq) to the solution.

    • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • The crude product can be purified by recrystallization or by ion-exchange chromatography to yield the final this compound as a stable salt (e.g., TFA salt).

Step Key Reagents Purpose Stereochemical Outcome
1N-Boc-maleimide, Methyl diazoacetate, Pd(OAc)₂Construction of the bicyclic coreRacemic cis-diastereomer
2(R)-(-)-1-PhenylethylamineChiral resolutionSeparation of enantiomers
3Trifluoroacetic acid (TFA)Removal of N-Boc protecting groupRetention of stereochemistry

Mechanistic Insights: The Basis for Stereoselectivity

The stereochemical outcome of the synthesis is critically dependent on the resolution step. The formation of diastereomeric salts allows for the physical separation of the two enantiomers based on their different solubilities. The choice of the resolving agent is crucial for efficient crystallization of one diastereomer.

In the initial cyclopropanation reaction, the cis-diastereomer is often the major product. This preference can be attributed to the steric and electronic effects during the transition state of the carbene addition to the maleimide double bond. Computational studies have provided explanations for the observed cis selectivity in similar reactions.[1][2]

Conclusion and Future Perspectives

The enantioselective synthesis of this compound is a valuable process for accessing a key building block in modern drug discovery. The described protocols, based on established literature, provide a reliable pathway to this important molecule. Further research in this area may focus on the development of catalytic asymmetric methods to directly access the desired enantiomer, thereby circumventing the need for classical resolution and improving overall efficiency. The continued exploration of novel constrained proline analogs will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. PubMed, 23957679. [Link]

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Figshare. [Link]

  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294. [Link]

  • Meiberga, M. A. (2022). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Latvian Chemical Society. [Link]

  • Bentz, E. L., Goswami, R., Moloney, M. G., & Westaway, S. M. (2005). Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid. Organic & Biomolecular Chemistry, 3(15), 2872-2879. [Link]

  • Li, W., et al. (2018). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic Chemistry Frontiers, 5(1), 55-59. [Link]

  • Stepakov, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Hosseini-Zare, M. S., & Zare, A. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Combinatorial Science, 18(11), 683-687. [Link]

  • PrepChem. (n.d.). Synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. Retrieved from [Link]

Sources

Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Scaffold

The 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold is a conformationally constrained proline analogue that has garnered significant attention from the medicinal chemistry and drug development communities.[1] Its rigid bicyclic structure offers a unique tool for peptide modification and the design of small molecule therapeutics by locking the geometry of key pharmacophoric elements in a well-defined three-dimensional space.[2] This structural rigidity can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles.[3]

Derivatives of this scaffold are integral components of several clinically important drugs and advanced drug candidates. A notable example is Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3 protease, which features a gem-dimethyl substituted bicyclic proline core.[4] Other applications include the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes, T-type calcium channel inhibitors for neuropathic pain, and antagonists for the neuropeptide Y Y5 receptor.[2][5]

Given its therapeutic importance, the development of efficient and stereocontrolled methods for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives is a critical objective. This guide provides an in-depth overview of key asymmetric synthetic strategies, detailed experimental protocols, and the rationale behind these advanced chemical methodologies.

Key Asymmetric Synthetic Strategies

The primary challenge in synthesizing these molecules lies in the precise control of the multiple stereocenters within the bicyclic framework. Several powerful strategies have emerged, broadly categorized as diastereoselective cyclopropanations, enantioselective catalytic cyclopropanations, and resolutions.

Diastereoselective Intramolecular Cyclopropanation

This strategy often relies on the cyclization of a precursor molecule where chirality is already installed. The pre-existing stereocenter directs the formation of the new stereocenters during the cyclopropane ring closure, often leading to high diastereoselectivity.

A prominent approach involves the intramolecular cyclopropanation of N-allylic diazoacetamides. The reaction is typically catalyzed by rhodium(II) complexes, which generate a rhodium carbene intermediate that subsequently undergoes cyclopropanation. The stereochemical outcome is dictated by the catalyst's chiral ligands and the conformation of the transition state.

Causality Insight: The choice of a chiral dirhodium(II) catalyst, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate], Rh₂(5S-MEPY)₄, is crucial. These catalysts create a chiral pocket around the active rhodium center. The diazoacetamide substrate coordinates to the catalyst, and the subsequent intramolecular cyclopropanation proceeds through a transition state where steric interactions are minimized, favoring the formation of one diastereomer over the other. Enantiomeric excesses in the range of 60-90% have been reported for these transformations.

Enantioselective Intermolecular Cyclopropanation

Perhaps the most versatile and widely adopted method is the enantioselective cyclopropanation of a pyrrole derivative with a diazo compound, catalyzed by a chiral transition metal complex. This approach builds the bicyclic core in a single, highly stereocontrolled step.

Dirhodium(II) and Copper(I) complexes bearing chiral ligands are the catalysts of choice. For instance, the reaction of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate (EDA) can be catalyzed by chiral dirhodium(II) carboxylates or carboxamidates to yield the corresponding 3-azabicyclo[3.1.0]hexane-6-carboxylate.[6] The stereoselectivity (exo vs. endo) can often be tuned by the choice of catalyst and reaction conditions.[6]

Causality Insight: The catalyst's ligand architecture is paramount. For example, using bulky chiral ligands on the rhodium(II) catalyst can effectively shield one face of the intermediate metal carbene, forcing the approaching olefin (the dihydropyrrole) to attack from the less hindered face. This directed approach is the basis for the high enantioselectivity observed. Recent advancements have shown that extremely low catalyst loadings (down to 0.005 mol%) can be effective, making the process more practical and cost-efficient for large-scale synthesis.[6]

Workflow for Rhodium-Catalyzed Intermolecular Cyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 N-Boc-2,5-dihydropyrrole R1 Combine Reactants & Catalyst in Solvent (e.g., CH₂Cl₂) P1->R1 P2 Ethyl Diazoacetate (EDA) R2 Slow Addition of EDA at Controlled Temperature (e.g., 0 °C to rt) P2->R2 P3 Chiral Rh₂(II) Catalyst (e.g., Rh₂(S-DOSP)₄) P3->R1 R1->R2 R3 Reaction Monitoring (TLC/LC-MS) R2->R3 W1 Quench Reaction R3->W1 W2 Solvent Removal W1->W2 W3 Purification (Column Chromatography) W2->W3 Product Product W3->Product Exo/Endo Product Mixture

Caption: General workflow for asymmetric intermolecular cyclopropanation.

Resolution-Based Approaches

While catalytic asymmetric methods are often preferred, classical and kinetic resolutions remain valuable tools, especially for synthesizing all possible stereoisomers of a target molecule.[7][8]

  • Classical Resolution: In this method, a racemic mixture of the 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is treated with a chiral resolving agent (a chiral amine or acid) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization.[7][8]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, that selectively acylate or hydrolyze one enantiomer of a racemic mixture faster than the other.[9][10] For example, a racemic ester of the target acid can be treated with a lipase, which will preferentially hydrolyze one enantiomer to the acid, leaving the other enantiomer as the unreacted ester. The resulting acid and ester can then be separated.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes representative results for different asymmetric syntheses, highlighting the effectiveness of various catalytic systems.

MethodCatalyst / ReagentSubstrateYield (%)d.r. (exo:endo)e.e. (%)Reference
Intramolecular CyclopropanationRh₂(5S-MEPY)₄N-Allylic-N-methyldiazoacetamideGoodN/A60-90Doyle, M. P., et al. (1994)
Intermolecular CyclopropanationRh₂(OAc)₄ / Chiral AuxiliaryN-Boc-2,5-dihydropyrrole + EDA~60>95:5 (exo)>98Davies, H. M. L., et al. (2024)[6]
Intermolecular CyclopropanationCu(I) / (R)-FesulphosAzomethine ylide + Azirine~76>98:2 (endo)95Fustero, S., et al. (2012)[11]
Diastereoselective SynthesisMulti-step from cis-cypermethric acidDichlorovinyl cyclopropane derivativeGoodHighN/AKallam, S. R., et al. (2017)[4]

Detailed Experimental Protocols

Protocol 1: Asymmetric Intermolecular Cyclopropanation using a Chiral Dirhodium(II) Catalyst

This protocol is adapted from the highly efficient methods developed for cyclopropanation of N-protected dihydropyrroles.[6]

Objective: To synthesize methyl (1R,5S,6S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate with high stereoselectivity.

Materials:

  • N-Boc-2,5-dihydropyrrole (1.0 eq)

  • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh₂(S-PTTL)₄) (0.1 mol%)

  • Methyl phenyldiazoacetate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Temperature control system (ice bath)

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add N-Boc-2,5-dihydropyrrole (1.0 mmol, 169 mg) and the chiral dirhodium(II) catalyst Rh₂(S-PTTL)₄ (0.001 mmol, 1.5 mg).

  • Solvent Addition: Add anhydrous DCM (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Diazo Addition: Prepare a solution of methyl phenyldiazoacetate (1.1 mmol, 194 mg) in anhydrous DCM (5 mL). Using a syringe pump, add this solution to the reaction mixture over a period of 4 hours.

    • Causality Note: Slow addition of the diazo compound is critical. It maintains a low, steady concentration of the reactive rhodium carbene intermediate, which minimizes the formation of side products (e.g., carbene dimerization) and maximizes stereoselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the consumption of the starting materials by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to isolate the product.

  • Characterization: Combine the product-containing fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Catalytic Cycle Visualization

G cluster_cycle Catalytic Cycle Cat Rh₂(L*)₄ C1 Rh-Diazo Adduct Cat->C1 + Diazo Diazo N₂CHCO₂R Diazo->C1 Olefin Olefin C3 Transition State Olefin->C3 Product Cyclopropane N2 C1->N2 C2 Rh-Carbene Intermediate C1->C2 - N₂ C2->C3 + Olefin C3->Cat - Product C3->Product

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Conclusion and Future Directions

The asymmetric synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives has matured significantly, with catalytic intermolecular cyclopropanation emerging as a particularly powerful and efficient strategy. The development of new generations of chiral dirhodium(II) and cobalt(II) catalysts continues to push the boundaries of yield, diastereoselectivity, and enantioselectivity.[12] Future research will likely focus on further reducing catalyst loadings, expanding the substrate scope to include more complex and functionalized pyrroles, and applying these methods in flow chemistry environments to enhance scalability and safety for industrial drug manufacturing. The unique conformational constraints offered by this scaffold ensure its continued relevance in the design of next-generation therapeutics.

References

  • Zhang, J., et al. (2018). Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society. [Link]

  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron. [Link]

  • Doyle, M. P., et al. (1994). Enantioselective Intramolecular Cyclopropanation of N-Allylic- and N-Homoallylic Diazoacetamides Catalyzed by Chiral Dirhodium(II) Catalysts. Tetrahedron Letters. [Link]

  • Bakonyi, B., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society. [Link]

  • Vapourtec. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Vapourtec. [Link]

  • Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Organic Letters. [Link]

  • Hu, W. (Ed.). (2014). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

  • Pellicciari, R., et al. (2009). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters. [Link]

  • Karoyan, P., et al. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. [Link]

  • Reiser, O. (2017). Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivatives. University of Regensburg. [Link]

  • Doyle, M. P., et al. (1994). Enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides catalyzed by chiral dirhodium(II) catalysts. Semantic Scholar. [Link]

  • Bakonyi, B., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]

  • Goodman, M. (Ed.). (2002). Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

  • Woznica, M., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules. [Link]

  • The Journal of Organic Chemistry. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Gellman, S. H., et al. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Ackermann, L., et al. (2021). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]

  • Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ResearchGate. [Link]

  • Fustero, S., et al. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

  • Wiley-VCH. (2012). Index. Asymmetric Synthesis. [Link]

  • Grigg, R., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, J., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Wang, J., et al. (2015). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pamies, O., et al. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. [Link]

  • Poór, P., et al. (2020). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Reaction Chemistry & Engineering. [Link]

  • Chaki, B. M., et al. (2020). Synthesis of chiral oxa- and azabicyclo[3.1.0]hexanes. ResearchGate. [Link]

  • PrepChem. Synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. PrepChem. [Link]

  • Fisher Scientific. cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%. Fisher Scientific. [Link]

Sources

Application Notes and Protocols: Starting Materials for the Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development.[1] Its rigid bicyclic structure serves as a valuable scaffold for designing peptidomimetics, protease inhibitors, and other therapeutic agents with improved potency, selectivity, and metabolic stability. Notably, a gem-dimethyl substituted version of this scaffold is a cornerstone of the FDA-approved Hepatitis C virus (HCV) NS3 protease inhibitor, Boceprevir.[2] The precise stereochemical configuration—(1R,2S,5S)—is critical for its biological activity, necessitating synthetic strategies that offer robust control over stereochemistry.

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to established and innovative synthetic routes for this key molecule. We will explore three distinct strategies, each highlighting a different philosophical approach to starting material selection and stereochemical control:

  • Stereocontrolled Synthesis and Classical Resolution: A direct approach to the target scaffold, focusing on diastereoselective synthesis of the cis-isomer followed by classical resolution to isolate the desired (1R,2S,5S) enantiomer.

  • Chiral Pool Approach from a Commodity Chemical: An industrially relevant strategy that leverages an inexpensive, commercially available insecticide precursor, cis-cypermethric acid, which already contains the requisite cis-cyclopropane stereochemistry.[2]

  • Catalytic Stereoselective Cyclopropanation: A modern, elegant approach using dirhodium(II) catalysis to construct the bicyclic core with high diastereoselectivity from a simple pyrrole derivative.[3]

Each section will detail the rationale behind the choice of starting materials, provide step-by-step experimental protocols, and explain the key mechanistic principles that ensure success.

Strategy 1: Stereocontrolled Synthesis and Classical Resolution

This strategy, based on the work of Bakonyi et al., provides a reliable and scalable route to all four stereoisomers of N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, allowing for the specific isolation of the desired (1R,2S,5S) isomer.[4][5][6] The core of this approach is a diastereoselective deprotonation/carboxylation of an N-Boc-azabicyclo[3.1.0]hexane precursor, followed by classical resolution of the resulting racemic carboxylic acid.

Rationale and Mechanistic Insights

The key step is the stereoselective lithiation and subsequent carboxylation of N-Boc-3-azabicyclo[3.1.0]hexane. The reaction with sec-butyllithium in the presence of the chiral ligand (-)-sparteine can provide a degree of enantioselectivity, but a more robust method for obtaining enantiopure material is the diastereoselective synthesis of the cis-isomer followed by resolution. The formation of the cis-isomer is thermodynamically favored. The subsequent resolution using a chiral amine, such as (S)-(-)-α-methylbenzylamine, forms diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.

Experimental Workflow

cluster_0 Synthesis of Racemic cis-Acid cluster_1 Diastereomeric Salt Formation & Resolution cluster_2 Liberation of Final Product A N-Boc-3-azabicyclo[3.1.0]hexane B Racemic N-Boc-cis-3-azabicyclo- [3.1.0]hexane-2-carboxylic acid A->B 1. s-BuLi, TMEDA, MTBE, -78°C 2. CO2 (g) C Diastereomeric Salt Mixture B->C (S)-(-)-α-methylbenzylamine, EtOAc/Heptane D Separated (1R,2S,5S) Salt C->D Fractional Crystallization E (1R,2S,5S)-N-Boc-3-azabicyclo- [3.1.0]hexane-2-carboxylic acid D->E Acidic Workup (e.g., aq. HCl)

Caption: Workflow for Synthesis and Resolution.

Detailed Protocols

Protocol 1.1: Synthesis of Racemic N-Boc-cis-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid [4][5]

  • Preparation: To a solution of N-Boc-3-azabicyclo[3.1.0]hexane (1.0 eq.) in methyl tert-butyl ether (MTBE), add N,N,N′,N′-tetramethylethylenediamine (TMEDA) (1.2 eq.).

  • Deprotonation: Cool the solution to -78 °C under a nitrogen atmosphere. Add sec-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1 hour at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Quench with water and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic cis-acid as a solid.

Protocol 1.2: Optical Resolution via Diastereomeric Salt Formation [4]

  • Salt Formation: Dissolve the racemic cis-acid (1.0 eq.) in a mixture of ethyl acetate and heptane (e.g., 1:1 v/v) with gentle heating.

  • Chiral Amine Addition: In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (0.5 eq.) in the same solvent mixture. Add this solution dropwise to the carboxylic acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. The salt of the (1R,2S,5S)-acid with the (S)-amine preferentially crystallizes.

  • Isolation: Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

  • Liberation of Free Acid: Dissolve the isolated salt in water and acidify with 1 M HCl to pH 2. Extract the enantiomerically enriched (1R,2S,5S)-acid with ethyl acetate. Dry the organic layer and concentrate to obtain the final product.

StepKey ReagentsTypical YieldStereochemical Outcome
CarboxylationN-Boc-3-azabicyclo[3.1.0]hexane, s-BuLi, CO₂75-85%Racemic cis-product (>95:5 dr)
Resolution(S)-(-)-α-methylbenzylamine40-45% (based on racemate)>99% ee for (1R,2S,5S) isomer

Strategy 2: Chiral Pool Approach from a Commodity Chemical

This highly efficient, diastereoselective synthesis utilizes the inexpensive and readily available insecticide ingredient, (1S)-cis-cypermethric acid, as the starting material.[2][7] This approach, developed by Kallam et al. for a key intermediate of Boceprevir, is a prime example of a carbon-conservative strategy where the existing stereochemistry of the starting material is leveraged to set the stereocenters of the final product.[2][7]

Rationale and Mechanistic Insights

The core principle is that the cis-stereochemistry of the cyclopropane ring in cypermethric acid is retained throughout the synthesis. The key transformations involve:

  • Ozonolysis: Cleavage of the dichlorovinyl group to an aldehyde.

  • Reductive Amination: Conversion of the aldehyde to a primary amine, which then undergoes intramolecular cyclization to form the pyrrolidine ring. This step proceeds with high diastereoselectivity, controlled by the steric hindrance of the existing cyclopropane ring, to form the desired (1R,2S,5S) stereochemistry.

Experimental Workflow

A (1S)-cis-Cypermethric acid B Methyl ester derivative A->B Esterification (e.g., SOCl2, MeOH) C Aldehyde intermediate B->C Ozonolysis (O3), then reductive workup (e.g., Me2S) D Amino alcohol intermediate C->D Reductive amination (NH4OAc, NaBH3CN) E (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate D->E Mesylation (MsCl, Et3N), then intramolecular cyclization (base)

Caption: Synthesis from cis-Cypermethric Acid.

Detailed Protocols

Protocol 2.1: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate [7][8]

  • Esterification: Convert (1S)-cis-cypermethric acid to its methyl ester using standard conditions (e.g., thionyl chloride in methanol).

  • Ozonolysis: Dissolve the methyl ester in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen and quench the reaction with dimethyl sulfide.

  • Reductive Amination/Cyclization (Telescoped): To the crude aldehyde from the previous step, add ammonium acetate and sodium cyanoborohydride in methanol. Stir at room temperature until the imine formation and reduction are complete (monitored by TLC/LCMS).

  • Mesylation and Final Cyclization: Without isolation, cool the reaction mixture and add triethylamine followed by methanesulfonyl chloride (MsCl) to activate the primary alcohol. Upon completion, add a stronger base (e.g., K₂CO₃) and heat the mixture to effect the intramolecular Williamson ether-like cyclization to form the pyrrolidine ring.

  • Isolation: After an aqueous workup, purify the final product by column chromatography or crystallization.

StepKey ReagentsTypical YieldStereochemical Outcome
OzonolysisO₃, Me₂S>90%Retention of stereochemistry
Reductive Amination & CyclizationNH₄OAc, NaBH₃CN, MsCl, K₂CO₃65-75% (over 3 steps)High diastereoselectivity (>98:2 dr)

Strategy 3: Catalytic Stereoselective Cyclopropanation

This modern approach, reported by Davies et al., constructs the 3-azabicyclo[3.1.0]hexane core via a dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole.[3][4][9] This method is notable for its efficiency and ability to selectively form either the exo or endo cyclopropane adduct by careful choice of catalyst and subsequent hydrolysis/epimerization conditions. For the synthesis of the target molecule, the exo adduct is the key intermediate, as it corresponds to the desired cis-fused ring system.

Rationale and Mechanistic Insights

The reaction involves the decomposition of ethyl diazoacetate by a dirhodium(II) catalyst to generate a transient rhodium carbene. This highly reactive species then adds across the double bond of N-Boc-2,5-dihydropyrrole. While achiral catalysts like Rh₂(OAc)₄ give a mixture of diastereomers, chiral dirhodium catalysts can induce facial selectivity. However, a more practical approach described is to use a simple achiral catalyst and then separate the diastereomers or enrich the desired exo isomer through base-catalyzed epimerization of the undesired endo isomer. The exo approach of the carbene is generally favored for steric reasons.

Experimental Workflow

A N-Boc-2,5-dihydropyrrole B Mixture of exo/endo cyclopropane adducts A->B Ethyl Diazoacetate, Rh2(OAc)4 (cat.), DCM C exo-N-Boc-3-azabicyclo[3.1.0]hexane- 6-carboxylic acid B->C Selective Hydrolysis/Epimerization (e.g., LiOH, then base) D Target Acid Precursor C->D Curtius Rearrangement or similar transformation of C6-carboxyl to C2-carboxyl

Sources

Chiral Resolution of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid: Application Notes and Protocols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid in Drug Discovery

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives are conformationally constrained proline analogues that serve as critical building blocks in modern medicinal chemistry. Their rigid bicyclic structure allows for precise orientation of substituents, making them invaluable scaffolds for designing potent and selective inhibitors of various biological targets, including proteases and peptidomimetics. The stereochemistry at the C1, C2, and C5 positions is paramount to biological activity, necessitating robust and scalable methods for the separation of enantiomers. This guide provides an in-depth analysis and detailed protocols for the chiral resolution of this important synthetic intermediate, tailored for researchers and professionals in drug development.

This document will explore three principal methods of chiral resolution:

  • Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes for asymmetric transformations.

  • Diastereomeric Salt Formation: A classical and scalable method based on the differential solubility of diastereomeric salts.

  • Chiral Chromatography: A powerful analytical and preparative technique for direct separation of enantiomers.

Each section will delve into the mechanistic underpinnings of the technique, provide detailed, field-tested protocols, and offer expert insights into critical experimental parameters.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a highly efficient method that exploits the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For carboxylic acids, this typically involves the enantioselective esterification of the acid or the hydrolysis of its corresponding racemic ester. The result is a mixture of an enantioenriched ester and the unreacted, enantioenriched carboxylic acid, which can then be separated.

Causality Behind Experimental Choices

The choice of enzyme is critical. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia, are widely used due to their broad substrate tolerance and high enantioselectivity in organic solvents. The reaction is typically performed on a protected form of the amino acid, often the N-Boc protected methyl or ethyl ester, to enhance substrate solubility in organic media and to prevent unwanted side reactions. The choice of solvent and acyl donor (for esterification) or the use of water (for hydrolysis) are key parameters that must be screened to optimize both reaction rate and enantioselectivity (E-value).

Workflow for Enzymatic Resolution

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Kinetic Resolution cluster_products Separation & Deprotection racemic_acid Racemic N-Boc-3-azabicyclo [3.1.0]hexane-2-carboxylic acid esterification Esterification (e.g., MeOH, SOCl2) racemic_acid->esterification racemic_ester Racemic N-Boc-methyl ester esterification->racemic_ester racemic_ester2 Racemic N-Boc-methyl ester lipase Lipase (e.g., CAL-B) + H2O in Organic Solvent racemic_ester2->lipase product_mixture Mixture: (S)-N-Boc-acid (R)-N-Boc-methyl ester lipase->product_mixture separation Chromatographic Separation product_mixture->separation s_acid (S)-N-Boc-acid separation->s_acid r_ester (R)-N-Boc-methyl ester separation->r_ester deprotect_s Deprotection (e.g., TFA) s_acid->deprotect_s (S)-Enantiomer deprotect_r Hydrolysis & Deprotection r_ester->deprotect_r (R)-Enantiomer final_s final_s deprotect_s->final_s (S)-Enantiomer final_r final_r deprotect_r->final_r (R)-Enantiomer G racemic_acid Racemic 3-azabicyclo[3.1.0] hexane-2-carboxylic acid salt_formation Salt Formation in Solvent racemic_acid->salt_formation chiral_base Chiral Base (e.g., (S)-(-)-α-methylbenzylamine) chiral_base->salt_formation diastereomers Solution of Diastereomeric Salts ((R)-acid•(S)-base and (S)-acid•(S)-base) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->solid_salt mother_liquor More Soluble Diastereomeric Salt (in Solution) crystallization->mother_liquor liberation1 Liberation of Acid (e.g., acidification with HCl) solid_salt->liberation1 liberation2 Liberation of Acid mother_liquor->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Figure 2: Workflow for resolution by diastereomeric salt formation.

Protocol 2: Resolution via Fractional Crystallization

This protocol is based on the successful resolution of N-Boc protected cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [1][2][3] Materials:

  • Racemic N-Boc-cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • (S)-(-)-α-Methylbenzylamine (or other suitable chiral amine)

  • Solvents for crystallization (e.g., ethyl acetate, isopropanol, acetonitrile, or mixtures thereof)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware, heating mantle, and filtration apparatus

Procedure:

  • Salt Formation: Dissolve the racemic N-Boc-protected acid (1 equiv.) in a suitable solvent (e.g., ethyl acetate) with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv.) in the same solvent.

  • Crystallization: Add the resolving agent solution to the acid solution. The diastereomeric salt may precipitate immediately or upon cooling. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble salt.

  • Isolation of the First Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enantioenriched, less soluble diastereomeric salt. The mother liquor now contains the more soluble diastereomeric salt.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the same or a different solvent system.

  • Liberation of the Enantiomer:

    • From the Crystals: Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with HCl (e.g., 1 M) to a pH of ~2. The chiral amine will be protonated and move to the aqueous layer, while the free carboxylic acid will be in the organic layer. Separate the layers and wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the enantioenriched N-Boc acid.

    • From the Mother Liquor: The enantiomer of the acid can be recovered from the mother liquor by a similar acidification and extraction process.

  • Analysis: Determine the enantiomeric excess of the recovered acid using chiral HPLC or by converting it to a methyl ester and analyzing by chiral GC.

Expert Insights:

  • Stoichiometry of Resolving Agent: Using 0.5 equivalents of the resolving agent can be more efficient if there is a large difference in solubility between the two diastereomeric salts. This is known as the Pope and Peachey method.

  • Solvent Screening: The choice of solvent is crucial and often requires empirical screening. A good solvent system will have a steep solubility-temperature curve for the desired salt, promoting high recovery upon cooling.

  • Cooling Rate: A slow cooling rate is essential for forming well-defined crystals and achieving high diastereomeric purity.

ParameterKey ConsiderationRationale
Resolving Agent Structure and pKaMust form a stable, crystalline salt. Purity is critical.
Solvent System Polarity and Solubility ProfileDictates the solubility difference between diastereomeric salts.
Temperature Profile Cooling Rate and Final Temp.Controls crystal growth, purity, and yield.
Stoichiometry 0.5 to 1.0 equivalentsCan be optimized to maximize efficiency and yield of the desired enantiomer.

Chiral Chromatography: Direct and High-Purity Separation

Chiral chromatography offers a direct method for separating enantiomers using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. This technique is invaluable for both analytical determination of enantiomeric excess and for preparative-scale purification. [1][2][3]Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful modalities for this purpose.

Causality Behind Experimental Choices

The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are exceptionally versatile and widely used for a broad range of compounds, including N-protected amino acids. [1]The mobile phase composition (solvents and additives) is then optimized to achieve the best balance of resolution, retention time, and peak shape. SFC is often favored for preparative separations due to its lower viscosity mobile phases (supercritical CO2 mixed with a co-solvent), which allows for higher flow rates, faster separations, and reduced solvent consumption. [4]

Workflow for Chiral Chromatography Separation

G racemic_sample Racemic N-Boc-3-azabicyclo [3.1.0]hexane-2-carboxylic acid injection Injection onto Chiral Column (HPLC or SFC) racemic_sample->injection column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) injection->column separation Differential Interaction with CSP column->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram fractionation Fraction Collection detection->fractionation enantiomer1 Enantiomer 1 (Early Eluting) fractionation->enantiomer1 enantiomer2 Enantiomer 2 (Late Eluting) fractionation->enantiomer2

Figure 3: Workflow for separation by chiral chromatography.

Protocol 3: Chiral HPLC and SFC Method Development

This protocol provides a starting point for developing a chiral separation method for N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Materials:

  • Racemic sample (N-Boc protected acid or ester)

  • Chiral HPLC/SFC system with UV detector

  • Chiral columns (e.g., Chiralpak IA, IB, IC; Chiralcel OD, OJ)

  • HPLC-grade or SFC-grade solvents (e.g., hexane, isopropanol (IPA), ethanol, methanol, acetonitrile)

  • Additives (e.g., trifluoroacetic acid (TFA), formic acid for acidic analytes)

Procedure: Chiral HPLC (Normal Phase)

  • Column Selection: Start with a versatile polysaccharide-based column, such as Chiralpak IA or Chiralcel OD-H.

  • Initial Mobile Phase: A common starting point for normal phase chromatography is a mixture of hexane and an alcohol co-solvent, such as isopropanol (IPA) or ethanol. A typical starting gradient might be 90:10 (v/v) hexane:IPA.

  • Acidic Additive: For a carboxylic acid analyte, adding a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase is crucial for good peak shape and to prevent tailing.

  • Optimization:

    • Co-solvent Percentage: Adjust the percentage of the alcohol co-solvent. Increasing the alcohol content will generally decrease retention time.

    • Co-solvent Type: Changing the alcohol (e.g., from IPA to ethanol) can significantly alter selectivity.

  • Analysis: Inject the racemic sample and monitor the separation. The key parameters to optimize are resolution (Rs > 1.5 is desirable), retention factor (k'), and analysis time.

Procedure: Chiral SFC

  • Column Selection: Polysaccharide-based columns are also the first choice for SFC.

  • Initial Mobile Phase: The primary mobile phase is supercritical CO2. The co-solvent is typically an alcohol (methanol, ethanol, or IPA). Start with a gradient of 5% to 40% co-solvent.

  • Additive: As with HPLC, an acidic additive (0.1-0.5% TFA or formic acid) is usually necessary for acidic analytes.

  • Optimization:

    • Co-solvent Percentage: Fine-tune the gradient or isocratic percentage of the co-solvent to achieve optimal resolution.

    • Back Pressure and Temperature: The outlet pressure (back pressure regulator, BPR) and column temperature are unique parameters in SFC that can be adjusted to fine-tune selectivity and efficiency. Typical BPR settings are 100-150 bar, and temperatures range from 25-40 °C.

Expert Insights:

  • Analyte Form: While the acid can be separated directly (with an acidic modifier), converting it to a less polar methyl or ethyl ester can sometimes provide better chromatography and more options for mobile phase selection.

  • Screening is Key: A systematic screening of different chiral columns and mobile phase systems is the most effective approach to finding the optimal separation conditions.

  • Scale-up: SFC is particularly well-suited for scaling up from analytical to preparative scale due to the high flow rates and rapid equilibration times it allows.

TechniqueStationary Phase (Typical)Mobile Phase (Typical)Key Advantages
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA)Hexane/Alcohol + 0.1% TFAWidely available, well-understood principles.
Chiral SFC Polysaccharide-based (e.g., Chiralpak IA)CO2/Alcohol + 0.1% TFAFast, high-throughput, "greener" due to reduced organic solvent use, ideal for preparative scale.

Conclusion and Recommendations

The chiral resolution of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a critical step in the synthesis of many pharmaceutical candidates. The choice of resolution method depends on the scale of the synthesis, the available equipment, and the desired purity of the final product.

  • For early-stage discovery and analytical purposes , chiral HPLC and SFC are the methods of choice due to their speed and the direct nature of the separation.

  • For large-scale, process chemistry applications , diastereomeric salt formation remains a highly viable and cost-effective strategy, provided a suitable resolving agent and crystallization conditions can be identified.

  • Enzymatic kinetic resolution offers a "green" and highly selective alternative, particularly when high enantiopurity is required. It is well-suited for medium- to large-scale synthesis if a suitable enzyme and reaction conditions are established.

A comprehensive approach often involves using chiral chromatography as the primary analytical tool to determine the success of preparative-scale resolutions achieved by either enzymatic methods or diastereomeric crystallization. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively and efficiently access the enantiomerically pure building blocks essential for advancing their drug discovery programs.

References

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328–9339. [Link]

  • PubMed. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Figshare. (2016). Synthesis of All Four Stereoisomers of 3‑(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 6, 919–924. [Link]

  • Fülöp, F., et al. (2006). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 17(15), 2251-2256. [Link]

  • Unchained Labs & MMV. Identifying a diastereomeric salt for a challenging chiral resolution. Application Note. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Tanaka, K., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography A, 1677, 463305. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Guidebook. [Link]

  • Kozma, D. (2002). Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Note: This is a general reference book on the topic and a specific URL is not applicable).

Sources

Application Notes & Protocols: Strategic Incorporation of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptide-based therapeutics increasingly relies on the use of non-natural, conformationally constrained amino acids to enhance potency, selectivity, and metabolic stability. (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a rigid amino acid analogue that serves as a powerful tool for locking the peptide backbone into a desired geometry. Its bicyclic structure, featuring a cyclopropane fused to a pyrrolidine ring, effectively mimics proline and other residues, pre-organizing the peptide into specific secondary structures such as poly-L-proline type II (PPII) helices.[1] This guide provides an in-depth overview of the rationale, application, and detailed protocols for incorporating this unique building block into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

The Principle of Conformational Constraint: A Paradigm Shift in Peptide Design

Native peptides often exist as an ensemble of conformations in solution. While flexible, this conformational heterogeneity means that only a fraction of the peptide molecules are in the "bioactive" conformation required for target binding at any given moment. This results in a significant entropic penalty upon binding, which can limit binding affinity.

The core strategy behind using constrained residues like this compound is to reduce this conformational flexibility. By pre-organizing the peptide backbone into a shape that closely resembles the bound state, we can significantly lower the entropic cost of binding, leading to a substantial increase in affinity and potency.[1] Furthermore, the rigid, non-natural structure provides steric hindrance against enzymatic degradation, thereby improving the peptide's in vivo stability.[2][3]

cluster_0 Traditional Flexible Peptide cluster_1 Constrained Peptide flex_peptide Flexible Peptide (Multiple Conformations) receptor_1 Target Receptor flex_peptide->receptor_1 High Entropic Penalty (Weak Binding) constrained_peptide Constrained Peptide (Bioactive Conformation) receptor_2 Target Receptor constrained_peptide->receptor_2 Low Entropic Penalty (Strong Binding)

Figure 1: Conceptual diagram illustrating the thermodynamic advantage of a conformationally constrained peptide in receptor binding.

This building block is particularly valuable in medicinal chemistry for developing protease inhibitors and other biologically active molecules where a specific turn or helical structure is crucial for activity.[4]

The Synthetic Building Block: Fmoc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

For seamless integration into standard automated or manual peptide synthesis workflows, the amino acid is utilized with its N-terminus protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This Fmoc-protected version is commercially available from various suppliers.

Table 1: Physicochemical Properties of the Building Block

PropertyValue
IUPAC Name (1R,2S,5S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Molecular Formula C₂₁H₁₉NO₄
Molecular Weight 349.4 g/mol [5]
Appearance White to off-white solid
Typical Purity ≥95% by HPLC[5]
Storage Store at 2-8°C, sealed from moisture[6]

Detailed Protocol: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid into a peptide sequence on a solid support resin. The principles are directly translatable to automated synthesizers.

Essential Materials and Reagents

Table 2: Reagents and Equipment for SPPS

ItemPurposeRecommended Grade
Rink Amide or Wang ResinSolid support for peptide synthesis100-200 mesh, ~0.5-1.0 mmol/g loading
Fmoc-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acidConstrained amino acidSynthesis Grade (≥95%)
Standard Fmoc-Amino AcidsOther residues in the sequenceSynthesis Grade
N,N-Dimethylformamide (DMF)Primary solventPeptide Synthesis Grade
Dichloromethane (DCM)Solvent for washing and swellingACS Grade or higher
PiperidineFmoc deprotection agentReagent Grade
HBTU or HATUCoupling activatorSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Activation basePeptide Synthesis Grade
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)Cleavage from resinReagent Grade
Diethyl Ether (Cold)Peptide precipitationACS Grade
SPPS Reaction VesselManual synthesis vesselGlass, with frit and stopcock
Nitrogen LineFor agitation and inert atmospherePurified N₂
Experimental Workflow

The core of SPPS is a cycle of deprotection and coupling steps to sequentially add amino acids. Due to the steric hindrance of the bicyclic structure, the coupling of this compound requires optimized conditions to ensure complete reaction.

start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection 20% Piperidine in DMF (5-10 min) start->deprotection wash1 2. DMF Wash (5-7 times) deprotection->wash1 coupling 3. Amino Acid Coupling Activate Fmoc-A6A-OH with HATU/DIPEA in DMF wash1->coupling add_to_resin 4. Add Activated AA to Resin (1-4 hours) coupling->add_to_resin monitor 5. Monitor Coupling (Kaiser or Chloranil Test) add_to_resin->monitor monitor->add_to_resin Incomplete (Recouple) wash2 6. DMF Wash (3-5 times) monitor->wash2 Complete wash2->deprotection More residues to add final Final Cleavage & Purification wash2->final Sequence complete next_aa Couple Next Amino Acid

Sources

Application Notes and Protocols: Strategic Protection of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained proline analogue of significant interest in medicinal chemistry. The rigid bicyclic scaffold of this amino acid offers a unique structural motif for designing novel therapeutics, particularly in the development of enzyme inhibitors. The effective synthesis and manipulation of this scaffold are critically dependent on the judicious selection and application of protecting groups for its secondary amine and carboxylic acid functionalities. This document outlines detailed protocols for the installation and removal of common protecting groups, discusses the rationale behind their selection, and presents strategies for orthogonal protection to enable complex synthetic routes.

Introduction: The Significance of a Rigid Scaffold

3-Azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic non-proteinogenic amino acid that has emerged as a valuable building block in drug discovery. Its rigid structure, which locks the pyrrolidine ring in a specific conformation, provides a powerful tool for medicinal chemists to probe and optimize ligand-receptor interactions. This conformational constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.

A notable application of this scaffold is in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used for the treatment of type 2 diabetes. The unique geometry of the 3-azabicyclo[3.1.0]hexane core has been instrumental in the design of potent and selective DPP-IV inhibitors.[1][2][3] The synthesis of these complex molecules necessitates a robust and versatile approach to protecting the bifunctional nature of the parent amino acid, allowing for sequential chemical transformations at the amine and carboxylic acid moieties.

This guide will delve into the practical aspects of these protecting group strategies, providing researchers with the necessary protocols and rationale to effectively incorporate this valuable scaffold into their synthetic endeavors.

Protecting the Secondary Amine: N-Protection Strategies

The secondary amine of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a key site for derivatization and peptide bond formation. Its effective protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. The choice of the N-protecting group is dictated by its stability to various reaction conditions and the orthogonality of its deprotection conditions relative to other protecting groups in the molecule.

The most commonly employed N-protecting groups for this scaffold are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability in a broad range of non-acidic conditions and its facile removal under acidic conditions.[4][5]

  • Materials:

    • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc)₂O

    • 1,4-Dioxane

    • Water

    • Sodium hydroxide (NaOH)

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • Brine

  • Procedure:

    • Dissolve 3-azabicyclo[3.1.0]hexane-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected product.

  • Materials:

    • N-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative

    • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (if using TFA)

    • Diethyl ether

  • Procedure (using TFA):

    • Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10-20 eq) at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[4]

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • Triturate the residue with cold diethyl ether to precipitate the amine salt.

    • Isolate the product by filtration and dry under vacuum.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another cornerstone of amine protection, notable for its stability to both acidic and basic conditions. Its removal is typically achieved through catalytic hydrogenolysis, a mild and efficient method.[6]

  • Materials:

    • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • 1,4-Dioxane and Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) at 0 °C.[7]

    • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 5 °C.[7]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.[7]

    • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.[7]

    • Cool the aqueous layer and acidify to pH 2 with 1 M HCl.[7]

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected amino acid.[7]

  • Materials:

    • N-Cbz-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C (5-10 mol%).

    • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat three times).[7]

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet. [7]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically with piperidine. This allows for orthogonal protection schemes with acid-labile groups like Boc and t-butyl esters.[8][9]

  • Materials:

    • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

    • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and Water

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the amino acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, dilute with water and wash with diethyl ether.

    • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify by column chromatography if necessary.

  • Materials:

    • N-Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the N-Fmoc protected substrate in DMF.

    • Add piperidine to create a 20% (v/v) solution.[9][10]

    • Stir the reaction at room temperature for 10-30 minutes. The progress can often be monitored by the appearance of the dibenzofulvene-piperidine adduct via UV-Vis spectroscopy or LC-MS.[9]

    • Upon completion, the product is typically used in the next step without isolation (e.g., in solid-phase synthesis after washing) or can be isolated by precipitation and filtration after removal of the solvent and excess reagents under high vacuum.

Comparison of N-Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂O, base (e.g., NaOH, NaHCO₃)Strong acid (e.g., TFA, HCl)[4][11]Stable to base, hydrogenolysis
BenzyloxycarbonylCbzCbz-Cl, base (e.g., Na₂CO₃, NaHCO₃)Catalytic hydrogenolysis (H₂/Pd-C)[6]Stable to acid and base
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, base (e.g., NaHCO₃)Base (e.g., 20% piperidine in DMF)[10][12]Stable to acid, hydrogenolysis

Protecting the Carboxylic Acid: O-Protection Strategies

Protection of the carboxylic acid moiety as an ester is essential when the free amine is required for coupling reactions or other modifications. The choice of ester depends on the desired deprotection conditions and compatibility with other functional groups.

Methyl and Ethyl Esters

Methyl and ethyl esters are common protecting groups for carboxylic acids. They are typically installed via Fischer esterification and removed by saponification under basic conditions.

  • Materials:

    • 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

    • Methanol (for methyl ester) or Ethanol (for ethyl ester)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric acid (H₂SO₄)

  • Procedure (using SOCl₂):

    • Suspend the amino acid (1.0 eq) in the desired alcohol (e.g., methanol).

    • Cool the suspension to 0 °C.

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[13]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture and concentrate under reduced pressure to remove excess alcohol and SOCl₂.

    • The resulting ester hydrochloride salt can be used directly or neutralized with a base.

  • Materials:

    • Methyl/Ethyl ester of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the ester is consumed, remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

tert-Butyl (tBu) Ester

The tert-butyl ester is an acid-labile protecting group, making it an excellent orthogonal partner to the base-labile Fmoc group.[8]

  • Materials:

    • N-protected 3-azabicyclo[3.1.0]hexane-2-carboxylic acid

    • tert-Butyl acetate

    • Perchloric acid (HClO₄) or Bis(trifluoromethanesulfonyl)imide

  • Procedure:

    • Suspend the N-protected amino acid (1.0 eq) in tert-butyl acetate.

    • Add a catalytic amount of perchloric acid or bis(trifluoromethanesulfonyl)imide.[14]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate in vacuo. Purify by column chromatography.

The deprotection of a tert-butyl ester is achieved under the same acidic conditions as for the Boc group (see Protocol 2.1.2), typically using TFA in DCM.

Comparison of O-Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonality
Methyl/Ethyl EsterMe/EtFischer Esterification (Alcohol, Acid catalyst)Saponification (e.g., LiOH, NaOH)Orthogonal to acid-labile and hydrogenolysis-labile groups
tert-Butyl EstertButBu-acetate, Acid catalystStrong acid (e.g., TFA, HCl)Orthogonal to base-labile and hydrogenolysis-labile groups

Orthogonal Protecting Group Strategies

The true power of protecting group chemistry lies in the implementation of orthogonal strategies, where one group can be removed selectively in the presence of another.[15][16][17] This is essential for the synthesis of complex derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, such as in peptide synthesis or the attachment of diverse functionalities.

A classic orthogonal strategy for this amino acid involves the use of an Fmoc group for N-protection and a tert-butyl ester for O-protection. This allows for selective deprotection of the amine for chain elongation, while the carboxylic acid remains protected until final deprotection with strong acid.

Orthogonal_Strategy cluster_protection Protection Steps cluster_synthesis Synthetic Elongation cluster_deprotection Final Deprotection Start 3-Azabicyclo[3.1.0]hexane- 2-carboxylic acid N_Fmoc Fmoc-N-(3-azabicyclo)-COOH Start->N_Fmoc Fmoc-OSu, NaHCO₃ N_Fmoc_O_tBu Fmoc-N-(3-azabicyclo)-O-tBu Free_Amine H₂N-(3-azabicyclo)-O-tBu N_Fmoc_O_tBu->Free_Amine 20% Piperidine in DMF N_Fmoc->N_Fmoc_O_tBu tBu-acetate, H⁺ catalyst Coupled_Product R-CO-N-(3-azabicyclo)-O-tBu Free_Amine->Coupled_Product Coupling with R-COOH, HATU Final_Product R-CO-N-(3-azabicyclo)-COOH Coupled_Product->Final_Product TFA/DCM

Figure 1: An orthogonal protection and deprotection workflow.

The diagram above illustrates a typical orthogonal strategy. The amine is first protected with Fmoc, followed by the protection of the carboxylic acid as a tert-butyl ester. The Fmoc group can then be selectively removed with piperidine to free the amine for a coupling reaction. Finally, the tert-butyl ester is removed with trifluoroacetic acid to yield the final product.

Conclusion

The successful application of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in synthetic and medicinal chemistry is highly dependent on the strategic use of protecting groups. This guide has provided detailed protocols and comparative data for the protection and deprotection of the secondary amine and carboxylic acid functionalities using common protecting groups such as Boc, Cbz, and Fmoc, as well as various ester protecting groups. By understanding the principles of orthogonal protection and the specific reaction conditions for each protecting group, researchers can confidently design and execute complex synthetic routes to unlock the full potential of this valuable constrained amino acid scaffold.

References

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]

  • PNAS. Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]

  • NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. [Link]

  • NIH. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • Thieme Chemistry. Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • NIH. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • Redalyc. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Thieme Chemistry. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • YouTube. Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. [Link]

  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

  • ResearchGate. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). [Link]

  • Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • ResearchGate. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ClinicSearch. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]

  • MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

  • Fischer Esterification. [Link]

  • Juniper Publishers. Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • ResearchGate. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

Sources

Application Note & Protocol: A Strategic Guide to the Synthesis of Boceprevir via the (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boceprevir (Victrelis®) marked a significant milestone in the treatment of chronic Hepatitis C virus (HCV) infection as a first-generation, direct-acting antiviral agent.[1][2] Its therapeutic efficacy is intrinsically linked to its molecular architecture, specifically its ability to inhibit the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[2] The potency of Boceprevir is largely attributed to its P2 moiety, a unique gem-dimethyl bicyclic proline analogue: (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.[3][4] The constrained conformation of this bicyclic structure results in a staggering 1000-fold increase in binding affinity to the NS3 protease active site compared to a simple proline scaffold.[3] Consequently, the efficient and stereoselective synthesis of this intermediate is the most critical and cost-determining aspect of the overall Boceprevir manufacturing process.[3][5] This document provides an in-depth guide to the synthesis of this key intermediate, focusing on a diastereoselective route from an inexpensive industrial chemical, and discusses the final coupling steps to yield Boceprevir.

The Strategic Importance of the Bicyclic [3.1.0] Proline Moiety

Boceprevir is a peptidomimetic inhibitor composed of four key fragments: a P1 β-aminoamide, the P2 dimethylcyclopropylproline analog, a P3 (S)-tert-leucine, and an N-terminal tert-butylcarbamoyl cap.[3] The P2 fragment, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, serves as a rigid scaffold. This rigidity pre-organizes the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to the NS3 protease. The gem-dimethyl group on the cyclopropane ring maintains a fixed angle relative to the bicyclic system, enabling optimal interactions with amino acid residues within the enzyme's active site.[3]

The development of a scalable, cost-effective, and stereochemically precise synthesis for this intermediate has been a major focus of process chemistry research.[6] Strategies have evolved from classical resolution to more advanced chemoenzymatic and diastereoselective approaches.

Synthetic Strategy: A Diastereoselective Approach from a Pyrethroid Precursor

One of the most efficient and economically viable routes leverages the pre-existing cyclopropane ring found in inexpensive pyrethroid insecticides, such as cis-cypermethric acid.[1][7] This approach is notable for its carbon economy, retaining the entire carbon backbone of the starting material and reconfiguring it into the target bicyclic proline structure.[1] The key to this strategy is using the inherent cis-orientation of the vinyl and carboxylic acid groups in the starting material to direct the stereoselective formation of the pyrrolidone ring.

The overall workflow can be visualized as a multi-stage process, beginning with the construction of a bicyclic pyrrolidone and culminating in the formation of the desired methyl ester hydrochloride salt.

start cis-Cypermethric Acid (Pyrethroid Precursor) pyrrolidone Bicyclic Pyrrolidone Intermediate (Key Chiral Construction) start->pyrrolidone Ring Formation hydroboration Diastereoselective Hydroboration-Oxidation (Vinyl to Carbomethoxy) pyrrolidone->hydroboration Stereocontrolled Oxidation ester (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate hydroboration->ester Esterification final_product Boceprevir Intermediate (Hydrochloride Salt) ester->final_product Salt Formation & Purification

Caption: Diastereoselective synthesis workflow for the Boceprevir P2 intermediate.

Experimental Protocols: Multi-Gram Synthesis

The following protocols are adapted from established multi-gram syntheses and are designed for reproducibility in a research or process development setting.[1]

Protocol 3.1: Synthesis of Bicyclic Pyrrolidone from cis-Cypermethric Acid

This initial step establishes the core bicyclic framework. The cis-orientation of the side arms in the starting material is critical for achieving the desired diastereoselectivity in the construction of the pyrrolidone ring.[1]

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of racemic cis-cypermethric acid in an appropriate solvent (e.g., toluene), add a chlorinating agent (e.g., thionyl chloride) dropwise at 0-5 °C.

  • Reaction Monitoring: Stir the mixture at ambient temperature for 2-3 hours, monitoring the conversion to the acid chloride by thin-layer chromatography (TLC).

  • Amidation: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia. This effects an intramolecular cyclization to form the bicyclic pyrrolidone.

  • Work-up and Isolation: After reaction completion, perform an aqueous work-up. The product is typically isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by drying over anhydrous sodium sulfate and concentration under reduced pressure. The crude product can be purified by crystallization or chromatography.

Protocol 3.2: Diastereoselective Conversion to the Carboxylic Acid

This is the pivotal stereochemistry-defining step. The topology of the bicyclic pyrrolidone biases the approach of the reagents, leading to the desired β-orientation of the final carboxyl group.[1]

Step-by-Step Methodology:

  • Hydroboration: Dissolve the bicyclic pyrrolidone from Protocol 3.1 in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen). Add a solution of borane-THF complex (BH₃·THF) dropwise.

  • Oxidation: After the hydroboration is complete (monitored by TLC), carefully add an oxidative work-up solution, typically sodium hydroxide followed by dropwise addition of hydrogen peroxide (30% aq.), maintaining the temperature below 20 °C.

  • Acidification and Extraction: Stir the reaction at room temperature overnight. Acidify the mixture with aqueous HCl and extract the product with a suitable organic solvent.

  • Isolation: Dry the combined organic layers and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.

Protocol 3.3: Esterification and Salt Formation

The final steps involve converting the carboxylic acid to its methyl ester and preparing the hydrochloride salt for stability and ease of handling in subsequent coupling reactions.

Step-by-Step Methodology:

  • Esterification: Dissolve the carboxylic acid from Protocol 3.2 in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride at low temperature. Heat the mixture to reflux for several hours until esterification is complete.

  • Boc Protection (Optional but Recommended): Before the final deprotection and salt formation, the nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) for improved handling.

  • Deprotection and Salt Formation: Dissolve the purified methyl ester in a suitable solvent like methanol or methyl tert-butyl ether (MTBE). Add a solution of hydrogen chloride (e.g., 20 wt% in methanol) and stir at room temperature.[3]

  • Isolation: Concentrate the reaction mixture under reduced pressure to distill off the solvent. The final product, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is typically obtained as a solid.[3][8]

StepKey Reagents & SolventsTypical Temp.Typical TimeTypical Yield
3.1 Pyrrolidone Formation cis-Cypermethric acid, Thionyl Chloride, Ammonia0 °C to RT4-6 h~85-90%
3.2 Hydroboration-Oxidation BH₃·THF, NaOH, H₂O₂0 °C to RT12-16 h~70-75%
3.3 Esterification & Salt Methanol, HClRT to Reflux4-8 h~80-85% (from acid)

Alternative Strategy: Chemoenzymatic Desymmetrization

An advanced and highly efficient alternative for synthesizing the P2 fragment involves a chemoenzymatic process.[7][9] This method utilizes an amine oxidase enzyme to perform an oxidative desymmetrization of a prochiral amine substrate. The key advantage of this approach is the exceptional enantioselectivity provided by the enzyme, often exceeding what is achievable through traditional chemical methods.

The process can be summarized as an oxidative Strecker reaction sequence, where the enzymatic step is the critical source of chirality.[9]

prochiral Prochiral Amine Substrate enzyme Amine Oxidase (Engineered Enzyme) prochiral->enzyme Oxidative Desymmetrization iminium Iminium Intermediate enzyme->iminium strecker Strecker Reaction (Cyanide Addition) iminium->strecker nitrile Chiral α-Aminonitrile strecker->nitrile final_intermediate Boceprevir P2 Intermediate nitrile->final_intermediate Hydrolysis & Esterification P2 P2 Intermediate ((1R,2S,5S)-bicyclo[3.1.0]hexane) Coupling1 Peptide Coupling 1 (P2 + P3-Cap) P2->Coupling1 P3_Cap P3-Cap Fragment ((S)-tert-Leucine + Cap) P3_Cap->Coupling1 P1 P1 Fragment (β-aminoamide) Coupling2 Peptide Coupling 2 (+ P1) P1->Coupling2 Intermediate_P2_P3 P2-P3-Cap Intermediate Coupling1->Intermediate_P2_P3 Intermediate_P2_P3->Coupling2 Final_Oxidation Oxidation of Hydroxyl (to α-ketoamide) Coupling2->Final_Oxidation Boceprevir Boceprevir (Final API) Final_Oxidation->Boceprevir

Caption: Final assembly of Boceprevir via sequential peptide couplings.

The synthesis involves the sequential coupling of the P3-Cap fragment to the P2 intermediate, followed by coupling with the P1 fragment. A final oxidation step converts a hydroxyl precursor into the crucial α-ketoamide "warhead," which forms a reversible covalent bond with the active site serine of the NS3 protease. [4][10]

Conclusion

The synthesis of Boceprevir is a testament to the power of modern synthetic organic and process chemistry. The strategic importance of the this compound intermediate cannot be overstated, as its unique conformational rigidity is the cornerstone of the drug's high potency. The diastereoselective route from cis-cypermethric acid offers a robust, scalable, and economically sound method for producing this vital building block. Furthermore, the development of elegant chemoenzymatic strategies highlights the ongoing innovation in pharmaceutical manufacturing, pushing towards more efficient and sustainable processes. The protocols and strategies outlined herein provide a comprehensive guide for researchers engaged in the synthesis of complex pharmaceutical agents and peptidomimetics.

References

  • Ohashi, T., et al. (2009). Pd(II)/Pd(IV) catalytic enantioselective synthesis of bicyclo[3.1.0]hexanes via oxidative cyclization of enynes. Journal of the American Chemical Society, 131(10), 3452-3. [Link]

  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(23), 3245-3252. [Link]

  • Bhalerao, P. U., et al. (2015). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 19(11), 1559-1567. [Link]

  • ResearchGate. (2014). Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. [Link]

  • Google Patents. (2013).
  • Xia, E., & He, S. (2012). The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease. Hepatology, 56(S4), 4-13. [Link]

  • Ma, C., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4274. [Link]

  • Beilstein Journals. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2378-2385. [Link]

  • Li, T., et al. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-72. [Link]

  • ResearchGate. (2022). Structure activity synthesis of boceprevir. [Link]

  • Google Patents. (2003). US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicycloh[6][11]exane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl].

  • ResearchGate. (2017). A diastereoselective synthesis of boceprevir's gem -dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis -cypermethric acid. [Link]

  • Google Patents. (1981). US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Google Patents. (2016).
  • Google Patents. (2012). EP2502897B1 - Method for producing optically active bicyclo [3.1.0].
  • Chemdad. (n.d.). Boceprevir InterMediates Five. [Link]

Sources

Application of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in Protease Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a conformationally constrained proline analog that has garnered significant attention in medicinal chemistry, particularly in the design of potent protease inhibitors. Its rigid bicyclic structure provides a unique scaffold that can mimic the transition state of peptide bond hydrolysis, a key process in the catalytic mechanism of many proteases. This structural feature allows for the design of highly specific and potent inhibitors targeting a range of proteases, including those from viruses like Hepatitis C (HCV) and coronaviruses.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this versatile scaffold in protease inhibitor design.

The significance of this scaffold is highlighted by its incorporation into several clinically important antiviral agents. For instance, it forms a core component of boceprevir and telaprevir, first-generation inhibitors of the HCV NS3/4A serine protease.[2][3] The constrained nature of the 3-azabicyclo[3.1.0]hexane ring system helps to pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty upon binding to the target enzyme and leading to enhanced potency.[4]

Mechanistic Insights: How the Scaffold Confers Potency

The inhibitory power of compounds derived from this compound lies in their ability to act as peptidomimetics, specifically mimicking the proline residue often found in the P2 position of protease substrates. The rigid bicyclic structure locks the dihedral angle of the amide bond preceding the proline-like moiety, a crucial factor for optimal binding to the S2 pocket of many proteases.

Proteases, particularly serine and cysteine proteases, catalyze the cleavage of peptide bonds through a tetrahedral transition state. Inhibitors incorporating the 3-azabicyclo[3.1.0]hexane scaffold, often coupled with an electrophilic "warhead" like an α-ketoamide, can form a reversible covalent bond with the active site serine or cysteine residue.[3] This interaction forms a stable tetrahedral intermediate that mimics the natural transition state, effectively blocking the enzyme's catalytic activity.[3]

G cluster_0 Protease Active Site cluster_1 Inhibitor Interaction Serine_Residue Active Site Serine (Nucleophile) Tetrahedral_Intermediate Stable Tetrahedral Intermediate (Covalent Adduct) Serine_Residue->Tetrahedral_Intermediate Forms Covalent Bond Oxyanion_Hole Oxyanion Hole (Stabilizes Transition State) Inhibitor (1R,2S,5S)-3-azabicyclo[3.1.0]hexane -based Inhibitor with α-Ketoamide Warhead Inhibitor->Serine_Residue Tetrahedral_Intermediate->Oxyanion_Hole Stabilized by Hydrogen Bonds

Mechanism of Covalent Inhibition

Design and Synthesis Protocol: A Hypothetical HCV NS3/4A Protease Inhibitor

This section outlines a generalized protocol for the design and synthesis of a protease inhibitor incorporating the this compound scaffold, targeting the HCV NS3/4A protease. This protocol is based on established synthetic routes for similar compounds.[5][6][7]

Part 1: Synthesis of the Scaffold and Key Intermediates

The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes, often starting from pyroglutamic acid.[8][9] For the purpose of this protocol, we will assume the availability of the protected scaffold, for example, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.[7][10]

Step 1: Peptide Coupling to Introduce the P2-P3 Moiety

  • Reactants:

    • Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1.0 eq)

    • N-Boc-L-tert-leucine (1.2 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N-methylmorpholine (2.5 eq)

    • Anhydrous DMF as solvent

  • Procedure: a. Dissolve the bicyclic proline analog and N-Boc-L-tert-leucine in anhydrous DMF and cool the mixture to 0 °C in an ice bath. b. Add EDC·HCl, HOBt, and N-methylmorpholine to the solution. c. Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and continue stirring for 5 hours.[7] d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, dilute the reaction with diethyl ether and wash with cold water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude coupled product. g. Purify the product by silica gel column chromatography.

Part 2: Elaboration and Final Inhibitor Synthesis

Step 2: Saponification of the Methyl Ester

  • Reactants:

    • The coupled product from Step 1 (1.0 eq)

    • Lithium hydroxide monohydrate (LiOH·H₂O) (5.0 eq)

    • A 1:3 mixture of THF/H₂O as solvent

  • Procedure: a. Dissolve the ester in the THF/H₂O mixture and cool to 0 °C. b. Add LiOH·H₂O and stir vigorously for 1 hour.[7] c. Monitor the reaction by TLC or LC-MS. d. Once the reaction is complete, evaporate the THF under reduced pressure. e. Dilute the aqueous residue with ethyl acetate and neutralize with 1 N HCl. f. Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the carboxylic acid.

Step 3: Final Coupling to Introduce the P1' Moiety and Warhead

This step involves coupling the carboxylic acid from Step 2 with a suitable P1' fragment that incorporates the α-ketoamide warhead. The synthesis of this fragment is a multi-step process that is beyond the scope of this protocol but is well-documented in the literature.[5]

  • Reactants:

    • The carboxylic acid from Step 2 (1.0 eq)

    • The P1' α-ketoamide fragment (1.1 eq)

    • A suitable peptide coupling reagent (e.g., HATU, HBTU)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous DMF as solvent

  • Procedure: a. Follow a standard peptide coupling procedure to link the two fragments. b. Purify the final product using preparative HPLC to obtain the desired protease inhibitor.

Biological Evaluation: Protocols for Assessing Inhibitor Potency and Selectivity

Once the inhibitor is synthesized and purified, its biological activity must be thoroughly characterized. This involves determining its potency against the target protease and its selectivity against other related proteases.

Protocol 1: Enzyme Kinetics Assay for IC50 Determination

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against the target protease.[11][12]

  • Materials:

    • Purified recombinant target protease (e.g., HCV NS3/4A)

    • Fluorogenic peptide substrate (e.g., a FRET-based substrate)[13]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 5 mM DTT)

    • Synthesized inhibitor dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure: a. Prepare a serial dilution of the inhibitor in DMSO. b. In each well of the microplate, add the assay buffer, a fixed concentration of the protease, and the inhibitor at various concentrations. c. Incubate the plate at 37 °C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. e. Immediately begin monitoring the increase in fluorescence over time using the plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.[11] f. Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). g. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. h. Fit the data to a dose-response curve to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents: Inhibitor Dilutions, Enzyme, Substrate Start->Prepare_Reagents Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prepare_Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetics Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Initial Rates and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Determination End End IC50_Determination->End

Workflow for IC50 Determination
Protocol 2: Protease Selectivity Profiling

To assess the specificity of the inhibitor, its activity should be tested against a panel of related proteases (e.g., other serine or cysteine proteases). The IC50 determination protocol can be adapted for each protease in the panel. A highly selective inhibitor will exhibit a significantly higher IC50 value for off-target proteases compared to the intended target.

Quantitative Data Summary

The following table presents hypothetical inhibitory data for a newly designed inhibitor (Compound X) based on the this compound scaffold, compared to a known inhibitor like boceprevir.

CompoundTarget ProteaseIC50 (nM)Off-Target Protease 1 (IC50, nM)Off-Target Protease 2 (IC50, nM)Selectivity (Fold) vs. Off-Target 1
Compound X HCV NS3/4A15>10,000>10,000>667
Boceprevir HCV NS3/4A1.9[14]>10,000>10,000>5263

Conclusion

The this compound scaffold is a powerful tool in the design of potent and selective protease inhibitors. Its conformationally constrained nature provides a solid foundation for building molecules that can effectively target the active sites of various proteases. The protocols and insights provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate novel inhibitors based on this privileged scaffold, with the ultimate goal of developing new therapeutic agents for a range of diseases. The continued exploration of structure-activity relationships around this core will undoubtedly lead to the discovery of next-generation protease inhibitors with improved efficacy and pharmacokinetic profiles.[15]

References

  • Vertex Pharmaceuticals. Design and synthesis of potent inhibitors of hepatitis C virus NS3-4A proteinase. (2000).
  • Venkatraman, S., Njoroge, F. G., Girijavallabhan, V. M., Madison, V. S., Yao, N. H., Prongay, A. J., ... & Pichardo, J. (2005). Design and Synthesis of Depeptidized Macrocyclic Inhibitors of Hepatitis C NS3-4A Protease Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 48(18), 5705-5708.
  • Venkatraman, S., Njoroge, F. G., Girijavallabhan, V. M., Madison, V. S., Yao, N. H., Prongay, A. J., ... & Pichardo, J. (2005). Design and Synthesis of Depeptidized Macrocyclic Inhibitors of Hepatitis C NS3-4A Protease Using Structure-Based Drug Design. Journal of Medicinal Chemistry.
  • Thanigaimalai, P. (2016). Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry. Current Medicinal Chemistry, 23(20), 2147-2171.
  • Wang, Y., Zhang, Y., Lu, J., Wu, H., Wang, C., & Zhang, W. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega, 4(10), 14357-14365.
  • Schering Corporation. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[16][17]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[1,1-dimethylethyl]amino]carbonylamino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl. U.S. Patent Application No. 10/797,875.

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2005). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Journal of medicinal chemistry, 48(1), 141-151.
  • Karaseva, T. A., Chukhontseva, M. A., & Lysogorskaya, E. N. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4521.
  • Shell Internationale Research Maatschappij B.V. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. U.S.
  • Enzyme Development Corpor
  • Zhang, L., Li, Y., Wu, X., Zheng, Y., Chen, H., & Liu, H. (2022). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114486.
  • BenchChem. (2025).
  • National Center for Biotechnology Inform
  • The Journal of Organic Chemistry. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9133-9140.
  • Malcolm, B. A. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
  • Synthonix. (n.d.). Supplementary Information Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease.
  • Clark, R. J., & Craik, D. J. (2005). Design, synthesis and analysis of novel bicyclic and bifunctional protease inhibitors. Protein Engineering, Design and Selection, 18(4), 167-175.
  • Chemicalbook. (2025). (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester.
  • Tan, S. L. (2014). Telaprevir/boceprevir era: From bench to bed and back. World journal of gastroenterology, 20(8), 1893.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
  • Office of Scientific and Technical Information. (2022).
  • Xia, Y., & He, F. (2013). The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease.
  • WIPO. (2008). PROCESS FOR THE PREPARATION OF 6,6-DIMETHYL-3-AZABICYCLO-[3.1.0]-HEXANE COMPOUNDS UTILIZING BISULFITE INTERMEDIATE.
  • Current Medicinal Chemistry. (2022). The Structure-property Relationships of Clinically Approved Protease Inhibitors.
  • ResearchGate. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease.
  • ResearchGate. (n.d.). (A) Structures of boceprevir and telaprevir. (B) Three-dimensional....
  • Wiley Online Library. (n.d.). Construction of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar ....
  • MDPI. (n.d.). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa ....
  • Semantic Scholar. (1996). Structure-activity relationships for macrocyclic peptidomimetic inhibitors of HIV-1 protease.
  • ResearchGate. (2025). A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
  • MDPI. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines.
  • Google Patents. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[16][17]hexane-2-carboxylates or salts thereof.

  • National Institutes of Health. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines.
  • PubChem. (n.d.). 6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-.
  • PubMed. (2022). Structure-affinity relationships of reversible proline analog inhibitors targeting proline dehydrogenase.

Sources

Large-scale synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of Constrained Proline Analogs

This compound is a conformationally constrained analog of the amino acid L-proline. Its rigid bicyclic structure plays a crucial role in medicinal chemistry by locking the peptide backbone into a specific orientation. This structural rigidity is highly valuable in drug design for enhancing potency, selectivity, and metabolic stability of peptide-based therapeutics.[1][2][3] A prominent application of this molecule is as a key structural component in peptidomimetic drugs, including potent inhibitors of the Hepatitis C virus (HCV) NS3/NS4a serine protease.[4][5]

The synthesis of this specific stereoisomer on a large scale presents considerable challenges, primarily in establishing the three contiguous chiral centers with the correct relative and absolute configuration.[6][7] This guide provides a robust and scalable synthetic protocol, explaining the rationale behind the chosen methodology to ensure reproducibility and high yield.

Synthetic Strategy: A Scalable Pathway from a Pyrethroid Precursor

For large-scale synthesis, an ideal strategy utilizes readily available, inexpensive starting materials and employs high-yielding, operationally simple reactions. While several routes to bicyclic prolines exist, including palladium-catalyzed cyclopropanation and multi-component reactions, many are not easily scalable.[8][9]

The protocol detailed here is adapted from methodologies that leverage the pre-existing cyclopropane ring of an inexpensive pyrethroid raw material.[10] This approach is advantageous as it circumvents the often-difficult step of creating the cyclopropane ring stereoselectively, thereby providing a more direct and cost-effective path to the target molecule. The overall workflow is designed to be carbon-conservative, retaining the core carbon backbone of the starting material throughout the transformation.[10]

Synthetic_Workflow A cis-Pyrethroid Acid (e.g., cis-Cypermethric Acid) B Oxidative Cleavage & Amidation A->B 1. Ozonolysis 2. Amide Formation C Bicyclic Lactam Intermediate B->C Intramolecular Cyclization D Hydrolysis & Cyclization C->D Controlled Hydrolysis E N-Protected Bicyclic Amino Ester D->E Esterification & N-Protection F Hydrolysis & Deprotection E->F Acid/Base Hydrolysis G Final Product: (1R,2S,5S)-3-Azabicyclo[3.1.0]- hexane-2-carboxylic acid F->G Isolation & Purification

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocol

This protocol outlines a multi-step synthesis designed for scalability. All operations should be conducted in a well-ventilated chemical fume hood by trained personnel.

Step 1: Oxidative Cleavage and Formation of an Amide Precursor

The initial step involves the oxidative cleavage of the dichlorovinyl group of a readily available pyrethroid, such as cis-cypermethric acid, to form a carboxylic acid, which is then converted to a primary amide. This sets the stage for the subsequent cyclization.

  • Reaction Setup: Charge a suitable multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet with cis-cypermethric acid (1.0 eq) and a suitable solvent such as a mixture of dichloromethane and methanol.

  • Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color indicates the reaction is complete.

  • Reductive Workup: Purge the solution with nitrogen or oxygen to remove excess ozone. Add dimethyl sulfide (DMS) (1.5 eq) dropwise while maintaining the temperature below -60 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Amidation: Concentrate the reaction mixture under reduced pressure. Dissolve the resulting crude acid in tetrahydrofuran (THF). Cool to 0 °C and add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir for 2 hours at room temperature. In a separate flask, prepare a solution of aqueous ammonia (excess). Slowly add the acid chloride solution to the ammonia solution at 0 °C.

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amide precursor, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to Form the Bicyclic Lactam

This key step involves an intramolecular reaction to form the pyrrolidine ring fused to the cyclopropane. A Hofmann rearrangement or a similar transformation is employed to facilitate the cyclization.

  • Reaction Setup: Dissolve the crude amide from Step 1 in a suitable solvent like methanol.

  • Hofmann Reaction: Cool the solution to 0 °C. Add a freshly prepared solution of sodium hypobromite or sodium hypochlorite (1.1 eq) dropwise.

  • Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification: Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl). Concentrate the solvent under reduced pressure. Extract the product into an organic solvent like ethyl acetate. The crude bicyclic lactam can then be purified by column chromatography on silica gel.

Step 3: Hydrolysis and Esterification

The lactam is hydrolyzed to the corresponding amino acid, which is then protected and esterified for purification and subsequent steps.

  • Lactam Hydrolysis: Reflux the bicyclic lactam (1.0 eq) in 6 M hydrochloric acid for 12-24 hours.[11]

  • Isolation of Amino Acid Salt: Cool the reaction mixture and concentrate it to dryness under reduced pressure to obtain the hydrochloride salt of the crude amino acid.

  • N-Protection and Esterification: Suspend the crude amino acid salt in methanol. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 4 hours. This process both esterifies the carboxylic acid and leaves the amine as the hydrochloride salt.

  • Boc Protection: Neutralize the reaction mixture with a base like triethylamine. Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and stir at room temperature overnight.

  • Purification: Purify the resulting N-Boc protected methyl ester by silica gel chromatography to yield the pure intermediate. This step is crucial for ensuring the stereochemical purity of the final product.[6][12]

Step 4: Final Deprotection and Isolation

The final step involves the removal of the N-Boc protecting group and hydrolysis of the methyl ester to yield the target carboxylic acid.

  • Deprotection/Hydrolysis: Dissolve the purified N-Boc methyl ester (1.0 eq) in a mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 3 hours.[13] Once the ester hydrolysis is complete, acidify the reaction mixture to a pH of ~1-2 with 6 M HCl.

  • Boc Removal: Heat the acidic solution to 50-60 °C for 2-4 hours to effect the removal of the Boc group.

  • Isolation and Purification: Cool the reaction mixture. The product hydrochloride salt may precipitate. If not, concentrate the solution in vacuo. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by using ion-exchange chromatography for high purity applications.[11][14]

Quantitative Data Summary

The following table provides representative data for a laboratory-scale synthesis. Yields and quantities should be optimized for large-scale production.

ParameterStep 1Step 2Step 3Step 4Overall
Starting Material cis-Cypermethric acidAmide PrecursorBicyclic LactamN-Boc Methyl Ester-
Key Reagent Ozone / NH₃(aq)NaOBrHCl / Boc₂OLiOH / HCl-
Solvent DCM/MeOHMethanolMethanol / THFTHF / Water-
Typical Yield ~85-90%~70-75%~80-85% (over 2 steps)~90-95%~45-55%
Purity (Post-Purification) Crude>95%>98%>99%>99%

Key Mechanistic Insight: Bicyclic Lactam Formation

The formation of the fused bicyclic system is a critical transformation. The diagram below illustrates a plausible mechanism for the intramolecular cyclization step via a Hofmann-type reaction, which proceeds through a key isocyanate intermediate.

Mechanism cluster_0 Hofmann Rearrangement & Cyclization A Primary Amide B N-Bromoamide A->B + BrO⁻ - OH⁻ C Isocyanate Intermediate B->C - Br⁻ Rearrangement D Intramolecular Attack C->D Intramolecular Nucleophilic Attack E Bicyclic Lactam D->E Proton Transfer

Caption: Mechanism of bicyclic lactam formation.

Safety and Handling Precautions

  • General: Handle all chemicals in accordance with good industrial hygiene and safety practices.[15] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Ozone: Highly toxic and a powerful oxidizing agent. Generated in-situ and should be handled in a closed system within a fume hood.

    • Oxalyl Chloride & Thionyl Chloride: Corrosive and react violently with water, releasing toxic gases (HCl, CO, SO₂). Handle with extreme care under anhydrous conditions.

    • Sodium Hypobromite/Hypochlorite: Strong oxidizing agents. Avoid contact with organic materials.

    • Strong Acids (HCl): Corrosive. Causes severe skin and eye burns. Handle with appropriate PPE.[15]

    • Solvents (DCM, THF, Methanol): Flammable and/or toxic. Avoid inhalation and skin contact. Use only in well-ventilated areas.

  • Emergency Procedures:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.[15][16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[15][17]

    • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1 (Ozonolysis) Incomplete reaction; decomposition of product during workup.Ensure ozone is bubbled until the blue color persists. Maintain low temperature during reductive workup with DMS.
Incomplete cyclization in Step 2 Insufficient reagent; reaction time too short.Use freshly prepared hypobromite solution. Monitor reaction progress by TLC/LC-MS and extend reflux time if necessary.
Formation of side products Reaction conditions too harsh; presence of impurities.Ensure starting materials are pure. Control temperature carefully during additions. Optimize solvent and reaction time.
Difficulty in final purification Presence of diastereomers or residual impurities.Re-purify intermediate N-Boc ester (Step 3) meticulously. Use ion-exchange chromatography for the final product if recrystallization is ineffective.[14]
Incomplete deprotection in Step 4 Insufficient acid or reaction time/temperature.Ensure pH is strongly acidic (~1) before heating for Boc removal. Monitor by TLC/LC-MS to confirm complete conversion.

Characterization of Final Product

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₆H₉NO₂

  • Molecular Weight: 127.14 g/mol [18]

  • ¹H NMR (D₂O): Expect characteristic signals for the cyclopropyl protons and the protons on the pyrrolidine ring, with specific coupling constants defining the cis stereochemistry.

  • ¹³C NMR (D₂O): Expect 6 distinct carbon signals corresponding to the bicyclic structure.

  • Mass Spectrometry (ESI+): m/z = 128.07 [M+H]⁺

  • Optical Rotation: A specific optical rotation value should be obtained for the (1R,2S,5S) enantiomer, which should be compared against a reference standard.

This detailed protocol provides a comprehensive framework for the successful large-scale synthesis of this compound, a vital building block in modern drug development.

References

  • Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central.
  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[11][13]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[1,1-dimethylethyl]amino]carbonylamino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl. Google Patents.

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed.
  • Synthesis of [c]-Fused Bicyclic Proline Analogues | Request PDF.
  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton.
  • SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Indico.
  • Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[11][13]hexane-2-carboxylates or salts thereof. Google Patents.

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF.
  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. ScienceDirect.
  • SAFETY DATA SHEET - cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. Fisher Scientific.
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • Proline Analogues.
  • A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes.
  • A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
  • cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | CAS 33294-81-4. Santa Cruz Biotechnology.
  • 2-(Tert-Butoxycarbonyl)-2-azabicyclo[3.1.
  • SAFETY DATA SHEET - tert-Butyl 6-Oxa-3-azabicyclo[3.1.
  • Amino Acid Purification - Column Chrom

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a conformationally constrained proline analog, this molecule is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of hepatitis C protease inhibitors like Boceprevir.[1][2][3][4][5] This guide provides in-depth, field-proven insights to ensure the successful and efficient synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies have been developed. The most prevalent involve the cyclopropanation of a pyrroline derivative. Key starting materials often include L-pyroglutamic acid, which allows for the introduction of the desired stereochemistry early in the synthesis. Other notable routes start from readily available materials like cis-cypermethric acid, offering a cost-effective approach for large-scale production.[3] The choice of route often depends on the desired scale, available starting materials, and stereochemical requirements.

Q2: How critical is stereochemistry in this synthesis, and how is it controlled?

A2: Stereochemical control is paramount to obtaining the desired (1R,2S,5S) isomer. The relative stereochemistry of the cyclopropane ring and the carboxylic acid group (cis or trans) is a crucial factor influencing the biological activity of the final product. Diastereoselectivity is often controlled during the cyclopropanation step, with the choice of catalyst (e.g., rhodium-based catalysts) and reaction conditions playing a pivotal role in favoring the desired exo or endo product.[6][7][8] Subsequent steps, such as hydrolysis, can also influence the final stereochemical outcome through epimerization.[6]

Q3: What are the major challenges that lead to low yields in this synthesis?

A3: Low yields can stem from several factors:

  • Inefficient Cyclopropanation: The key cyclopropanation step can be low-yielding without careful optimization of the catalyst, temperature, and reagent addition.[6][7][8]

  • Poor Diastereoselectivity: Formation of undesired stereoisomers can significantly reduce the yield of the target compound and complicate purification.

  • Side Reactions: Undesired reactions, such as by-product formation during protecting group manipulation or epimerization, can lower the overall yield.

  • Purification Losses: The polar nature of the amino acid product can make purification challenging, leading to losses during extraction and chromatography.

Q4: Are there any safety considerations I should be aware of?

A4: Standard laboratory safety precautions should always be followed. Specific to this synthesis, be aware of the following:

  • Diazo Compounds: Some synthetic routes may involve the use of diazo compounds for cyclopropanation. These are potentially explosive and should be handled with extreme care, using appropriate shielding and avoiding heat and friction.

  • Metal Catalysts: Rhodium and other transition metal catalysts can be toxic and pyrophoric. Handle them in an inert atmosphere and use appropriate personal protective equipment.

  • Strong Acids and Bases: Deprotection and hydrolysis steps often use strong acids (e.g., TFA, HCl) and bases (e.g., NaOH, LiOH). These are corrosive and should be handled in a fume hood with appropriate protective gear.

Troubleshooting Guide

This guide is structured to address problems you may encounter at different stages of the synthesis. A common synthetic pathway starting from a protected pyrroline derivative is used as a framework.

Workflow: A Common Synthetic Approach

A N-Protected 2,5-Dihydropyrrole B Cyclopropanation A->B e.g., Ethyl Diazoacetate, Rh Catalyst C Protected Bicyclic Ester B->C D Hydrolysis/Deprotection C->D e.g., LiOH, then Acid E Crude Product D->E F Purification E->F e.g., Chromatography, Crystallization G Final Product F->G

Caption: A generalized workflow for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Issues in Cyclopropanation

The formation of the cyclopropane ring is a critical, and often challenging, step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials or solvent.1. Use a fresh batch of catalyst. Consider different rhodium catalysts, as their activity can vary.[6][7][8] 2. Gradually increase the reaction temperature. Some cyclopropanations require elevated temperatures (e.g., 60-70 °C) for optimal conversion.[6] 3. Ensure all reagents and solvents are pure and dry.
Low Yield 1. Catalyst loading is too low. 2. Formation of side products. 3. Suboptimal reaction concentration.1. While low catalyst loadings are desirable, they may not be sufficient for complete conversion. Incrementally increase the catalyst loading. 2. Analyze the crude reaction mixture by LC-MS or NMR to identify major by-products. This can help diagnose the issue (e.g., dimerization of the diazo compound). 3. Experiment with different concentrations to find the optimal balance for the reaction kinetics.
Poor Diastereoselectivity (Incorrect exo/endo Ratio) 1. The chosen catalyst does not provide sufficient stereocontrol. 2. Reaction temperature is too high, leading to loss of selectivity.1. The choice of rhodium catalyst is crucial for controlling the exo/endo selectivity. For example, Rh2(OAc)4 and Rh2(esp)2 can give different diastereomeric ratios.[6][7][8] 2. Run the reaction at a lower temperature to enhance stereoselectivity, although this may require a longer reaction time.
Stereoselectivity and Epimerization Problems

Maintaining the correct stereochemistry is crucial. Epimerization can occur, particularly at the carbon alpha to the carbonyl group.

cluster_0 Desired Pathway cluster_1 Undesired Epimerization A Protected exo-Ester B Hydrolysis A->B C exo-Acid (Target) B->C D Protected exo-Ester E Base Treatment D->E F Protected endo-Ester E->F

Caption: Potential for epimerization during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Mixture of Diastereomers in the Final Product 1. Incomplete stereoselectivity during cyclopropanation. 2. Epimerization during hydrolysis of the ester.1. Refer to the troubleshooting section on cyclopropanation to improve the initial diastereomeric ratio. 2. Use milder hydrolysis conditions. For example, enzymatic hydrolysis or carefully controlled conditions with lithium hydroxide at low temperatures can minimize epimerization. Some studies have shown that treatment with a base like sodium tert-butoxide can intentionally cause epimerization, so it's crucial to control the basicity and temperature during hydrolysis.[6]
Incorrect Stereoisomer is the Major Product The reaction conditions favor the formation of the undesired stereoisomer.It is possible to convert the undesired isomer to the desired one. For instance, if the endo isomer is formed, it can sometimes be epimerized to the more stable exo isomer under basic conditions.[6] This should be done as a separate, optimized step before final deprotection and purification.
Protecting Group Issues

The N-Boc protecting group is commonly used but its removal can sometimes be problematic.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete N-Boc Deprotection 1. Insufficient acid strength or concentration. 2. Short reaction time or low temperature.1. While TFA in DCM is standard, 4M HCl in dioxane is often more effective for complete deprotection.[9] 2. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. If necessary, allow the reaction to warm to room temperature.
Formation of Side Products During Deprotection The acidic conditions are too harsh for other functional groups in the molecule.1. Use milder deprotection conditions. Options include using a more dilute acid solution or alternative reagents like TMSI in DCM.[9] 2. If the substrate is particularly acid-sensitive, consider using a different N-protecting group from the start, such as Fmoc, which is cleaved under basic conditions.
Difficult Work-up After Deprotection The product is highly polar and soluble in the aqueous phase.After quenching the acid, use a minimal amount of water. Lyophilization of the aqueous layer can sometimes recover the product. Alternatively, consider direct purification by ion-exchange chromatography.
Purification Challenges

The final product is a zwitterionic amino acid, which can be difficult to purify.

Problem Potential Cause(s) Recommended Solution(s)
Product is Difficult to Extract from Aqueous Solution The zwitterionic nature of the amino acid makes it highly soluble in water.1. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility. 2. Use a continuous liquid-liquid extractor or perform multiple extractions with a more polar organic solvent like n-butanol. 3. Consider using ion-exchange chromatography for purification.
Co-elution of Impurities During Chromatography Impurities have similar polarity to the product.1. Optimize the mobile phase for silica gel chromatography. A combination of dichloromethane, methanol, and a small amount of acetic acid or ammonia can sometimes improve separation. 2. If silica gel chromatography is ineffective, consider reverse-phase HPLC, which can provide better resolution for polar compounds.[10]
Difficulty in Obtaining a Crystalline Product The product may be amorphous or hygroscopic.1. Screen a variety of solvent systems for crystallization. Common choices include water/ethanol, water/isopropanol, or methanol/ether. 2. If the free amino acid does not crystallize well, consider forming a salt (e.g., hydrochloride or oxalate salt), which may have better crystalline properties.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline and should be optimized for your specific substrate and setup.

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected 2,5-dihydropyrrole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the rhodium catalyst (e.g., Rh2(OAc)4, 0.01-1 mol%) to the solution.

  • Reagent Addition: Prepare a solution of ethyl diazoacetate (1.1-1.5 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over several hours using a syringe pump. Caution: Slow addition is crucial to minimize the formation of diethyl maleate and fumarate.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by adding a few drops of acetic acid. Concentrate the mixture under reduced pressure. The crude product can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected bicyclic ester.

Protocol 2: Hydrolysis and Deprotection
  • Hydrolysis: Dissolve the protected bicyclic ester (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C and add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq). Stir at 0 °C to room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Acidification: Cool the mixture to 0 °C and carefully acidify with 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The product will likely remain in the aqueous layer.

  • Isolation: Concentrate the aqueous layer under reduced pressure or lyophilize to obtain the crude amino acid hydrochloride salt.

  • Purification: The crude product can be further purified by recrystallization or chromatography as described in the troubleshooting section.

References

  • Davies, H. M. L., & Denton, J. R. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Pronina, Y. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Li, X., et al. (2019). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]

  • Pronina, Y. A., et al. (2024). Organocatalytic Diastereoselective Synthesis of Spiro[3-azabicyclo[3.1.0]hexanes] via 1,3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. ResearchGate. [Link]

  • Wang, Y., et al. (2016). Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors. Chemical Communications. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • Pharmaffiliates. (n.d.). Boceprevir-impurities. Pharmaffiliates. [Link]

  • Pharmaffiliates. (n.d.). Boceprevir-impurities. Pharmaffiliates. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron. [Link]

  • Wang, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. [Link]

  • Davies, H. M. L., & Denton, J. R. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]

  • Google Patents. (2013).
  • Pronina, Y. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]

  • Pronina, Y. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Archives. [Link]

  • Ali, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Wang, A., et al. (2018). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie. [Link]

  • Google Patents. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[6][11]hexane-2-carboxylates or salts thereof.

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Boceprevir. PubChem Compound Database. [Link]

  • Sayyed, A. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]

  • Google Patents. (1980). A process for the preparation of 3-azabicyclo[3.1.
  • Siska, S. J., et al. (2005). Synthesis of Boc-protected bicycloproline. Organic Letters. [Link]

  • Al-Terkawi, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. The Journal of Organic Chemistry. [Link]

  • Bakulina, O., et al. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • ResearchGate. (2023). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • ResearchGate. (2016). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. [Link]

  • Davies, H. M. L., & Denton, J. R. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. [Link]

  • Obi, C. L., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science. [Link]

  • ResearchGate. (n.d.). Structure activity synthesis of boceprevir. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]

  • Trabocchi, A., et al. (2013). Structural diversity of bicyclic amino acids. Amino Acids. [Link]

Sources

Technical Support Center: Purification of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of these valuable constrained proline analogs.

The unique bridged bicyclic structure of these compounds, coupled with their stereochemical complexity and zwitterionic potential, often presents significant purification hurdles. This resource offers a structured approach to overcoming these challenges, moving from common chromatographic and crystallization issues to more nuanced problems of stereoisomer separation.

Diagram: General Purification Workflow

Below is a typical workflow for the purification of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives, from post-synthesis workup to the isolation of the final, high-purity compound.

Purification_Workflow General Purification Strategy cluster_0 Initial Workup & Crude Isolation cluster_1 Primary Purification cluster_2 Stereoisomer Separation (if required) cluster_3 Final Purification & Isolation Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup / Extraction (e.g., pH adjustment to isolate acid or ester) Crude_Reaction_Mixture->Aqueous_Workup Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Workup->Solvent_Removal Crude_Product Crude Product (Oil or Solid) Solvent_Removal->Crude_Product Flash_Chromatography Flash Chromatography (Silica Gel) Crude_Product->Flash_Chromatography Crystallization_1 Recrystallization / Precipitation Crude_Product->Crystallization_1 Diastereomeric_Salts Diastereomeric Salt Resolution Flash_Chromatography->Diastereomeric_Salts Chiral_Chromatography Chiral Chromatography (HPLC or SFC) Flash_Chromatography->Chiral_Chromatography Salt_Break Salt Break / Neutralization Diastereomeric_Salts->Salt_Break Final_Crystallization Final Crystallization / Precipitation Chiral_Chromatography->Final_Crystallization Salt_Break->Final_Crystallization Pure_Product Pure Product (Single Stereoisomer) Final_Crystallization->Pure_Product

Caption: A general workflow for purifying 3-azabicyclo[3.1.0]hexane derivatives.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Silica Gel Chromatography

Question 1: My N-Boc protected 3-azabicyclo[3.1.0]hexane-2-carboxylate is streaking badly on the silica gel column, and the yield is low. What's happening?

Answer: This is a common problem arising from the interaction of the slightly acidic nature of silica gel with the basic nitrogen of the bicyclic core, even when N-Boc protected. This can lead to partial cleavage of the Boc group on the column, resulting in multiple species and streaking. The free amine generated will stick strongly to the silica, causing low recovery.

Troubleshooting Steps:

  • Neutralize the Silica: The most effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system (typically 0.1-1% v/v).[1] TEA will neutralize the acidic silanol groups on the silica surface, preventing Boc-group cleavage and minimizing tailing of your compound.

  • Solvent System Optimization: For N-Boc protected esters, a gradient of ethyl acetate in hexanes is a good starting point. If your compound is more polar, consider switching to a dichloromethane/methanol system, again with the addition of TEA.

  • Deactivated Silica: If the problem persists, you can use commercially available deactivated silica gel or prepare it by treating standard silica gel with a TEA solution and then drying it before packing the column.

Question 2: I am trying to separate the desired ester product from the unreacted carboxylic acid starting material, but the acid seems to be eluting with my product despite having a much lower Rf on TLC.

Answer: This can be counterintuitive. While carboxylic acids are very polar and should stick to the top of the column, the acidic nature of the silica can sometimes cause the acid to elute unpredictably, especially if there is any moisture present which could lead to hydrolysis of the ester on the column.[2]

Troubleshooting Steps:

  • Base Wash Before Chromatography: Before loading your crude material onto the column, dissolve it in an organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, moving it into the aqueous layer and effectively removing the majority of it before you even start the chromatography.

  • Use of Triethylamine: As mentioned above, adding a small amount of TEA to your eluent can help ensure the carboxylic acid remains as its carboxylate salt on the silica, preventing it from eluting.[1]

  • Alternative Stationary Phases: If the issue is severe, consider using a different stationary phase like alumina (basic or neutral) which will strongly retain the acidic impurity.

Section 2: Crystallization and Recrystallization

Question 3: I'm attempting to crystallize the free acid form of this compound, but it keeps "oiling out" or forming an amorphous solid. Why?

Answer: This is a frequent challenge with amino acids and their analogs due to their zwitterionic nature.[3][4] In the solid state and at its isoelectric point in solution, the molecule has both a positive (ammonium) and a negative (carboxylate) charge. This strong intermolecular ionic interaction can interfere with the ordered packing required for crystallization and can lead to the separation of a concentrated, liquid-like phase ("oiling out") or rapid precipitation of a disordered solid. The presence of even minor impurities can also significantly inhibit crystal formation.

Troubleshooting Steps:

  • Solvent System Selection: Finding the right solvent system is critical. You need a solvent in which your compound has high solubility when hot and low solubility when cold. For zwitterionic compounds, polar protic solvents or mixtures are often a good starting point.

    • Common Solvent Systems:

      • Water/Ethanol

      • Water/Isopropanol

      • Methanol/Diethyl Ether (dissolve in minimal hot methanol, add ether until cloudy, then clarify with a drop of methanol and cool slowly).

  • Control the Cooling Rate: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Scratching the inside of the flask with a glass rod at the air-liquid interface can induce nucleation.[5]

  • pH Adjustment: The zwitterionic character is most pronounced at the isoelectric point. Shifting the pH slightly away from the pI by adding a trace amount of acid (like HCl) or base can sometimes disrupt the zwitterionic interactions just enough to promote crystallization as a salt.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, adding a seed crystal to a supersaturated solution can provide a template for crystal growth.[6]

Question 4: My yield from recrystallization is very low (<30%). How can I improve it?

Answer: A low yield typically means that your compound has significant solubility in the mother liquor even at low temperatures, or you used too much solvent.[5]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Adding even a small excess can dramatically reduce your yield.

  • Optimize the Solvent System: If your compound is too soluble in a single solvent, an anti-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.

  • Maximize Cooling: Ensure the crystallization mixture is thoroughly chilled. An ice bath or even a freezer (if the solvent won't freeze) for an extended period can significantly increase the amount of product that crystallizes out.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover a second, less pure crop by partially evaporating the solvent from the mother liquor and re-cooling.

ParameterRecommendation for High YieldRationale
Solvent Volume Use the minimum amount of hot solvent for dissolution.Prevents loss of product to the mother liquor.[5]
Cooling Rate Slow cooling to room temp, then chill in an ice bath.Promotes the formation of larger, purer crystals and maximizes precipitation.
Anti-Solvent Use if the compound is too soluble in single solvents.Reduces the solubility of the compound at lower temperatures.
Mother Liquor Concentrate and re-chill for a second crop.Recovers dissolved product, increasing overall yield.
Section 3: Stereoisomer Separation

Question 5: I need to resolve a racemic mixture of a 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivative. My attempts at diastereomeric salt crystallization are giving poor diastereomeric excess (d.e.). What should I try next?

Answer: Achieving high diastereomeric excess through crystallization requires a significant difference in the solubility of the two diastereomeric salts. Poor d.e. suggests that either both salts are co-crystallizing or their solubilities are too similar in your chosen solvent.

Troubleshooting Protocol for Diastereomeric Salt Resolution:

  • Screen Resolving Agents: The choice of resolving agent is the most critical factor. There is no universal resolving agent; you must screen a variety to find one that forms salts with a large solubility difference.[6][7]

    • For your chiral acid , screen a variety of commercially available chiral bases (e.g., (R/S)-1-phenylethylamine, brucine, quinine).

    • For a chiral amine derivative, screen chiral acids (e.g., (+/-)-tartaric acid, (+/-)-mandelic acid, (+)-camphorsulfonic acid).[8]

  • Systematic Solvent Screening: For a given resolving agent, screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[7]

  • Optimize Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this is not always optimal. Try varying the ratio (e.g., 1:0.5 or 1:1.2) as this can influence the selective precipitation of one diastereomer.[6]

  • Control Temperature and Cooling: A controlled cooling profile is essential. A slow, linear cooling ramp can prevent the spontaneous nucleation of the more soluble diastereomer.

Question 6: Diastereomeric salt resolution is proving too difficult or low-yielding. What are my options for chromatographic separation of enantiomers or diastereomers?

Answer: Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is a powerful alternative for separating stereoisomers when crystallization fails.

  • Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for preparative chiral separations.[3][9] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations, reduced solvent consumption, and easier product recovery.[9][10]

    • Stationary Phases: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® (e.g., AD, AS, IA, IC) and Chiralcel® (e.g., OD, OJ) are highly effective for this class of compounds.[11][12]

    • Mobile Phase: The mobile phase typically consists of CO2 with a polar co-solvent (modifier), such as methanol or ethanol. The percentage of the modifier is a key parameter to optimize for resolution.[11]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a very effective method.

    • Stationary Phases: As with SFC, polysaccharide-based CSPs are the most common choice.

    • Mobile Phase: For normal-phase HPLC, typical mobile phases are hexane/ethanol or hexane/isopropanol mixtures, often with a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic additive to improve peak shape.[12] For reversed-phase, acetonitrile/water or methanol/water systems are used.

Troubleshooting Chiral Chromatography:

IssuePotential CauseRecommended Solution
No Separation Wrong Chiral Stationary Phase (CSP)Screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).
Poor Resolution Mobile phase composition is not optimal.Systematically vary the ratio of the strong eluting solvent (e.g., ethanol in hexane for normal phase).[12]
Temperature is not optimal.Vary the column temperature; sometimes sub-ambient temperatures improve resolution.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase additive. For acidic analytes, add a small amount of acid (e.g., 0.1% TFA). For basic analytes, add a small amount of base (e.g., 0.1% diethylamine).
Low Recovery Compound is irreversibly binding to the column.Ensure the mobile phase is strong enough to elute the compound. Check for compound stability on the column.

References

  • BenchChem Technical Support Team. (2025).
  • Journal of Chromatography A. (2008). Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography. PubMed. [Link]

  • Google Patents. (1980).
  • BenchChem. (2025).
  • ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

  • ACS Publications. (n.d.). Proline-Based Chiral Stationary Phases: Insights Into the Mechanism of Chiral Selectivity. [Link]

  • Google Patents. (1982). Isomerisation of 3-azabicyclo(3.1.0)
  • Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). Azabicyclo[3.1.0]hexan-1-ols: possible applications in the synthesis of.... [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • ResearchGate. (2026). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chromatography Today. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PubMed. (1995). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • BenchChem. (n.d.). 1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Google Patents. (2012). Novel 1-aryl-3-azabicyclo[3.1.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents. (2015). 1-aryl-3-azabicyclo[3.1.
  • Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • SIELC Technologies. (2018). 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]

  • ResearchGate. (2025). Recent problems with silica gel chromatography. [Link]

  • PubMed. (2007). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. [Link]

  • Googleapis.com. (n.d.). A process for the preparation of 3-azabicyclo\3.1.
  • ResearchGate. (2025). Synthesis of Aza-, Oxa-, and Thiabicyclo[3.1.0]hexane Heterocycles from a Common Synthetic Intermediate. [Link]

  • NIH. (2016). 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. [Link]

  • NIH. (1995). Purification and Characterization of 1-Aminocyclopropane-1-Carboxylic Acid N-Malonyltransferase from Tomato Fruit. [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • Who we serve. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF- Β Inducing Kinase via Catalytic C–H Activation. [Link]

  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • YouTube. (2016). Amino Acids 2. The Zwitterion used to explain the physical and chemical properties of amino acids. [Link]

  • Google Patents. (2015). 1-heteroaryl-3-azabicyclo[3.1.
  • ACS Publications. (2008). Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase. [Link]

Sources

Common side reactions in the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable bicyclic proline analog. Here, you will find troubleshooting guides and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you may encounter in the lab, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Poor Diastereoselectivity - Obtaining a Mixture of cis and trans Isomers

Question: My reaction is producing a mixture of cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, and I'm struggling to isolate the desired diastereomer. What factors control the stereochemical outcome, and how can I improve the selectivity?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of this bicyclic system. The relative orientation of the carboxylic acid group and the cyclopropane ring is crucial for the compound's biological activity. The formation of either the cis or trans isomer can be influenced by several factors, including the choice of reagents and reaction conditions.

Root Causes and Solutions:

  • Thermodynamic vs. Kinetic Control: In many synthetic routes, the cis isomer is the kinetically favored product, while the trans isomer is the thermodynamically more stable product.[1][2] Reaction conditions can be adjusted to favor one over the other. For instance, in certain syntheses, a simple adjustment of reaction conditions can allow for the selective formation of either the pure cis or trans acid.[1][3]

  • Base Selection for Cyclization: In syntheses involving an intramolecular cyclization to form the pyrrolidine ring, the choice of base is critical. Strong, non-nucleophilic bases are often employed. A screening of bases such as sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃) can be performed to optimize the diastereoselectivity.[4] For example, in the synthesis of a gem-dimethyl bicyclic proline intermediate, t-BuOK in THF was found to be an effective alternative to sodium hydride.[4]

  • Reaction Temperature and Time: Lower temperatures often favor the kinetic product. If the desired isomer is the kinetic one, running the reaction at a reduced temperature may improve the diastereomeric ratio. Conversely, if the thermodynamic product is desired, higher temperatures or longer reaction times might be beneficial, allowing for equilibration to the more stable isomer.

Experimental Protocol: Optimizing Diastereoselectivity through Base Screening

  • Setup: Prepare parallel reactions in small-scale vials.

  • Substrate: Add your cyclization precursor and solvent (e.g., THF, DMAc) to each vial.

  • Base Addition: To each vial, add a different base (e.g., NaOMe, t-BuOK, NaOH, Cs₂CO₃) at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the consumption of starting material and the formation of products.

  • Analysis: After quenching the reactions, analyze the crude product mixture from each vial by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

  • Optimization: Based on the results, select the base and conditions that provide the highest selectivity for the desired isomer for your scale-up reaction.

Base Solvent Typical Outcome Reference
t-BuOKTHFEffective for cyclization[4]
NaOMeTHF/DMAcCan be effective for cyclization[4]
NaHTHFCommonly used, but alternatives are sought for large-scale synthesis[4]

dot

Caption: Control of Diastereoselectivity in Synthesis.

Issue 2: Formation of Ring-Opened Byproducts

Question: I am observing significant amounts of pyrrolidine, piperidine, or azepane derivatives in my reaction mixture instead of the desired 3-azabicyclo[3.1.0]hexane product. Why is this happening and how can I prevent it?

Answer: The formation of ring-opened byproducts is a common side reaction, particularly in syntheses that proceed through a bicyclic aziridinium ion intermediate.[5][6] This highly strained intermediate is susceptible to nucleophilic attack, which can lead to the opening of the aziridine ring and the formation of larger ring systems.

Root Causes and Solutions:

  • Nucleophilic Attack on the Aziridinium Ion: The bicyclic aziridinium ion can be attacked by nucleophiles at either the bridgehead carbon or the bridge carbon, leading to different ring-expanded products.[6] The regioselectivity of this attack is dependent on the nucleophile and the reaction conditions.[7][8]

  • Solvent Effects: The stability of the bicyclic aziridinium ion can be influenced by the solvent medium.[5][6] Protic or highly polar solvents may facilitate the ring-opening process. Experimenting with less polar, aprotic solvents might help to stabilize the intermediate and favor the desired reaction pathway.

  • Nature of the Nucleophile: Strong, hard nucleophiles may favor attack at a different position of the aziridinium ion compared to soft nucleophiles. If your reaction involves an external nucleophile, consider its nature. In some cases, the counter-ion of a reagent can act as the nucleophile.

dot

Ring_Opening Start Aziridine Precursor Aziridinium Bicyclic Aziridinium Ion (1-azoniabicyclo[3.1.0]hexane) Start->Aziridinium Intramolecular Cyclization Desired_Product 3-Azabicyclo[3.1.0]hexane Product Aziridinium->Desired_Product Desired Pathway Ring_Opened Ring-Opened Byproducts (e.g., Piperidines, Azepanes) Aziridinium->Ring_Opened Nucleophilic Attack (Side Reaction) Nucleophile Nucleophile Nucleophile->Ring_Opened

Caption: Competing Pathways from the Bicyclic Aziridinium Ion.

Issue 3: Epimerization at the C2 Position

Question: My product is showing epimerization at the C2 position, leading to a loss of enantiomeric purity. What are the likely causes of this epimerization?

Answer: Epimerization at the C2 position, which is adjacent to the carboxylic acid, is a potential issue, especially under basic or harsh acidic conditions. The proton at C2 is acidic and can be abstracted, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in racemization or epimerization.

Root Causes and Solutions:

  • Harsh Basic or Acidic Conditions: Prolonged exposure to strong bases or acids, especially at elevated temperatures, can promote epimerization. This is a common issue in peptide chemistry and with amino acid derivatives.[9]

  • Work-up and Purification: The work-up and purification steps should be carefully controlled. For instance, if using a strong acid for deprotection, ensure the reaction is quenched promptly and the temperature is kept low. During purification, avoid prolonged exposure to basic or acidic conditions on chromatography columns.

  • Protecting Group Strategy: The choice of protecting groups for the nitrogen and the carboxylic acid can influence the stability of the C2 stereocenter. Bulky protecting groups may offer some steric hindrance to epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid?

A1: Several synthetic routes have been developed from different starting materials. One common approach utilizes readily available cyclopropane-containing molecules, such as cis-cypermethric acid, which is an inexpensive pyrethroid.[4] Another strategy involves the intramolecular cyclization of precursors containing both an aziridine and a suitable leaving group.[5][6] Additionally, 1,3-dipolar cycloaddition reactions between azomethine ylides and cyclopropenes are also employed.[10]

Q2: How can I achieve the optical resolution of the racemic product?

A2: If your synthesis yields a racemic mixture, optical resolution can be achieved through several methods. One common technique is diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization.[1][3] Alternatively, chiral chromatography using a chiral stationary phase can be an effective method for separating the enantiomers.[1][3]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Some specific points to consider for this synthesis include:

  • Use of Hydrides: If using sodium hydride (NaH), be aware that it is highly reactive and flammable. It should be handled under an inert atmosphere and quenched carefully.[4]

  • Cyanide Reagents: Some synthetic routes may involve the use of cyanide salts or hydrogen cyanide.[11][12] These are highly toxic, and appropriate safety measures, such as working in a well-ventilated fume hood and having an appropriate quenching and disposal procedure, are essential.

  • Aziridines: Aziridines are known to be alkylating agents and should be handled with care as they are potentially toxic and mutagenic.

Q4: What analytical techniques are best for characterizing the product and monitoring the reaction?

A4: A combination of analytical techniques is recommended:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the progress of the reaction.

  • Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and stereochemistry of the product. Nuclear Overhauser effect (NOE) experiments can be particularly useful for determining the relative stereochemistry of the cis and trans isomers.

  • Purity and Enantiomeric Excess: High-performance liquid chromatography (HPLC), especially with a chiral column, is the preferred method for determining the diastereomeric and enantiomeric purity of the final product.

References

  • Choi, H., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. Available at: [Link]

  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron Letters. Available at: [Link]

  • Choi, H., et al. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • Somfai, P., & Torsell, S. (2002). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry. Available at: [Link]

  • Somfai, P., & Torsell, S. (2016). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Choi, H., et al. (2014). Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. Chemistry – An Asian Journal. Available at: [Link]

  • Somfai, P., & Torsell, S. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Coin, I., et al. (2007). Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. Molecules. Available at: [Link]

  • Somfai, P., & Torsell, S. (2002). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Shell Development Company. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. Google Patents.
  • PrepChem. (n.d.). Synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. Available at: [Link]

  • Calaza, M. I., et al. (2015). Synthesis of [c]-Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]

  • Bergmeier, S. C., & Fundy, S. L. (1999). Synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction. Tetrahedron Letters. Available at: [Link]

  • Epstein, J. W., et al. (1975). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Calaza, M. I., et al. (2015). Synthesis of [c]-Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]

  • Reddy, R. P., et al. (2011). Copper-Mediated Aerobic Synthesis of 3-Azabicyclo[3.1.0]hex-2-enes and 4-Carbonylpyrroles from N-Allyl/Propargyl Enamine Carboxylates. Journal of the American Chemical Society. Available at: [Link]

  • Botez, I., et al. (2002). Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. Organic Letters. Available at: [Link]

  • Kukharev, B. F., et al. (2016). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Schering Corporation. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
  • Shell Internationale Research Maatschappij B.V. (1980). A process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives and modifications thereof. Google Patents.
  • Charette, A. B., & Grenon, M. (2006). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. Available at: [Link]

  • Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.

Sources

Overcoming challenges in the stereoselective synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This constrained proline analog is a critical building block in medicinal chemistry, notably in the development of hepatitis C virus (HCV) NS3/NS4a protease inhibitors.[1] Its rigid bicyclic structure imparts unique conformational properties to peptides. However, the precise installation of its three contiguous stereocenters presents significant synthetic challenges.

This guide is designed to provide researchers and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles and field-proven protocols to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Question 1: My cyclopropanation step is resulting in a low diastereomeric ratio (dr), with significant formation of the undesired trans-isomer. How can I improve the cis-selectivity?

Answer: Achieving high cis-diastereoselectivity in the formation of the bicyclo[3.1.0]hexane core is the cornerstone of this synthesis. The undesired trans-isomer, where the C2-carboxylic acid and the C5-hydrogen are on opposite faces of the pyrrolidine ring, is often a major byproduct. The root cause typically lies in the method of cyclopropanation and the nature of the substrate.

Probable Causes & Solutions:

  • Ineffective Stereodirecting Groups: The Simmons-Smith reaction and its variants are powerful tools for cyclopropanation, but their stereoselectivity is highly dependent on the presence and accessibility of a directing group, typically a proximal hydroxyl group.[2][3] If your substrate lacks a well-positioned directing group, the reagent may approach the alkene from either face, leading to poor selectivity.

    • Solution A - Substrate Modification: Ensure your precursor, often a protected 4-hydroxyproline derivative, has the hydroxyl group correctly positioned to chelate with the zinc-carbenoid reagent. This coordination directs the methylene transfer to the same face of the double bond, ensuring syn-addition and leading to the desired cis-product.[3]

    • Solution B - Reagent Choice: For substrates where hydroxyl-direction is not feasible, consider alternative cyclopropanation methods. Palladium-catalyzed decomposition of diazomethane or N-tosylhydrazones with maleimides can offer high diastereoselectivity for the cis-isomer through a different transition state geometry.[4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the specific carbenoid reagent (e.g., Et₂Zn/CH₂I₂ vs. Sm/CH₂I₂) can dramatically influence the transition state energetics and, consequently, the diastereomeric ratio.[2]

    • Solution: Systematically screen reaction parameters. Lowering the temperature (e.g., from 0 °C to -30 °C or lower) often enhances selectivity by favoring the more ordered, lower-energy transition state that leads to the cis-product.[1] Ethereal solvents like THF or DME are generally preferred as they can coordinate the metal species effectively.

  • Steric Hindrance: Bulky protecting groups on the nitrogen or the directing hydroxyl group can sterically block the reagent's approach to the desired face of the alkene.

    • Solution: Re-evaluate your protecting group strategy. While a Boc group on the nitrogen is common, ensure it doesn't sterically clash with the cyclopropanating agent. If using a silyl ether to protect the directing hydroxyl group, a less bulky group (e.g., TES vs. TBDPS) might be beneficial, though this must be balanced with stability.

Question 2: I'm struggling with the purification of the final product. How can I effectively separate the desired (1R,2S,5S)-diastereomer from the other stereoisomers?

Answer: The separation of the four possible stereoisomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a well-documented challenge due to their similar physical properties.[5] A multi-step strategy is often required.

Recommended Purification Workflow:

  • Initial Separation of Diastereomers (cis vs. trans):

    • Cause: The cis and trans diastereomers arise from the cyclopropanation step.

    • Solution: These diastereomers often have different polarities and can sometimes be separated by standard silica gel column chromatography, especially after esterification of the carboxylic acid. A simple adjustment of reaction conditions during the initial cyclization can sometimes favor the formation of either the pure cis or trans acid.[5]

  • Resolution of Enantiomers:

    • Cause: If the synthesis is not enantioselective, the desired cis-product will be a racemic mixture of (1R,2S,5S) and (1S,2R,5R) enantiomers.

    • Solution A - Diastereomeric Salt Formation: This is a classical and highly effective method. The racemic carboxylic acid is treated with a chiral amine base (e.g., (R)-(+)-α-methylbenzylamine or an ephedrine derivative) to form diastereomeric salts.[1] These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification liberates the desired enantiomerically pure acid.

    • Solution B - Chiral Chromatography: For analytical and semi-preparative scales, chromatography on a chiral stationary phase (CSP) is an excellent alternative.[5] This method can directly separate the enantiomers without chemical derivatization.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for resolving the racemic cis-acid.

  • Salt Formation: Dissolve one equivalent of the racemic cis-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Chiral Amine Addition: Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine, dropwise at room temperature.[1] Using only 0.5 equivalents ensures that only one diastereomeric salt preferentially crystallizes.

  • Crystallization: Stir the mixture for several hours. The less soluble diastereomeric salt should precipitate. The crystallization can be promoted by slow cooling or the addition of a non-polar co-solvent.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the isolated salt in water and acidify with a strong acid (e.g., 1N HCl) to pH ~2.

  • Extraction: Extract the enantiomerically pure acid with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Question 3: The yield of my intramolecular cyclization to form the pyrrolidine ring is consistently low. What are the likely causes and remedies?

Answer: Low yields in the pyrrolidine ring formation step often point to issues with the precursor's reactivity, competing side reactions, or incorrect reaction conditions. The specific cyclization strategy (e.g., reductive amination, Sₙ2 displacement) will dictate the precise troubleshooting steps.

Probable Causes & Solutions:

  • Poor Leaving Group (Sₙ2 Pathway): If your strategy involves an intramolecular nucleophilic substitution, the efficiency of the reaction is highly dependent on the quality of the leaving group (e.g., tosylate, mesylate, or halide).

    • Solution: Convert the precursor alcohol to a better leaving group. A tosylate (Ts) or mesylate (Ms) is standard. For even greater reactivity, an iodide can be used, which can be formed in situ from a tosylate via the Finkelstein reaction.

  • Steric Hindrance at the Reaction Centers: Bulky groups near the nucleophilic amine or the electrophilic carbon can slow down the desired intramolecular reaction, allowing intermolecular side reactions to dominate.

    • Solution: As before, re-evaluate the protecting group strategy. Ensure that the chosen protecting groups do not impede the necessary bond-forming conformation.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical for deprotonating the amine nucleophile (if necessary) without causing elimination or other side reactions.

    • Solution: Use a non-nucleophilic, hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a milder inorganic base like K₂CO₃ in a polar aprotic solvent (e.g., acetonitrile or DMF) to facilitate the cyclization.[6]

Troubleshooting Workflow: Low Cyclization Yield

G start Low Yield in Pyrrolidine Ring Formation check_lg Is the leaving group (LG) sufficiently reactive (e.g., OTs, OMs, I)? start->check_lg improve_lg Action: Convert alcohol to OTs, OMs, or use Finkelstein reaction to generate iodide. check_lg->improve_lg No check_sterics Are bulky protecting groups hindering the cyclization conformation? check_lg->check_sterics Yes re_evaluate Re-run optimized reaction improve_lg->re_evaluate change_pg Action: Switch to smaller protecting groups on N or adjacent centers. check_sterics->change_pg Yes check_conditions Are the base and solvent appropriate? (e.g., strong enough base, non-competing solvent) check_sterics->check_conditions No change_pg->re_evaluate optimize_conditions Action: Screen non-nucleophilic bases (DBU, K2CO3) and polar aprotic solvents (ACN, DMF). check_conditions->optimize_conditions No check_conditions->re_evaluate Yes optimize_conditions->re_evaluate

Caption: Troubleshooting flowchart for low-yield pyrrolidine cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing the (1R,2S,5S) isomer?

The most robust strategies often begin from a chiral pool starting material to set the initial stereochemistry. A common and effective approach starts with a derivative of trans-4-hydroxy-L-proline. This precursor already contains two of the required stereocenters. The key steps are:

  • Protection: Protect the amine (e.g., with a Boc group) and the carboxylic acid (e.g., as a methyl ester).

  • Alkene Formation: Introduce a double bond in the pyrrolidine ring, typically between C4 and C5.

  • Directed Cyclopropanation: Perform a hydroxyl-directed Simmons-Smith cyclopropanation. The existing stereochemistry of the C4-hydroxyl group directs the carbenoid to the correct face, establishing the final (1R,2S,5S) stereochemistry with high fidelity.[2][3]

  • Deprotection: Remove the protecting groups to yield the final product.

Q2: Why is the Boc group a common choice for nitrogen protection in this synthesis?

The tert-butoxycarbonyl (Boc) group is frequently used for several reasons:

  • Stability: It is stable to a wide range of reaction conditions used in the synthesis, including many organometallic reactions (like the Simmons-Smith) and basic conditions.

  • Mild Removal: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) that are typically orthogonal to other protecting groups like esters, which require basic or reductive cleavage.[1] This orthogonality is crucial in a multi-step synthesis.

  • No α-Proton: Unlike an acetyl group, the Boc carbamate has no acidic α-protons, preventing unwanted enolization or side reactions at the nitrogen.

Q3: Can 1,3-dipolar cycloaddition be used to construct the 3-azabicyclo[3.1.0]hexane core?

Yes, 1,3-dipolar cycloaddition is a powerful alternative strategy. This approach involves the reaction of an azomethine ylide with a cyclopropene derivative.[7][8]

  • Mechanism: The azomethine ylide (the 1,3-dipole) is generated in situ, often from the reaction of an α-amino acid with a carbonyl compound. This ylide then reacts with a cyclopropene (the dipolarophile) in a [3+2] cycloaddition to form the bicyclic core in a single step.

  • Stereocontrol: Enantioselectivity can be achieved by using chiral catalysts, such as copper complexes with chiral ligands, to control the facial selectivity of the cycloaddition.[7] This method offers a convergent and potentially more efficient route to the desired scaffold.

Generalized Synthetic Pathways

G cluster_0 Pathway A: Chiral Pool Approach cluster_1 Pathway B: 1,3-Dipolar Cycloaddition A1 trans-4-Hydroxy-L-proline A2 Alkene Formation A1->A2 A3 Directed Cyclopropanation A2->A3 A4 Final Product A3->A4 B1 Azomethine Ylide Precursors (Amino Acid + Aldehyde) B3 Asymmetric [3+2] Cycloaddition B1->B3 B2 Cyclopropene B2->B3 B4 Final Product B3->B4

Caption: Overview of two major synthetic routes to the target molecule.

Data Summary: Comparison of Cyclopropanation Methods
MethodReagentsDirecting GroupTypical Diastereoselectivity (cis:trans)Reference
Simmons-Smith Et₂Zn, CH₂I₂Required (e.g., -OH)>95:5[2][3]
Furukawa Mod. Et₂Zn, EtI, CH₂I₂Required (e.g., -OH)Often >95:5[2]
Catalytic Diazo Pd(OAc)₂, Diazo Cmpd.Not strictly requiredCan be high (>90:10)[4]
Sulfur Ylide (CH₃)₃S(O)I, BaseCarbonyl groupVariable, substrate-dependent[3]

This guide provides a framework for addressing the key challenges in the stereoselective synthesis of this compound. Success in this complex synthesis relies on a careful choice of strategy, meticulous control of reaction conditions, and a systematic approach to troubleshooting.

References
  • G. A. Gfesser, et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. J Am Chem Soc., 125(43), 13243-51. [Link]

  • Tanaka, K., et al. (1994). Stereocontrolled cyclopropanation of α,β-unsaturated carboxamides derived from bicyclic amino alcohols. Tetrahedron: Asymmetry, 5(7), 1175–1178. [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • U.S. Patent 4,255,334. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Bakonyi, B., et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. J Org Chem., 78(18), 9328-39. [Link]

  • Popov, A. V., et al. (2018). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 23(11), 2978. [Link]

  • PrepChem. (n.d.). Synthesis of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. PrepChem.com. [Link]

  • Chang, W., et al. (2020). Mechanistic analysis of the stereodivergent nitroalkane cyclopropanation catalyzed by nonheme iron enzymes. Nature Communications, 11(1), 5966. [Link]

  • International Patent WO2004113295A1. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[2][6]hexane-2-carboxylates or salts thereof. Google Patents.

  • U.S. Patent Application US20050059800A1. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[2][6]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-... Google Patents.

  • G. C. M. K. S. Narayana, et al. (2005). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Org Lett., 7(12), 2389-92. [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. FCT NOVA. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2645-2682. [Link]

  • Baranov, V. V., et al. (2022). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 24(4), 985-990. [Link]

  • Lenci, E., & Trabocchi, A. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 46(9), 2047-2073. [Link]

  • Shaabani, A., et al. (2013). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Helvetica Chimica Acta, 96(7), 1331-1337. [Link]

  • Bakonyi, B., et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]

  • Kantin, G. L., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 2038-2047. [Link]

  • Kantin, G. L., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC - NIH. [Link]

  • Various Authors. (2021). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. ResearchGate. [Link]

  • Chen, D., et al. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic Chemistry Frontiers, 3, 101-104. [Link]

  • European Patent EP0018099A1. (1980). A process for the preparation of 3-azabicyclo[3.1.0]hexane derivatives and modifications thereof.

Sources

Technical Support Center: Optimization of Coupling Conditions for Hindered Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of Conformational Constraint

Hindered bicyclic amino acids are powerful tools in medicinal chemistry and drug discovery.[1][2] By locking the peptide backbone into a specific conformation, these structures can significantly enhance binding affinity, selectivity, and metabolic stability. However, the very rigidity that makes them so valuable also presents a formidable synthetic challenge.[3][4] The steric bulk surrounding the amine and carboxyl groups can dramatically slow down or completely stall standard peptide coupling reactions, leading to low yields, truncated sequences, and epimerization.

This guide provides a comprehensive troubleshooting framework and a set of frequently asked questions to navigate these challenges. It is designed to move beyond simple protocol recitation, offering insights into the underlying chemical principles to empower you to make informed, effective decisions during your synthesis.

Troubleshooting Guide: From Problem to Solution

This section addresses the most common issues encountered during the coupling of hindered bicyclic amino acids in a direct question-and-answer format.

Problem Cluster 1: Low or No Coupling Yield

Q1: My LC-MS analysis shows a significant amount of unreacted starting amine after a coupling attempt. What are the most likely causes?

A: Low coupling efficiency with hindered systems almost always stems from one or more of the following factors:

  • Insufficient Reagent Reactivity: The activation energy for the amide bond formation is too high for standard reagents to overcome the steric hindrance. Conventional carbodiimides like DCC or DIC are often ineffective for these couplings.[3]

  • Poor Solvation/Aggregation: The growing peptide chain, especially if it contains other hydrophobic or aggregation-prone residues, may collapse onto the solid-phase support. This physically blocks the reactive sites, preventing the coupling partners from interacting effectively.[5]

  • Suboptimal Stoichiometry: An insufficient excess of the amino acid and coupling reagent may not be enough to drive the reaction to completion against a high steric barrier.

  • Deactivation of Activated Species: The activated carboxylic acid (e.g., an active ester) is a transient species. If the nucleophilic attack by the hindered amine is too slow, the active ester can degrade through hydrolysis or other side reactions.

Q2: What concrete steps can I take to increase my coupling yield?

A: A multi-pronged approach is often necessary. Consider the following strategies, starting with the most impactful:

  • Upgrade Your Coupling Reagent: This is the most critical variable. For sterically demanding couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are essential.[6][7]

    • Uronium/Immonium Salts (HATU, HCTU, COMU): These are generally the reagents of choice.[7] HATU and its analogues generate highly reactive OAt esters, while COMU generates Oxyma esters.[6][7] COMU is particularly advantageous due to its high solubility, efficiency comparable to HATU, and the fact that its byproducts are water-soluble, simplifying purification.[8][9][10]

    • Phosphonium Salts (PyAOP, PyBOP): These reagents are also highly effective and have the distinct advantage of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium salts when used in large excess or during slow reactions.[6][11]

  • Employ Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates by efficiently overcoming the activation energy barrier.[12][13] This allows couplings that would take hours or fail completely at room temperature to proceed to completion in minutes.[13][14] It is a proven method for improving yields in the synthesis of difficult sequences.[15]

  • Optimize Your Solvent System: The solvent must effectively solvate the growing peptide chain to prevent aggregation.

    • N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for solvating complex peptides and improving coupling yields.[5][16]

    • "Magic Mixtures": For extremely difficult sequences, mixtures containing DCM, DMF, and NMP (1:1:1) or the addition of DMSO can disrupt secondary structures and improve solvation.[5]

    • Solvent Quality: Always use fresh, high-purity solvents. Degraded DMF, for instance, contains dimethylamine, which can cause premature Fmoc deprotection.[16]

  • Increase Reagent Concentration and Equivalents: For a difficult coupling, increase the concentration of the amino acid and coupling reagent solution (e.g., to 0.5 M).[17] Using a higher excess (3-5 equivalents) of both the bicyclic amino acid and the coupling reagent can help drive the equilibrium toward product formation.

Problem Cluster 2: Epimerization/Racemization

Q1: I've successfully coupled my bicyclic amino acid, but chiral HPLC shows the presence of its diastereomer. What is the mechanism of this side reaction?

A: Epimerization during coupling occurs primarily through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activated carboxylic acid can cyclize, and in the presence of a base, the proton at the α-carbon (the stereocenter) becomes acidic and can be abstracted. Reprotonation can occur from either face, leading to a loss of stereochemical integrity.[9] This problem is exacerbated by highly reactive coupling reagents and extended reaction times.

Q2: How can I suppress epimerization while maintaining a high coupling yield?

A: Minimizing epimerization requires a careful balance of reactivity and reaction conditions.

  • Use Modern Additives: The use of additives that form active esters less prone to oxazolone formation is crucial.

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is the modern additive of choice. It demonstrates a remarkable capacity to inhibit racemization, with performance comparable or superior to the classic (and potentially explosive) HOBt and HOAt additives.[7][8][18] Coupling reagents that already incorporate the Oxyma moiety, like COMU, are therefore highly recommended.[7][10]

    • 6-Cl-HOBt: If using a reagent like HCTU, the incorporated 6-chloro-HOBt provides higher reactivity and racemization suppression than standard HOBt.[6]

  • Choose the Right Base: The base plays a critical role.

    • Sterically Hindered Bases: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (collidine). Collidine is less basic than DIPEA and can sometimes offer better racemization control.

    • Base Stoichiometry: Use the minimum amount of base necessary. For uronium/aminium reagents like HATU or HBTU, two equivalents are typically required. For COMU, only one equivalent of base may be needed in some applications.[10]

  • Control Temperature and Time: While heat accelerates the desired reaction, it can also accelerate epimerization.[19] If using microwave synthesis, use the lowest effective temperature and shortest time necessary to achieve full conversion. For room temperature reactions, do not let them run for excessively long periods once the reaction is complete.

Frequently Asked Questions (FAQs)

Q: Which class of coupling reagent is definitively the best for hindered bicyclic amino acids: phosphonium or uronium?

A: Both classes are highly effective, and the "best" choice can be sequence-dependent.

  • Uronium/Immonium reagents (HATU, COMU) are often favored for their raw speed and efficiency.[7] COMU, in particular, offers an excellent balance of high reactivity, safety (non-explosive), and generation of water-soluble byproducts.[7][8]

  • Phosphonium reagents (PyBOP, PyAOP) are excellent for their "cleaner" reaction profile.[6][11] They do not carry the risk of N-terminal guanidinylation, which can be a concern with uronium reagents, especially in fragment condensation or on-resin cyclization where activation may be slow.[6][11] If you are using a large excess of reagent or performing a particularly slow reaction, a phosphonium reagent may be a safer choice.

Q: Can I use carbodiimides like DCC or DIC at all?

A: For coupling a hindered bicyclic amino acid, standard carbodiimide protocols (e.g., DIC/HOBt) are very likely to fail or give poor yields.[3] They are simply not reactive enough to overcome the high steric barrier efficiently. However, the combination of DIC with an additive like OxymaPure® significantly enhances performance and can be effective for moderately hindered systems, though uronium or phosphonium reagents remain the top recommendation for severely hindered cases.[3][18]

Q: How critical is the choice of solvent beyond just solubility?

A: Very critical. The solvent dictates the conformation of the resin-bound peptide and the solvation of reagents.

  • DMF (N,N-Dimethylformamide): The workhorse of SPPS, but can be suboptimal for aggregating sequences.[16]

  • NMP (N-Methyl-2-pyrrolidone): A more polar solvent that is often better at disrupting secondary structures and improving yields for "difficult sequences".[5][16]

  • DCM (Dichloromethane): Good for swelling polystyrene resins but may not be polar enough to solvate the growing peptide chain effectively.[16]

  • Polarity and Racemization: More polar solvents can sometimes increase the rate of racemization.[9] However, for hindered systems, achieving coupling at all is the primary challenge, and the improved solvation from polar solvents like NMP is usually a net benefit.

Data Summaries and Visual Guides

Table 1: Comparison of High-Activity Coupling Reagents
ReagentClassActivating GroupKey AdvantagesPotential Issues
HATU Uronium/AminiumHOAtExtremely fast and effective for hindered couplings.[6][7]Based on potentially explosive HOAt; can cause guanidinylation.[7]
HCTU Uronium/Aminium6-Cl-HOBtMore reactive than HBTU; good for difficult sequences.[7]Can cause guanidinylation.[6]
COMU Uronium/ImmoniumOxymaPure®Reactivity comparable to HATU; non-explosive; water-soluble byproducts.[7][8][10]Limited stability in pre-prepared solutions.[20]
PyAOP PhosphoniumHOAtHighly effective, especially for N-methyl amino acids; no guanidinylation risk.[6][10]Based on potentially explosive HOAt; can be more expensive.
PyBOP PhosphoniumHOBt"Cleaner" reactions, no guanidinylation; good solubility.[6][11]Less reactive than HOAt- or Oxyma-based reagents.[6]
Diagrams: Workflows and Mechanisms

TroubleshootingWorkflow Problem Low Coupling Yield Cause1 Insufficient Reagent Reactivity Problem->Cause1 Cause2 Poor Solvation (Aggregation) Problem->Cause2 Cause3 Microwave Not Used Problem->Cause3 Solution1 Switch to High-Activity Reagent (COMU, HATU, PyAOP) Cause1->Solution1 Solution2 Change Solvent (DMF -> NMP) Use 'Magic Mixture' Cause2->Solution2 Solution3 Employ Microwave Heating Protocol Cause3->Solution3

Caption: Troubleshooting workflow for low coupling yield.

ActivationMechanism cluster_reactants Reactants RCOOH R-COOH (Bicyclic AA) ActiveEster OAt Active Ester [R-CO-OAt] RCOOH->ActiveEster Activation HATU HATU (Uronium Salt) HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Product R-CO-NH-Peptide (Coupled Product) ActiveEster->Product Nucleophilic Attack Amine H₂N-Peptide Amine->Product Nucleophilic Attack

Caption: General activation pathway using a uronium salt.

Experimental Protocols

Protocol 1: General Microwave-Assisted Coupling of a Hindered Bicyclic Amino Acid

This protocol assumes a solid-phase synthesis (SPPS) workflow on a 0.1 mmol scale.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol Rink Amide resin) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 1 min + 1 x 3 min under microwave conditions at 75°C). Wash the resin thoroughly with DMF (5x).

  • Reagent Solution Preparation: In a separate vial, prepare the coupling solution immediately before use.

    • Hindered Bicyclic Amino Acid (Fmoc-protected): 0.5 mmol (5 eq)

    • Coupling Reagent (e.g., COMU): 0.5 mmol (5 eq)

    • Solvent (NMP is recommended): 2.0 mL (to achieve 0.25 M concentration)

    • Vortex briefly to dissolve.

  • Activation and Coupling:

    • Add the reagent solution to the washed, deprotected resin.

    • Add DIPEA: 1.0 mmol (10 eq).

    • Seal the reaction vessel.

    • Perform the coupling reaction in a microwave peptide synthesizer at 75°C for 10-15 minutes. Note: Initial optimization may be required; start with a shorter time and test for completion.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test or a microcleavage followed by LC-MS analysis to confirm the completion of the coupling before proceeding to the next deprotection step. If the coupling is incomplete, perform a second coupling (a "double couple") using fresh reagents.

Conclusion

Successfully incorporating hindered bicyclic amino acids is an advanced synthetic task that requires moving beyond standard protocols. By understanding the interplay between reagent reactivity, steric hindrance, solvation, and potential side reactions, researchers can rationally design effective coupling strategies. The adoption of high-activity uronium/phosphonium reagents like COMU or PyAOP, combined with the judicious use of microwave energy and optimized solvent systems, provides a robust toolkit for overcoming these synthetic hurdles, thereby unlocking the full potential of conformationally constrained peptides in drug discovery.

References

  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 15-27. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 167. [Link]

  • Lipshutz, B. H., & Ghorai, S. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(54), 13444-13455. [Link]

  • Aapptec. Coupling Reagents for Solid Phase Peptide Synthesis. Aapptec Technical Resources. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 420-427. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

  • Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 5140–5149. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(13), 8746-8788. [Link]

  • AAPPTec. Solvents for Solid Phase Peptide Synthesis. AAPPTec Technical Library. [Link]

  • CEM Corporation. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in Molecular Biology, 1047, 235-49. [Link]

  • Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Biopolymers, 80(2-3), 98-150. [Link]

  • Biotage. (2015). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage Application Note AN111. [Link]

  • Synpeptide. (2024). Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide Technical Blog. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore Technical Document. [Link]

  • Palasek, S. A., et al. (2007). Comparative study of conventional and microwave assisted synthesis of a difficult peptide. Journal of Peptide Science, 13(3), 143-148. [Link]

Sources

Technical Support Center: Impurity Identification in (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This constrained proline analogue is a critical chiral building block in the development of various pharmaceuticals, including protease inhibitors. Achieving high purity of [1]this intermediate is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling impurities during its synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: Impurities can generally be categorized as process-related impurities (starting materials, intermediates, by-products), degradation products, and stereoisomers. For this specific synthes[2]is, you should be vigilant for:

  • Diastereomers and Enantiomers: Due to the multiple chiral centers, the formation of incorrect stereoisomers is a primary concern.

  • Unreacted Starting[3][4] Materials and Intermediates: Incomplete reactions can lead to the carryover of precursors.

  • Side-Reaction Products: The reactive nature of the intermediates can lead to the formation of various side products.

  • Degradation Products: The stability of the molecule under different pH and temperature conditions can influence the formation of degradation impurities.

Q2: My final product shows a peak with a similar mass to my target molecule but a different retention time in HPLC. What could it be?

A2: This is a classic indicator of an isomer. Given the stereochemistry of this compound, the most likely culprit is a diastereomer. The constrained bicyclic system can lead to different spatial arrangements of the carboxylic acid group relative to the hexane ring. It is crucial to use a ch[5]iral chromatography method to resolve and quantify these isomers.

Q3: I am observing incomplete conversion of my nitrile intermediate to the carboxylic acid. What can I do?

A3: The hydrolysis of the nitrile to the carboxylic acid is a critical step. If you are observing incomplete conversion, consider the following:

  • Reaction Conditions: Ensure that the acid or base concentration and temperature are optimal for hydrolysis. Strong acids like hydrochloric acid are commonly used for this conversion.

  • Reaction Time: T[6]he hydrolysis may require an extended reaction time to go to completion. Monitor the reaction progress using an appropriate analytical technique like HPLC.

  • Purity of the Nitrile Intermediate: Impurities in the nitrile starting material can sometimes interfere with the hydrolysis reaction.

Part 2: Troubleshooting Guide: In-Depth Impurity Analysis

This section provides a more detailed look at specific impurity-related challenges and the scientific principles behind their resolution.

Issue 1: Presence of Diastereomeric Impurities

Underlying Cause: The stereochemical control during the synthesis is crucial for obtaining the desired (1R,2S,5S) isomer. The formation of other stereoisomers, such as the (1S,2S,5R) or trans-isomers, can occur if the reaction conditions are not strictly controlled. The conformational constr[7][8]aints of the bicyclic ring system can influence the stereochemical outcome of the reactions.

Troubleshooting Workf[5]low:

cluster_0 Diastereomer Identification & Control start Unexpected Peak in HPLC chiral_hplc Develop Chiral HPLC/SFC Method start->chiral_hplc Isomeric Impurity Suspected confirm Confirm Structure (NMR, MS/MS) chiral_hplc->confirm Separation Achieved review Review Stereoselective Step confirm->review Structure Confirmed optimize Optimize Reaction Conditions (Temp, Reagents, Catalyst) review->optimize Identify Critical Step purify Purification (Crystallization, Chiral Chromatography) optimize->purify Improved Stereoselectivity end Pure Isomer purify->end cluster_1 Analysis of Residual Intermediates start In-Process Control (IPC) Sample hplc HPLC Analysis with UV/MS start->hplc compare Compare Retention Times & Mass Spectra hplc->compare standards Reference Standards of Starting Materials & Intermediates standards->compare quantify Quantify Impurities compare->quantify Impurity Identified decision Proceed or Re-process quantify->decision

Caption: Analytical workflow for monitoring residual starting materials and intermediates.

Mitigation Strategies:

  • Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC, UPLC, or GC to monitor the consumption of starting materials and the formation of the product.

  • Purification: Emp[9][10]loy appropriate purification techniques such as crystallization, column chromatography, or preparative HPLC to remove unreacted starting materials and intermediates.

Part 3: Comprehensive Reference List

For further reading and detailed protocols, please refer to the following resources:

References

  • Google Patents. US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Google Patents. US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclohexane-2-carboxamide, N-[3-[2][3]amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-. Available from: .

  • SynZeal. Saxagliptin Impurities. Available from: [Link].

  • Google Patents. CN105330589A - Preparation method of boceprevir intermediate ....
  • ResearchGate. Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF. Available from: [Link].

  • ACS Publications. Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry | The Journal of Organic Chemistry. Available from: [Link].

  • Pharmaffiliates. Saxagliptin-impurities. Available from: [Link].

  • Thieme. 9.2 Synthesis of Peptides Containing Proline Analogues. Available from: [Link].

  • PubMed. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Available from: [Link].

  • Pharmaffiliates. 565456-77-1 | Product Name : Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride. Available from: [Link].

  • Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link].

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].

  • Iris Biotech. Proline Derivatives and Analogs. Available from: [Link].

  • Venkata Sai Life Sciences. tert-Butyl (1S,3R,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate. Available from: [Link].

  • Semantic Scholar. Synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction. Available from: [Link].

  • Google apis. A process for the preparation of 3-azabicyclo\3.1.0\hexane derivatives and modifications thereof. Available from: [Link].

  • ResearchGate. Advanced Analytical Method Development and Validation for Comprehensive Impurity and Chiral Impurity Analysis of Cobicistat in Anti-Retroviral Regimens. Available from: [Link].

  • PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available from: [Link].

  • precisionFDA. (1R,2S,5S)-6,6-DIMETHYL-3-AZABICYCLO(3.1.0)HEXANE-2-CARBOXYLIC ACID HYDROCHLORIDE. Available from: [Link].

Sources

Technical Support Center: Diastereomeric Separation of 3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the challenging diastereomeric separation of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This resource is designed for researchers, analytical chemists, and process development scientists who are working with this unique bicyclic amino acid scaffold. As a constrained proline analogue, its stereochemical purity is paramount for its function in peptidomimetics and pharmaceutical applications.

This guide provides in-depth troubleshooting advice and frequently asked questions based on established chromatographic principles and field-proven methodologies. We will explore the causality behind experimental choices to empower you to solve separation challenges effectively.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during method development for separating the diastereomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Problem: Poor or No Resolution Between Diastereomers on a Chiral HPLC Column

This is the most common challenge. The diastereomers possess very similar physicochemical properties, making their separation dependent on subtle differences in their three-dimensional interaction with a chiral stationary phase (CSP).

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. Not all chiral columns are effective for all molecules. The interactions are based on a combination of forces like hydrogen bonding, dipole-dipole interactions, and steric hindrance.

    • Solution 1: Screen Different CSPs. Start with polysaccharide-based CSPs, as they are broadly effective for a wide range of chiral compounds. Screen columns with different chiral selectors.

      • Cellulose-based: Chiralcel® OD, OJ, OZ

      • Amylose-based: Chiralpak® AD, AS, AY

    • Solution 2: Consider Pirkle-type or Ligand-Exchange Columns. If polysaccharide columns fail, these alternative phases may offer different interaction mechanisms. Ligand-exchange chromatography, in particular, can be very effective for amino acids.

  • Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analytes and the CSP.

    • Solution 1: Vary the Organic Modifier. If using normal phase (e.g., hexane/ethanol), systematically vary the alcohol modifier (e.g., ethanol, isopropanol, n-butanol) concentration. Small changes can have a significant impact on resolution.

    • Solution 2: Introduce Acidic/Basic Additives. For zwitterionic compounds like amino acids, controlling the ionization state is crucial.

      • Add a small amount of a volatile acid (0.1% trifluoroacetic acid or formic acid) or base (0.1% diethylamine or triethylamine) to the mobile phase. This can sharpen peak shape and improve selectivity by ensuring a consistent charge state of the analyte and the stationary phase surface.

    • Solution 3: Explore Supercritical Fluid Chromatography (SFC). SFC often provides faster, more efficient separations than HPLC for chiral compounds. The use of supercritical CO2 with alcohol modifiers and additives can offer unique selectivity.

Problem: Severe Peak Tailing or Broadening

Peak asymmetry can obscure poor resolution and lead to inaccurate quantification. This is often caused by secondary, non-enantioselective interactions with the column.

Potential Causes & Step-by-Step Solutions:

  • Secondary Ionic Interactions: The silica backbone of many CSPs has residual silanol groups. These can interact ionically with the amine in your molecule, causing peak tailing.

    • Solution 1: Use a Mobile Phase Additive. As mentioned above, adding an acid or a base can suppress these unwanted interactions. An amine additive like diethylamine (DEA) will compete for the active silanol sites, while an acid will protonate the analyte, reducing its interaction with silanols.

    • Solution 2: Increase the Ionic Strength. Adding a salt like ammonium formate or ammonium acetate to the mobile phase (especially in reversed-phase or polar organic modes) can help mask residual charges on the stationary phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Solution: Perform a Loading Study. Systematically reduce the injection volume or the concentration of your sample to see if peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases for separating these diastereomers?

For compounds like 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, polysaccharide-based CSPs are the primary choice. These columns, featuring carbamate derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition abilities.

CSP Type Common Trade Names Typical Mobile Phases Key Interaction Mechanisms
Amylose-based Chiralpak® AD, AS, IA, IGHexane/Alcohol, SFC (CO2/Alcohol)Hydrogen bonding, dipole-dipole, steric inclusion
Cellulose-based Chiralcel® OD, OJ, OZ, IFHexane/Alcohol, SFC (CO2/Alcohol)Similar to amylose, but with different 3D structure
Ligand Exchange CHIREX® 3126 (D-penicillamine)Aqueous buffers with CuSO4Metal coordination, steric hindrance

Q2: When should I consider derivatization for separating the diastereomers?

Consider derivatization when you have exhausted screening of multiple direct chiral separation methods or when you need to improve detection sensitivity.

Workflow for Deciding on Derivatization:

G cluster_direct Direct Separation Attempts cluster_deriv Derivatization Strategy start Start: Poor Diastereomeric Separation screen_csp Screened multiple CSPs (e.g., Amylose, Cellulose) directly? start->screen_csp screen_csp->screen_csp optimize_mp Optimized mobile phase (solvents, additives)? screen_csp->optimize_mp Yes consider_deriv Consider Derivatization optimize_mp->consider_deriv Yes, still no success direct_success Successful Separation optimize_mp->direct_success No, success achieved select_reagent Select Derivatizing Agent (e.g., FMOC-Cl, OPA) consider_deriv->select_reagent reaction Perform Derivatization Reaction select_reagent->reaction achiral_sep Separate on Achiral Column (e.g., C18) reaction->achiral_sep achiral_sep->direct_success Separation successful

Caption: Decision workflow for considering diastereomer derivatization.

Common Derivatization Strategies:

  • Amine Derivatization: React the secondary amine with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (OPA). This adds a bulky, UV-active group, which can enhance the steric differences between diastereomers and allow for separation on a standard achiral column (like a C18).

  • Carboxylic Acid Derivatization: Esterification of the carboxylic acid can also alter the molecule's properties sufficiently to enable separation.

Q3: My compound has a poor UV chromophore. What are my detection options?

This is a common issue with saturated bicyclic structures.

  • Mass Spectrometry (MS): LC-MS is the preferred method. It provides high sensitivity and selectivity and confirms the molecular weight of your peaks.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on a chromophore. It is gradient-compatible and more sensitive than RI.

  • Refractive Index (RI) Detector: RI is another universal detector but is highly sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

Experimental Protocols

Protocol 1: General Chiral HPLC Screening Method

This protocol provides a starting point for screening polysaccharide-based chiral columns.

1. Column:

  • Chiralpak® AD-H (or similar amylose-based column), 4.6 x 250 mm, 5 µm
  • Chiralcel® OD-H (or similar cellulose-based column), 4.6 x 250 mm, 5 µm

2. Mobile Phase:

  • Channel A: Hexane (or Heptane)
  • Channel B: Isopropanol (IPA)
  • Additive: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) in the alcohol modifier. Note: Use acid or base, not both. Test them separately.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 25 °C
  • Detection: UV at 210 nm (if possible), or ELSD/MS.
  • Run Time: 20-30 minutes

4. Screening Procedure:

  • Begin with an isocratic elution of 90:10 Hexane:IPA.
  • If no separation, change the ratio to 80:20, then 70:30.
  • If peaks are very retained, switch the alcohol to a stronger eluent like ethanol.
  • Repeat the screening process with the additive (TFA or DEA).
  • Document the retention times (tR), resolution (Rs), and selectivity (α) for each condition.

Troubleshooting Flowchart for HPLC Method Development:

G cluster_optimization Optimization Loop start Start: Inject Sample on Screening Condition 1 (e.g., 90:10 Hexane:IPA) check_res Resolution (Rs) > 1.5? start->check_res no_res No or Poor Resolution (Rs < 1.5) check_res->no_res No end_success Method Successful: Validate check_res->end_success Yes change_modifier Change % Organic Modifier (e.g., to 80:20) no_res->change_modifier change_modifier->check_res add_additive Add Additive (0.1% TFA or DEA) change_modifier->add_additive Exhausted % range add_additive->check_res change_alcohol Change Alcohol (e.g., to Ethanol) add_additive->change_alcohol No improvement change_alcohol->check_res change_column Switch to Different CSP (e.g., Cellulose-based) change_alcohol->change_column No improvement change_column->start Restart Screening

Caption: Iterative workflow for chiral HPLC method optimization.

References

  • Title: Chiral Separations by Liquid Chromatography and Supercritical Fluid Chromatography Source: A book chapter in "Chiral Analysis (Second Edition)" by Ke-qian Sun, 2018. URL: [Link]

  • Title: Ligand-exchange chromatography for the resolution of alpha-amino acids Source: Journal of Chromatography A, by V. A. Davankov, 1997. URL: [Link]

  • Title: The role of mobile phase additives in the resolution of basic compounds in reversed-phase liquid chromatography Source: Journal of Chromatography A, by D. H. Marchand et al., 1996. URL: [Link]

  • Title: A review of the applications of supercritical fluid chromatography to the analysis of pharmaceutical compounds Source: Journal of Pharmaceutical and Biomedical Analysis, by D. T. T. Nguyen et al., 2018. URL: [Link]

Asymmetric Synthesis of Bicyclic Proline Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of bicyclic proline analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these structurally unique and medicinally relevant scaffolds. Bicyclic proline analogs, with their conformationally restricted frameworks, are pivotal in creating novel therapeutics and catalysts.[1][2] This resource provides in-depth, field-proven insights to help you overcome common experimental hurdles and optimize your synthetic strategies.

The synthesis of these molecules often relies on nuanced catalytic processes where success is dictated by a careful selection of catalysts, reagents, and reaction conditions. This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing bicyclic proline analogs?

There are two main catalytic approaches for the asymmetric synthesis of bicyclic proline analogs: organocatalysis and metal catalysis.

  • Organocatalysis: This approach most famously utilizes L-proline and its derivatives to catalyze reactions like the intramolecular aldol condensation, a classic example being the Hajos-Parrish-Eder-Sauer-Wiechert reaction.[3][4] The catalyst operates through an enamine-based mechanism. Bicyclic proline analogs themselves can also act as highly effective organocatalysts, often providing superior stereoselectivity due to their rigid structures.[5][6][7]

  • Metal Catalysis: Transition metals like palladium (Pd), silver (Ag), and rhodium (Rh) are employed in conjunction with chiral ligands to catalyze various cyclization reactions.[8] Chiral phosphine ligands are particularly prominent in achieving high enantioselectivity in these transformations.[9][10][11] Common reactions include annulations of allene-substituted proline derivatives and various cycloaddition strategies.[8]

Q2: How does the rigidity of a bicyclic proline analog catalyst influence enantioselectivity?

The conformational rigidity of a bicyclic proline analog, when used as an organocatalyst, is a critical factor in achieving high enantioselectivity. This rigidity helps to create a well-defined chiral environment around the catalytic site. A more rigid catalyst structure leads to better organization of the transition state, which amplifies the energy difference between the diastereomeric transition states, ultimately resulting in a higher enantiomeric excess (ee) of the desired product.[5][6][7][12]

Q3: What role do solvents play in the asymmetric synthesis of bicyclic proline analogs?

Solvent choice is a critical parameter that can profoundly impact reaction yield, diastereoselectivity, and enantioselectivity.[13][14][15] The solvent can influence the solubility of the catalyst and reactants, the stability of intermediates, and the geometry of the transition state. For instance, in proline-catalyzed aldol reactions, a switch from a non-polar to a polar solvent can sometimes invert the stereochemical outcome or significantly alter the enantiomeric ratio.[16] It is crucial to screen a range of solvents during reaction optimization.

Q4: Can additives be used to improve reaction outcomes?

Yes, additives such as acids, bases, or salts can have a significant effect on the reaction rate, yield, and stereoselectivity.[17][18] For example, the use of a co-catalyst, like a weak acid in certain primary amine-catalyzed reactions, can enhance the reaction rate.[19] However, the effect of an additive can be complex and is not always predictable, necessitating empirical screening to determine the optimal conditions for a specific transformation.[17]

Troubleshooting Guide

This section addresses specific problems that you may encounter during your experiments.

Issue 1: Low or No Yield

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Organocatalysts: Ensure the catalyst is of high purity and handled under appropriate conditions to prevent degradation. For proline and its analogs, ensure the secondary amine is available for catalysis.

    • Metal Catalysts: The active catalytic species may not be forming. For palladium-catalyzed reactions, ensure the correct oxidation state is accessed. For air-sensitive catalysts, use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

  • Sub-optimal Reaction Conditions:

    • Temperature: Some reactions require elevated temperatures to overcome activation barriers, while others need sub-ambient temperatures to prevent side reactions. Experiment with a range of temperatures.

    • Concentration: Reactions that are bimolecular in the rate-determining step are highly sensitive to concentration. If you have significantly diluted the reaction, the rate may be too slow to observe product formation in a reasonable timeframe.[20]

  • Incorrect Solvent: The chosen solvent may not be suitable for the reaction. Screen a variety of solvents with different polarities and coordinating abilities.

Experimental Protocol: General Procedure for a Proline-Catalyzed Intramolecular Aldol Reaction

  • To a stirred solution of the triketone substrate (1.0 mmol) in an appropriate solvent (e.g., DMSO, 5 mL) is added L-proline (0.1 mmol, 10 mol%).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired bicyclic enone.

Issue 2: Poor Enantioselectivity (Low ee)

Possible Causes and Solutions:

  • Inappropriate Catalyst Choice:

    • The chosen catalyst may not provide sufficient steric hindrance or electronic influence to effectively control the stereochemistry. Consider screening a library of catalysts with different structural features. For metal-catalyzed reactions, varying the chiral ligand is a common strategy.[9][10]

  • Solvent Effects:

    • As mentioned in the FAQs, the solvent plays a crucial role in stereodetermination. A systematic solvent screen is highly recommended. For example, moving from a protic to an aprotic solvent, or vice versa, can have a dramatic impact on enantioselectivity.[13][16]

  • Temperature:

    • Lowering the reaction temperature often leads to an increase in enantioselectivity by favoring the transition state with the lower activation energy.

  • Presence of Water:

    • In some organocatalytic reactions, trace amounts of water can be detrimental to enantioselectivity. Ensure the use of dry solvents and reagents.

Data Presentation: Effect of Solvent on Enantioselectivity in a Model Aldol Reaction

EntrySolventYield (%)Enantiomeric Excess (ee, %)
1DMSO9576
2THF8885
3CH2Cl29265
4Toluene7580
5Hexane6050

Note: These are representative data to illustrate the solvent effect and will vary depending on the specific reaction.

Issue 3: Low Diastereoselectivity (Poor dr)

Possible Causes and Solutions:

  • Substrate Control vs. Catalyst Control:

    • The inherent stereochemical biases of the substrate may be competing with the directing effects of the catalyst. Modifying the substrate structure, if possible, can sometimes improve diastereoselectivity.

  • Reaction Mechanism:

    • The reaction may be proceeding through multiple competing transition states that lead to different diastereomers. Altering the catalyst, solvent, or temperature can help to favor one pathway over the others.

  • Use of Additives:

    • In some cases, the addition of a Lewis acid or a Brønsted acid/base can improve diastereoselectivity by coordinating to the substrate or catalyst and influencing the transition state geometry.

Visualization: Troubleshooting Flowchart for Low Enantioselectivity

G start Low Enantioselectivity (ee) Observed catalyst Screen Different Catalysts/ Ligands start->catalyst Is the catalyst appropriate? solvent Perform Solvent Screen start->solvent Is the solvent optimal? temp Lower Reaction Temperature start->temp Is the temperature too high? optimize Optimize Reaction Conditions catalyst->optimize solvent->optimize temp->optimize additives Investigate Additives/ Co-catalysts additives->optimize optimize->additives Further improvement needed? reassess Re-evaluate Synthetic Route optimize->reassess Still unsuccessful?

Caption: A decision tree for troubleshooting low enantioselectivity.

Catalytic Cycle Visualization

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing a reaction. Below is a generalized catalytic cycle for a proline-catalyzed intermolecular aldol reaction, which shares mechanistic principles with the intramolecular variants used for bicyclic analog synthesis.

G cluster_cycle Catalytic Cycle enamine Enamine Intermediate nuc_attack Nucleophilic Attack on Aldehyde enamine->nuc_attack Reacts with Electrophile (Aldehyde) iminium Iminium Ion nuc_attack->iminium Forms C-C bond hydrolysis Hydrolysis iminium->hydrolysis Addition of Water hydrolysis->enamine Releases Product & Regenerates Catalyst product Aldol Product hydrolysis->product Releases catalyst Proline Catalyst catalyst->enamine Condensation ketone Ketone Substrate ketone->enamine

Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction.

This technical support guide provides a starting point for addressing common challenges in the asymmetric synthesis of bicyclic proline analogs. Successful synthesis in this area often requires a systematic and logical approach to reaction optimization, with careful consideration of the interplay between the catalyst, substrate, solvent, and other reaction parameters.

References

  • Shinisha, C. B., & Sunoj, R. B. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(9), 1477-1484. [Link]

  • Royal Society of Chemistry. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. RSC Publishing. [Link]

  • Gais, H. J., et al. (2003). Asymmetric synthesis of unsaturated, fused bicyclic proline analogues through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts. Journal of the American Chemical Society, 125(43), 13243-13251. [Link]

  • Pescarmona, L., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1599-1608. [Link]

  • Black, G. P., et al. (2009). Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry, 74(13), 4789-4796. [Link]

  • Russo, A., et al. (2020). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 25(23), 5584. [Link]

  • Pescarmona, L., et al. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. The Journal of Organic Chemistry, 87(3), 1599-1608. [Link]

  • Jovanović, J., et al. (2018). Proline Derived Bicyclic Derivatives through Metal Catalysed Cyclisations of Allenes: Synthesis of Longamide B, Stylisine D and their Derivatives. Chemistry – A European Journal, 24(51), 13531-13538. [Link]

  • Shinisha, C. B., & Sunoj, R. B. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(9), 1477-1484. [Link]

  • Grokipedia. (n.d.). Proline organocatalysis. [Link]

  • ResearchGate. (n.d.). Solvent effect on enantioselectivity. [Link]

  • Imamoto, T., & Gridnev, I. D. (2009). Synthesis and applications of high-performance P-chiral phosphine ligands. The Journal of antibiotics, 62(8), 437-453. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of proline derivatives. [Link]

  • ResearchGate. (n.d.). Additive Effects on Asymmetric Catalysis. [Link]

  • Afonso, A. M., & Benfeita, R. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 245. [Link]

  • Zhang, F., Peng, Y., & Gong, Y. (2008). Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal. Chirality, 20(6), 805-811. [Link]

  • Wang, Y., et al. (2018). Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands. Chemical Communications, 54(72), 10126-10129. [Link]

  • Li, D., et al. (2019). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1444. [Link]

  • Pescarmona, L., & Frucht, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1038-1049. [Link]

  • Calaza, M. I., et al. (2015). Synthesis of [c]‐Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry, 2015(11), 2321-2342. [Link]

  • Sci-Hub. (n.d.). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary Proline Analogues. Tetrahedron: Asymmetry, 18(22), 2595-2636. [Link]

  • Mykhailiuk, P. K. (2021). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters, 23(24), 9474-9478. [Link]

  • Pellissier, H. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4006-4123. [Link]

  • ResearchGate. (n.d.). Synthesis of [c]-Fused Bicyclic Proline Analogues. [Link]

  • Chemistry Stack Exchange. (2015). Enantioselective organic reaction not working. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis towards unnatural proline-based amino acids. [Link]

  • Kano, T., et al. (2010). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. The Journal of Organic Chemistry, 75(1), 246-249. [Link]

  • Ibrahem, I., et al. (2004). Unusual reversal of enantioselectivity in the proline-mediated alpha-amination of aldehydes induced by tertiary amine additives. Angewandte Chemie International Edition, 43(48), 6528-6531. [Link]

  • PubMed. (2024). Proline Analogues. [Link]

  • ResearchGate. (n.d.). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. [Link]

  • ResearchGate. (n.d.). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. [Link]

Sources

Technical Support Center: Synthesis of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of this valuable proline analog. The unique bridged bicyclic structure of this compound presents specific synthetic challenges where solvent choice plays a critical role in achieving desired stereoselectivity and yield.

Introduction to the Synthesis

This compound is a constrained proline analog that serves as a key structural motif in a variety of biologically active compounds, including antiviral agents and opioid receptor antagonists.[1][2] Its rigid conformation makes it a valuable tool in medicinal chemistry for designing peptides with enhanced stability and receptor selectivity. The synthesis often involves the formation of a bicyclic system through intramolecular cyclization or cycloaddition reactions, where the solvent can significantly influence the reaction pathway and stereochemical outcome.[3][4]

General Synthetic Workflow

A common approach to the synthesis of the 3-azabicyclo[3.1.0]hexane core involves the cyclopropanation of a pyrroline derivative or an intramolecular cyclization of a suitably functionalized proline precursor. The choice of solvent at each stage is critical for controlling reaction rates, solubility of intermediates, and the stereoselectivity of key bond-forming steps.

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Key Bicyclic Ring Formation cluster_2 Modification & Deprotection cluster_3 Final Product Start Pyrroline or Proline Derivative Cyclization Intramolecular Cyclization / Cycloaddition Start->Cyclization Solvent Critical for Diastereoselectivity Modification Functional Group Interconversion Cyclization->Modification Solvent affects solubility & reactivity Deprotection Removal of Protecting Groups Modification->Deprotection Solvent choice depends on protecting group End This compound Deprotection->End Solvent impacts isolation & purification

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, with a focus on the impact of solvent selection.

Question 1: I am observing low diastereoselectivity in the key cyclopropanation/cyclization step. How can I improve the formation of the desired (1R,2S,5S) isomer?

Answer: Low diastereoselectivity is a frequent challenge in the synthesis of bicyclic systems. The solvent plays a crucial role in organizing the transition state of the cyclization reaction.

  • Solvent Polarity and Coordination: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reagents. In many cases, aprotic solvents are preferred as they do not interfere with the reactive intermediates through hydrogen bonding. For instance, in 1,3-dipolar cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane core, aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) have been shown to favor the formation of the desired cycloadduct.[3][4]

  • Case Study: Azomethine Ylide Cycloaddition: In the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives via the cycloaddition of azomethine ylides, a screening of solvents demonstrated that aprotic solvents at elevated temperatures (e.g., 65 °C) provided higher yields of the desired product.[3][4] Protic solvents, on the other hand, can lead to deprotonation of the azomethine ylide, hindering the cycloaddition.[3]

Troubleshooting Steps:

  • Solvent Screening: If you are using a protic solvent, consider switching to an aprotic alternative. A systematic screening of solvents with varying polarities is recommended.

  • Temperature Optimization: The reaction temperature can significantly affect selectivity. It is advisable to run the reaction at different temperatures to find the optimal conditions.

  • Reagent Stoichiometry: Ensure the precise stoichiometry of your reagents, as an excess of one component can sometimes lead to side reactions.

Question 2: My reaction is sluggish, and I am getting incomplete conversion. What solvent-related factors could be at play?

Answer: Incomplete conversion can often be attributed to poor solubility of starting materials or intermediates, or a solvent that does not adequately promote the reaction kinetics.

  • Solubility: Ensure that all reactants are fully dissolved in the chosen solvent at the reaction temperature. If you observe a suspension, a different solvent or a co-solvent system may be necessary. For example, in certain cyclization steps, using a solvent like tetrahydrofuran (THF) or dimethylacetamide (DMAc) can improve the solubility of reactants and facilitate the reaction.[1]

  • Solvent's Role in Activating Reagents: The solvent can also influence the activity of catalysts or bases used in the reaction. For instance, in a base-mediated cyclization, a solvent that effectively solvates the cation of the base without strongly interacting with the anion can enhance the base's reactivity.

Troubleshooting Steps:

  • Solubility Check: Perform a solubility test of your starting materials in a range of solvents before setting up the reaction.

  • Consider Higher Boiling Point Solvents: If the reaction requires elevated temperatures, a higher boiling point solvent like DMF or DMAc might be beneficial, provided it is compatible with your reaction chemistry.

  • Use of Co-solvents: A mixture of solvents can sometimes provide the ideal balance of solubility and reactivity. For example, a mixture of a non-polar solvent like toluene with a more polar co-solvent could be effective.

Question 3: I am having difficulty with the purification of the final product. Are there any solvent-related strategies to improve isolation and purity?

Answer: Purification challenges often arise from the presence of closely related stereoisomers or byproducts. Solvent selection is key for effective crystallization or chromatography.

  • Crystallization: The choice of solvent for crystallization is critical for obtaining a pure product. A good crystallization solvent will dissolve the compound at an elevated temperature but have limited solubility at room temperature or below, allowing for the selective crystallization of the desired isomer. Experiment with a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/ether) to find the optimal conditions for crystallization.

  • Chromatography: For chromatographic purification, the solvent system (mobile phase) must be optimized to achieve good separation of the desired product from impurities. Normal-phase chromatography on silica gel is commonly used for these types of compounds. A systematic approach to mobile phase optimization, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of ethyl acetate in hexanes), is recommended.

Troubleshooting Steps:

  • Anti-Solvent Precipitation: If direct crystallization is difficult, consider anti-solvent precipitation. Dissolve the crude product in a small amount of a good solvent and then slowly add a solvent in which the product is insoluble (the anti-solvent) to induce precipitation.

  • Chiral Chromatography: If you are dealing with a mixture of enantiomers or diastereomers that are difficult to separate by standard chromatography, chiral stationary phases may be necessary for resolution.[5]

Experimental Protocols

Example Protocol: Base-Mediated Intramolecular Cyclization

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Dissolve the acyclic precursor (e.g., a suitably substituted proline derivative) in an appropriate anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of a strong base (e.g., sodium methoxide or potassium tert-butoxide) in the same solvent.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.

Solvent Effects on Reaction Parameters

SolventPolarity (Dielectric Constant)Typical ObservationsPotential Issues
Tetrahydrofuran (THF) 7.6Good solubility for many organic compounds. Aprotic.Can form peroxides upon storage.
Acetonitrile (ACN) 37.5Polar aprotic. Can favor certain cycloaddition pathways.[3][4]Can be difficult to remove completely.
Dimethylformamide (DMF) 36.7High boiling point, good for reactions requiring heat.[3][4]Difficult to remove; can decompose at high temperatures.
1,4-Dioxane 2.2Aprotic, moderate boiling point.[3][4]Can form peroxides.
Methanol (MeOH) 32.7Protic. Can interfere with certain reactive intermediates.May lead to side reactions like transesterification.
Water 80.1Highly polar, protic. Can be used in certain enzymatic or biphasic reactions.Low solubility for many organic substrates.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor. A thorough understanding of the reaction mechanism and careful consideration of the reaction parameters, particularly the choice of solvent, are paramount for success. This guide provides a starting point for troubleshooting common issues and optimizing your synthetic route. For more specific inquiries, please consult the cited literature or contact our technical support team.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Technical Support Center: Synthesis of SSTR4 Agonist Derivatives.
  • Babu, B. H., et al. (2005). Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[6][7]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-. Google Patents. Retrieved from

  • Cain, P. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. Google Patents.
  • Magerramov, A. M., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry.
  • Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron.
  • Merck Sharp & Dohme Corp. (2004). Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[6][7]hexane-2-carboxylates or salts thereof. Google Patents. Retrieved from

  • Magerramov, A. M., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Institutes of Health.
  • Semantic Scholar. (n.d.). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates.
  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087.
  • ScienceOpen. (2022). Clean SI 11-23-22.
  • PubMed. (2012). Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues.
  • National Institutes of Health. (n.d.). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives.
  • RSC Publishing. (n.d.). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide on the characterization of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a conformationally constrained non-canonical amino acid of significant interest in medicinal chemistry and drug development. As a rigid proline analog, its unique bicyclic structure offers a valuable scaffold for designing peptidomimetics with enhanced stability and receptor-binding affinity. This guide provides a comprehensive overview of its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), grounded in both theoretical principles and practical, field-proven insights. We will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₆H₉NO₂, is a fascinating synthetic amino acid. Its structure, featuring a fused cyclopropane and pyrrolidine ring system, imparts significant conformational rigidity compared to its natural analog, proline. This structural constraint is highly sought after in drug design, as it can pre-organize a peptide backbone into a specific bioactive conformation, potentially leading to increased potency and selectivity for its biological target. Furthermore, the bicyclic nature of this amino acid can offer improved resistance to enzymatic degradation, a common challenge in the development of peptide-based therapeutics.

Accurate and unambiguous characterization of this molecule is paramount for its successful application. NMR and MS are the cornerstones of this characterization, providing detailed information about its structure, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the 3D Structure

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules in solution. For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and confirmation of its stereochemistry.

Experimental Protocol for NMR Analysis

The following protocol outlines a robust procedure for acquiring high-quality NMR data for this compound.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical for amino acid analysis due to their zwitterionic nature and variable solubility. Deuterium oxide (D₂O) is a common first choice as it readily dissolves the amino acid and allows for the observation of exchangeable N-H and O-H protons (which will exchange with deuterium and their signals will disappear or broaden). For broader compatibility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which will allow for the direct observation of the N-H and O-H protons. A mixture of D₂O and a deuterated organic solvent like methanol-d₄ can also be employed to improve solubility if needed.[1][2]

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for organic solvents, but for aqueous solutions like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used, with its signal set to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) equipped with a sensitive probe is recommended for optimal resolution and sensitivity.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans is required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing the connectivity of the protons in the bicyclic system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, essential for assigning quaternary carbons and confirming the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is critical for confirming the cis stereochemistry of the ring fusion.

Predicted ¹H and ¹³C NMR Spectral Data

While a publicly available, fully assigned spectrum for the unprotected this compound is not readily found, we can predict the expected chemical shifts and coupling patterns based on data from structurally similar compounds, such as its N-Boc protected analog and other bicyclic proline derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity & Key Couplings
1~1.5 - 1.7~25 - 30m
2~3.8 - 4.0~65 - 70d, J ≈ 7-9 Hz
4~3.0 - 3.4 (axial), ~3.5 - 3.8 (equatorial)~50 - 55m (geminal and vicinal couplings)
5~1.8 - 2.0~28 - 33m
6~0.5 - 0.8 (endo), ~0.9 - 1.2 (exo)~15 - 20m (geminal and vicinal couplings)
COOH>175-s

Expert Interpretation:

  • The protons on the cyclopropane ring (position 6) are expected to be the most upfield due to the shielding effect of the ring current.

  • The proton at position 2, being alpha to both the nitrogen and the carboxylic acid, will be significantly downfield.

  • The diastereotopic protons at position 4 will exhibit complex splitting patterns due to both geminal and vicinal couplings.

  • The ¹³C chemical shift of the carboxylic acid carbon will be the most downfield signal.

  • The stereochemistry can be confirmed through NOESY experiments, where spatial proximity between the protons on the cis-fused rings would be observed.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acids.

Experimental Protocol for MS Analysis

1. Sample Preparation:

  • Solvent System: The sample should be dissolved in a solvent compatible with ESI-MS, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

  • Concentration: A low concentration (e.g., 1-10 µM) is usually sufficient.

2. MS Data Acquisition:

  • Ionization Mode: ESI can be run in either positive or negative ion mode. For amino acids, positive ion mode is generally preferred, as the amine group is readily protonated to form the [M+H]⁺ ion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is highly recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the molecule's structure.

Predicted Mass Spectrum and Fragmentation Pattern

Expected Molecular Ion:

  • Molecular Weight: 127.14 g/mol

  • In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 128.07.

  • High-resolution mass spectrometry would yield a highly accurate mass (e.g., calculated exact mass for C₆H₁₀NO₂⁺ is 128.0706), which can confirm the elemental composition.

Predicted Fragmentation Pattern (based on proline analogs):

The fragmentation of proline and its analogs in the gas phase is well-studied. The bicyclic structure of this compound is expected to influence its fragmentation pathways. Key expected fragmentation pathways upon CID of the [M+H]⁺ ion include:

  • Loss of H₂O (m/z 110.06): A common fragmentation for carboxylic acids.

  • Loss of CO₂ (m/z 84.08): Decarboxylation is another characteristic fragmentation of amino acids.

  • Ring Opening and Cleavage: The bicyclic ring system can undergo various ring-opening and cleavage pathways, leading to a series of smaller fragment ions. The presence of the cyclopropane ring may lead to unique fragmentation patterns compared to proline.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for the characterization of this compound, other techniques can provide complementary information:

  • X-ray Crystallography: Provides the definitive solid-state structure, including absolute stereochemistry. This is the gold standard for structural confirmation but requires a suitable single crystal, which can be challenging to obtain.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).

  • Chiral High-Performance Liquid Chromatography (HPLC): Can be used to determine the enantiomeric purity of the compound.

Visualizing the Workflow and Structure

To better illustrate the analytical process and the molecular structure, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 MS Analysis cluster_3 Data Analysis & Characterization dissolve Dissolve in Deuterated Solvent add_std Add Internal Standard dissolve->add_std esi_ms ESI-MS ([M+H]⁺) dissolve->esi_ms nmr_1d 1D NMR (¹H, ¹³C, DEPT) add_std->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d structure_elucidation Structure Elucidation nmr_2d->structure_elucidation ms_ms Tandem MS (MS/MS) (Fragmentation) esi_ms->ms_ms ms_ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment

Caption: Experimental workflow for the characterization of this compound.

Caption: Numbered structure of this compound.

Conclusion

The robust and unambiguous characterization of this compound is a critical step in its journey from a synthetic target to a valuable tool in drug discovery. A combination of one- and two-dimensional NMR techniques provides an unparalleled level of detail regarding its covalent structure and stereochemistry in solution. Complementary analysis by high-resolution mass spectrometry confirms its molecular weight and elemental composition, while tandem MS experiments offer valuable insights into its gas-phase fragmentation behavior. By following the detailed protocols and interpretative guidance provided in this guide, researchers can confidently and accurately characterize this important non-canonical amino acid, paving the way for its successful application in the development of novel therapeutics.

References

  • Bojidarka B. Ivanova, et al. (2017). Which solvents I should use for taking NMR of amino acid? ResearchGate. [Link]

Sources

A Comparative Guide to the Synthetic Routes of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences, the conformational constraint of molecules is a pivotal strategy for enhancing biological activity and specificity. Among the scaffolds employed for this purpose, the 3-azabicyclo[3.1.0]hexane ring system has emerged as a privileged motif, notably as a proline surrogate in various therapeutic agents. This guide provides a comprehensive comparison of the prominent synthetic routes to a specific and crucial stereoisomer, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, experimental protocols, and quantitative data of each pathway to offer a holistic and objective evaluation.

Introduction to a Conformationally Restricted Proline Analog

This compound is a conformationally restricted analog of L-proline, where the pyrrolidine ring is fused with a cyclopropane ring. This rigid bicyclic structure locks the torsional angles, presenting a well-defined three-dimensional orientation of the carboxylic acid and the secondary amine. This structural feature is highly sought after in medicinal chemistry for the design of peptidomimetics and small molecule inhibitors with improved potency, selectivity, and metabolic stability. The synthesis of this specific stereoisomer in high purity is a significant challenge, and various strategies have been developed to address this.

Synthetic Strategies: A Comparative Analysis

We will explore four principal synthetic strategies for the preparation of this compound and its derivatives:

  • Diastereoselective Synthesis from (S)-Pyroglutamic Acid

  • Stereoselective Lithiation and Carboxylation

  • Catalytic Asymmetric 1,3-Dipolar Cycloaddition

  • Cp*Ir(III)-Catalyzed Reductive Amination and Cyclization

Diastereoselective Synthesis from (S)-Pyroglutamic Acid

This classical and widely utilized approach leverages the chirality of a readily available starting material, (S)-pyroglutamic acid, to establish the desired stereochemistry. The key transformations involve the formation of a pyrroline intermediate followed by a diastereoselective cyclopropanation reaction.

Mechanistic Rationale

The synthesis commences with the protection of the amine and carboxylic acid functionalities of (S)-pyroglutamic acid. The protected lactam is then reduced to the corresponding pyrrolidine, which is subsequently converted to a key α,β-unsaturated lactam intermediate. The crucial step is the diastereoselective cyclopropanation of this alkene. The Simmons-Smith reaction, or its modifications, is commonly employed. The stereochemical outcome of the cyclopropanation is directed by the existing stereocenter and the overall conformation of the substrate, typically favoring the formation of the desired cis-fused cyclopropane ring from the less hindered face of the double bond.

Experimental Workflow

Caption: Synthetic workflow from (S)-Pyroglutamic Acid.

Key Experimental Protocol: Asymmetric Simmons-Smith Reaction[1][2]
  • To a solution of the α,β-unsaturated lactam (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere, is added a solution of diethylzinc (2.0 equiv, 1.0 M in hexanes).

  • Diiodomethane (2.2 equiv) is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is diluted with dichloromethane and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the cyclopropanated product. A typical diastereomeric ratio of the cis to trans product is around 6:1.[1]

Performance and Comparison
ParameterPerformance Data
Starting Material (S)-Pyroglutamic Acid (readily available chiral pool material)
Key Reaction Diastereoselective Simmons-Smith Cyclopropanation
Overall Yield ~30% (multi-step synthesis)[1]
Stereoselectivity Moderate to good diastereoselectivity (typically 6:1 to 10:1 dr)[1]
Advantages - Utilizes a cheap and readily available chiral starting material. - Well-established and documented procedures.
Disadvantages - Multi-step synthesis with moderate overall yield. - Diastereoselectivity is not always perfect, requiring chromatographic separation of isomers. - Use of hazardous reagents like diethylzinc and diiodomethane.

Stereoselective Lithiation and Carboxylation

This approach provides access to all four stereoisomers of the target molecule through a stereoselective deprotonation-carboxylation sequence, followed by chiral resolution.[2][3] This method offers a high degree of control over the relative stereochemistry of the carboxyl group.

Mechanistic Rationale

The synthesis starts with a protected 3-azabicyclo[3.1.0]hexane. A key step is the stereoselective deprotonation at the C2 position using a lithium base, often in the presence of a chiral ligand or an achiral ligand that induces diastereoselectivity. The resulting organolithium species is then quenched with carbon dioxide to introduce the carboxylic acid group. The stereochemical outcome of the lithiation and subsequent carboxylation is influenced by the directing effect of the protecting group on the nitrogen and the geometry of the bicyclic system. The separation of enantiomers is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Workflow

Caption: Workflow for Stereoselective Lithiation and Carboxylation.

Key Experimental Protocol: Stereoselective Lithiation and Carboxylation[3]
  • A solution of N-Boc-3-azabicyclo[3.1.0]hexane (1.0 equiv) and a chiral diamine ligand (e.g., (-)-sparteine) or an achiral ligand like DPBP (1.2 equiv) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) is cooled to -78 °C under an inert atmosphere.

  • sec-Butyllithium (1.1 equiv, as a solution in cyclohexane) is added dropwise, and the mixture is stirred at -78 °C for 3-5 hours.

  • Dry carbon dioxide gas is bubbled through the solution for 1 hour, or the solution is poured over crushed dry ice.

  • The reaction is allowed to warm to room temperature and then quenched with water.

  • The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

  • The combined organic layers are dried, filtered, and concentrated to give a mixture of cis and trans carboxylic acids, which are then separated by chromatography or crystallization.

Performance and Comparison
ParameterPerformance Data
Starting Material N-protected 3-azabicyclo[3.1.0]hexane
Key Reaction Stereoselective deprotonation-carboxylation
Overall Yield ~27% from the starting N-Boc-pyrrolidine[2]
Stereoselectivity Good diastereoselectivity can be achieved with appropriate ligands.[2] Enantiomeric resolution is required.
Advantages - Provides access to all four stereoisomers. - High diastereoselectivity is achievable.
Disadvantages - Requires cryogenic temperatures. - Use of pyrophoric organolithium reagents. - A separate chiral resolution step is necessary, which can be tedious and reduce the overall yield of the desired enantiomer.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This elegant and atom-economical approach constructs the 3-azabicyclo[3.1.0]hexane core in a single step through a [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene derivative. The use of a chiral catalyst ensures high enantioselectivity.

Mechanistic Rationale

An azomethine ylide is generated in situ from an imino ester in the presence of a base and a chiral copper(I) catalyst. The chiral catalyst coordinates to the azomethine ylide, creating a chiral environment that dictates the facial selectivity of the subsequent cycloaddition with a cyclopropene dipolarophile. The reaction proceeds through a concerted or stepwise mechanism to afford the 3-azabicyclo[3.1.0]hexane skeleton with high diastereo- and enantiocontrol.

Experimental Workflow

Caption: Catalytic Asymmetric 1,3-Dipolar Cycloaddition.

Key Experimental Protocol: Cu-Catalyzed Asymmetric [3+2] Cycloaddition[5]
  • To a flame-dried Schlenk tube under an inert atmosphere are added CuI (5 mol %) and a chiral ferrocenylphosphine ligand (e.g., (R)-Fesulphos, 5.5 mol %).

  • Anhydrous solvent (e.g., dichloromethane) is added, followed by the imino ester (1.0 equiv) and the cyclopropene derivative (1.2 equiv).

  • The mixture is cooled to the specified temperature (e.g., -20 °C), and a base (e.g., KOtBu, 1.1 equiv) is added in one portion.

  • The reaction is stirred at this temperature until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane.

  • The combined organic layers are dried, filtered, and concentrated. The residue is purified by flash column chromatography to yield the enantioenriched product.

Performance and Comparison
ParameterPerformance Data
Key Reaction Asymmetric 1,3-dipolar cycloaddition
Yield Generally good to excellent (up to 98%)[4]
Stereoselectivity Excellent enantioselectivity (up to 98% ee) and high diastereoselectivity[4]
Advantages - High atom economy. - Excellent stereocontrol in a single step. - Milder reaction conditions compared to organolithium chemistry.
Disadvantages - Requires the synthesis of specific imino ester and cyclopropene precursors. - Chiral ligands and copper catalysts can be expensive.

Cp*Ir(III)-Catalyzed Reductive Amination and Cyclization

This modern and efficient two-step protocol provides access to a variety of substituted 3-azabicyclo[3.1.0]hexanes with high diastereoselectivity.[5][6][7][8]

Mechanistic Rationale

The synthesis begins with a rhodium-catalyzed C-H activation and cis-cyclopropanation to form a dicarbonyl cis-cyclopropane intermediate with high enantioselectivity.[5][8] This intermediate then undergoes a Cp*Ir(III)-catalyzed reductive amination and cyclization with a primary amine. The iridium catalyst facilitates a transfer hydrogenation process, leading to the formation of the bicyclic amine with complete diastereoselectivity.[5][6][7][8]

Experimental Workflow

Caption: Cp*Ir(III)-Catalyzed Reductive Amination and Cyclization.

Key Experimental Protocol: Diastereoselective Ir-Catalyzed Reductive Amination[9]
  • In a glovebox, a vial is charged with the dicarbonyl cis-cyclopropane (1.0 equiv), the primary amine (1.2 equiv), and the Cp*Ir(III) catalyst (2.5 mol %).

  • Anhydrous solvent (e.g., 1,2-dichloroethane) is added, and the vial is sealed.

  • The reaction mixture is heated to the specified temperature (e.g., 80 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the pure 3-azabicyclo[3.1.0]hexane derivative.

Performance and Comparison
ParameterPerformance Data
Key Reaction Cp*Ir(III)-catalyzed reductive amination/cyclization
Yield High to excellent
Stereoselectivity Excellent diastereo- and enantioselectivity[5][8]
Advantages - High efficiency and selectivity. - Broad substrate scope for the primary amine. - Provides access to diverse derivatives.
Disadvantages - Requires a multi-step synthesis for the dicarbonyl cyclopropane precursor. - The rhodium and iridium catalysts are precious and costly.

Conclusion

The synthesis of the conformationally constrained amino acid this compound can be approached through several distinct and effective strategies. The choice of the optimal route depends on various factors, including the desired scale of the synthesis, cost considerations, and the availability of specialized equipment and reagents.

  • The synthesis from (S)-pyroglutamic acid remains a viable and cost-effective option for smaller scales, despite its multi-step nature and moderate stereoselectivity.

  • The stereoselective lithiation and carboxylation route offers versatility in accessing all stereoisomers but is hampered by the need for cryogenic conditions and a separate resolution step.

  • The catalytic asymmetric 1,3-dipolar cycloaddition stands out for its elegance, atom economy, and excellent stereocontrol, making it an attractive option for efficient synthesis, provided the starting materials and catalyst are accessible.

  • The Cp*Ir(III)-catalyzed reductive amination and cyclization represents a state-of-the-art method delivering high efficiency and selectivity, particularly suitable for the synthesis of diverse libraries of derivatives, albeit at a higher catalyst cost.

For drug development professionals, the scalability, robustness, and cost-effectiveness of a synthetic route are paramount. While catalytic methods offer significant advantages in terms of efficiency and stereocontrol, the classical approach from pyroglutamic acid may still be preferred in certain contexts due to its well-established nature and the low cost of the starting material. Future developments in catalyst technology may further enhance the appeal of the asymmetric catalytic routes for large-scale production.

References

  • D. Kaiser, et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]

  • D. Kaiser, et al. (2022). Enantioselective Access to 3‑Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. figshare. [Link]

  • D. Kaiser, et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by Cp x Rh III Catalyzed C–H Activation and Cp*Ir III Transfer Hydrogenation. ResearchGate. [Link]

  • Lunn, W. H. W. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Z. Chen, et al. (2020). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry. [Link]

  • A. V. Gulevskaya, et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • A. V. Gulevskaya, et al. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. National Center for Biotechnology Information. [Link]

  • S. N. Carosso, et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • S. N. Carosso, et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. [Link]

  • S. N. Carosso, et al. (2016). Synthesis of All Four Stereoisomers of 3‑(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. figshare. [Link]

  • Y. Wang, et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. [Link]

  • C. Garcia-Ruiz, et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

  • C. Garcia-Ruiz, et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. ResearchGate. [Link]

  • D. Kaiser, et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis. [Link]

  • Z. Chen, et al. (2020). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. ResearchGate. [Link]

  • M. A. G. N. Montalvão, et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. [Link]

  • M. A. G. N. Montalvão, et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. ResearchGate. [Link]

  • R. Munir, et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Center for Biotechnology Information. [Link]

  • S. N. Carosso, et al. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. PubMed. [Link]

  • H. G. L. Allmendinger, et al. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • L. Pontini, et al. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. [Link]

  • Y. Wang, et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Asymmetric Cyclopropanation. [Link]

  • Y. Li, et al. (2023). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry. [Link]

  • Y. Li, et al. (2023). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]

  • M. G. LaPorte, et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development. [Link]

  • J. Zhang, et al. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters. [Link]

  • S. Fustero, et al. (2018). A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry. [Link]

  • Y. Wang, et al. (2014). Asymmetric Cyclopropanation. Wiley-VCH. [Link]

Sources

A Comparative Guide to (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid and L-proline in Peptide Conformation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Design

L-proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity upon the peptide backbone.[1][] This inherent constraint makes proline a crucial element in protein architecture, often found in turns and loops, acting as a disruptor of regular secondary structures like α-helices and β-sheets.[1][3] However, the pyrrolidine ring of proline is not entirely rigid; it can adopt different puckered conformations (endo and exo) and the preceding peptide bond can undergo slow cis/trans isomerization.[3][4][5] This residual flexibility can be a liability in rational drug design, where a well-defined three-dimensional structure is often paramount for potent and selective biological activity.

To overcome this, medicinal chemists have developed a range of conformationally constrained proline analogs.[4][6][7] Among these, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stands out. By introducing a cyclopropane ring fused to the pyrrolidine scaffold, this bicyclic amino acid imposes a much stricter conformational lock, offering a powerful tool for stabilizing specific peptide secondary structures.[8][9] This guide will dissect the structural and conformational differences between these two molecules and provide the experimental context for their application.

Structural and Conformational Analysis

The fundamental difference between L-proline and this compound lies in the bicyclic nature of the latter. This seemingly small structural modification has profound consequences for the peptide backbone.

L-Proline: A Flexible Constraint

The five-membered pyrrolidine ring of L-proline is not planar and can pucker in two primary ways: Cγ-endo (where the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side).[3][4] This puckering is coupled to the main chain torsion angles. Furthermore, the peptide bond preceding a proline residue (the X-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds.[5][10][11] While the trans form is generally favored, the cis conformation is present in a significant population (around 5-30% in unfolded peptides) and plays critical roles in protein folding and function.[11][12][13] This isomerization is a slow process that can be a rate-limiting step in protein folding.[5][10]

This compound: A Rigid Scaffold

The introduction of the fused cyclopropane ring in this compound effectively locks the five-membered ring, eliminating the endo/exo puckering equilibrium. This rigid bicyclic structure severely restricts the available conformational space for the peptide backbone. The fixed geometry of this analog can be exploited to pre-organize a peptide into a specific conformation, often a well-defined β-turn. Such rigidification can lead to enhanced binding affinity for a biological target and improved metabolic stability.

Structural_Comparison cluster_proline L-Proline cluster_bicyclo This compound proline_img proline_text Flexible pyrrolidine ring Allows endo/exo puckering Permits cis/trans isomerization bicyclo_img bicyclo_text Rigid bicyclic system Locked ring conformation Restricts cis/trans isomerization

Caption: Structural comparison of L-proline and its bicyclic analog.

Comparative Experimental Data

The conformational effects of incorporating these amino acids into peptides are typically elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).[14][15]

ParameterL-ProlineThis compoundExperimental Method
Backbone Flexibility High (ring puckering, cis/trans isomerization)Low (rigid bicyclic structure)NMR Spectroscopy
Predominant Turn Type Type I and Type II β-turns, Polyproline II helixOften induces a specific, well-defined turn (e.g., Type VIa β-turn for related analogs)[16]NMR, CD Spectroscopy
Cis/Trans Isomer Ratio (X-Pro bond) Significant population of both isomers (e.g., 70-95% trans)Highly biased towards one isomer (often >95% trans)2D NMR (NOESY/ROESY)
Ring Conformation Dynamic equilibrium (Cγ-endo and Cγ-exo)LockedX-ray Crystallography, NMR

Experimental Protocols

Workflow for Peptide Conformational Analysis

G A Peptide Synthesis (Solid-Phase) B Purification (HPLC) A->B C Characterization (Mass Spectrometry) B->C D Circular Dichroism (CD) Spectroscopy C->D E NMR Spectroscopy (COSY, TOCSY, NOESY) C->E F Secondary Structure Analysis D->F G 3D Structure Calculation & Refinement E->G H Conformational Insights F->H G->H

Caption: Workflow for peptide conformational analysis.

Detailed Protocol: Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[17][18][19] It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.[17][18]

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region (190-250 nm).

    • Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if aromatic residues are present, or by quantitative amino acid analysis.[18] Typical concentrations for far-UV CD are 0.1-1 mg/ml.[18]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.[20]

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm.[20]

      • Bandwidth: < 2 nm.[18]

      • Scan speed: 50 nm/min.

      • Data pitch: 0.5 nm.

      • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same cuvette (typically a 0.1 cm path length quartz cuvette).

    • Record the spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed Ellipticity [mdeg]) / (10 * c * n * l) where c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

    • Deconvolute the MRE spectrum using algorithms like CONTIN, SELCON3, or K2D to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[14] Distinct spectral signatures indicate different secondary structures: α-helices show negative bands around 208 and 222 nm and a positive band around 192 nm, while β-sheets have a negative band around 217 nm and a positive band near 195 nm.[18][19]

Detailed Protocol: 2D NMR Spectroscopy for High-Resolution Structure Determination

NMR spectroscopy provides atomic-level information about peptide structure and dynamics in solution.[21][22] A series of 2D NMR experiments are required for a full structural elucidation.[23]

  • Sample Preparation:

    • Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated organic solvents) to a concentration of 1-5 mM.

    • Add a chemical shift reference standard (e.g., DSS or TSP).

    • Adjust the pH to the desired value.

  • Data Acquisition:

    • Acquire a set of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz):

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[21][24]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[21][23][24] The NOESY experiment is crucial for distinguishing between cis and trans X-Pro isomers based on the presence or absence of a strong Hα(i) - Hα(i-1) cross-peak.[12]

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in assignments.[21][22]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign all proton signals to specific amino acids in the peptide sequence using the combination of TOCSY and NOESY data.[23][25]

    • Constraint Generation: Convert NOESY cross-peak intensities into upper distance limits.[23] Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle constraints via the Karplus equation.[21]

    • Structure Calculation: Use the experimental constraints (distances and dihedral angles) as input for molecular dynamics and simulated annealing calculations (e.g., using software like CYANA, XPLOR-NIH, or AMBER) to generate an ensemble of 3D structures consistent with the NMR data.[23]

    • Structure Validation: Assess the quality of the calculated structures using metrics like Ramachandran plots and RMSD (Root Mean Square Deviation) values.[24]

Conclusion and Application in Drug Development

The choice between L-proline and a constrained analog like this compound is a strategic one in peptide-based drug design.

  • L-proline is the natural choice for mimicking native protein turns and loops where some degree of flexibility and the potential for cis/trans isomerization are functionally important.[5][26]

  • This compound is superior when the goal is to lock a peptide into a specific bioactive conformation. This pre-organization can significantly enhance binding affinity by reducing the entropic penalty of binding. Its rigid nature can also protect the peptide from proteolytic degradation, thereby improving its pharmacokinetic profile. This makes it a valuable tool for developing potent, selective, and stable peptide therapeutics.[27]

By understanding the distinct conformational consequences of these building blocks, researchers can make more informed decisions in the design of novel peptides with tailored structural and functional properties.

References

  • Circular dichroism of peptides - PubMed. Available at: [Link]

  • Methods of peptide conformation studies. Available at: [Link]

  • Circular Dichroism of Peptides - Moodle@Units. Available at: [Link]

  • Peptide Circular Dichroism Spectroscopy - Mtoz Biolabs. Available at: [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - NIH. Available at: [Link]

  • Conformational landscape of substituted prolines - PMC - PubMed Central - NIH. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • Methods of peptide conformation studies - PubMed. Available at: [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at: [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. Available at: [Link]

  • NMR Peptide Structure Analysis - Mtoz Biolabs. Available at: [Link]

  • De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy | PNAS. Available at: [Link]

  • Conformational Preferences of α-Substituted Proline Analogues - PMC - NIH. Available at: [Link]

  • How to Identify the Structure of Peptides | MtoZ Biolabs. Available at: [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. Available at: [Link]

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC. Available at: [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - IMR Press. Available at: [Link]

  • Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR - PMC - NIH. Available at: [Link]

  • Advanced Analytical Techniques for Peptide Characterization. Available at: [Link]

  • Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC - NIH. Available at: [Link]

  • Predicting most probable conformations of a given peptide sequence in the random coil state - PubMed. Available at: [Link]

  • Conformational preferences of proline analogues with different ring size - PubMed. Available at: [Link]

  • Proline isomerization in epigenetics - Wikipedia. Available at: [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides - Semantic Scholar. Available at: [Link]

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Available at: [Link]

  • The two possible conformations for the proline peptide bond. - ResearchGate. Available at: [Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed. Available at: [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water - Biophysics Instrumentation Facility - University of Wisconsin–Madison. Available at: [Link]

  • (1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubChem. Available at: [Link]

  • (1R,2S,5S)-rel-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - MySkinRecipes. Available at: [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Available at: [Link]

  • Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. Available at: [Link]

  • US20050059800A1 - Process and intermediates for the preparation of (1R,2S,5S)-3-azabicyclo[17][18]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl] - Google Patents. Available at:

  • Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyrrole-based Scaffolds For Turn Mimics - PMC - NIH. Available at: [Link]

Sources

Conformational differences between cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The conformational rigidity and substituent orientation of bioactive compounds can profoundly influence their pharmacological profiles. This guide provides an in-depth technical comparison of the conformational differences between the cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a constrained proline analog of significant interest in medicinal chemistry.[1] The bicyclic nature of this scaffold imparts a high degree of rigidity, making it an attractive component for designing peptides with specific secondary structures.[2]

This document will delve into the structural nuances of these isomers, drawing upon established analytical techniques and computational modeling. We will explore how experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical approaches can elucidate the distinct spatial arrangements of these molecules.

The Structural Landscape: Chair vs. Boat Conformations

The 3-azabicyclo[3.1.0]hexane ring system is not planar and can adopt two primary conformations: a chair-like and a boat-like pucker. The relative stability of these conformations is dictated by the nature and orientation of substituents on the bicyclic framework.[2][3][4] For the parent 3-azabicyclo[3.1.0]hexane, computational studies have shown that boat-like conformers are significantly more stable than their chair-like counterparts.[5][6]

The key distinction between the cis and trans isomers of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid lies in the relative orientation of the carboxylic acid group at the C2 position with respect to the fused cyclopropane ring. In the cis isomer, the carboxylic acid group is on the same face of the five-membered ring as the cyclopropane, while in the trans isomer, it is on the opposite face. This seemingly subtle difference has profound implications for the overall shape and potential biological activity of the molecule.

Elucidating Conformation with NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For the conformational analysis of cis and trans 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, several NMR experiments are particularly insightful.

Vicinal Coupling Constants (³J) and the Karplus Relationship

The magnitude of the through-bond coupling (J-coupling) between two protons on adjacent carbons (vicinal protons) is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation.[7][8][9] By measuring the ³J values from a high-resolution ¹H NMR spectrum, one can infer the dihedral angles and thus the conformation of the ring system.

For the 3-azabicyclo[3.1.0]hexane ring, the coupling between the proton at C2 and the adjacent protons on the cyclopropane ring and the C1 bridgehead proton is particularly informative. A key differentiator between the cis and trans isomers is the coupling constant between the protons on C1 and C2 (J₁‚₂). In bicyclo[3.1.0]hexane systems, a trans relationship often results in a coupling constant close to 0 Hz, whereas a cis relationship exhibits a significantly larger coupling constant.[10]

Experimental Protocol: ¹H NMR Spectroscopy for Coupling Constant Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified cis or trans isomer of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Process the spectrum with minimal line broadening to accurately measure the coupling constants.

  • Analysis: Identify the signals corresponding to the protons on the bicyclic core. Measure the coupling constants (in Hz) for the relevant protons, particularly H1, H2, and the cyclopropyl protons. Compare the observed J-values to those predicted by the Karplus equation for different possible conformations (chair vs. boat).

Table 1: Predicted ¹H NMR Coupling Constants for cis and trans Isomers

CouplingExpected ³J Value (Hz) - cis IsomerExpected ³J Value (Hz) - trans IsomerRationale
J(H1, H2)4-7~0The dihedral angle in the cis isomer is favorable for coupling, while in the trans isomer, it approaches 90°, minimizing the coupling.[10]
J(H2, H6-endo)Varies with conformationVaries with conformationDependent on the specific chair or boat pucker of the five-membered ring.
J(H2, H6-exo)Varies with conformationVaries with conformationDependent on the specific chair or boat pucker of the five-membered ring.
Nuclear Overhauser Effect (NOE) and ROESY Spectroscopy

While J-coupling provides through-bond information, the Nuclear Overhauser Effect (NOE) provides through-space information, revealing the proximity of protons that are not necessarily bonded to each other. For differentiating the cis and trans isomers, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is invaluable.

In the cis isomer, the proton at C2 is expected to be in close spatial proximity to the protons on the cyclopropane ring. Therefore, a cross-peak between the H2 proton and the cyclopropyl protons should be observed in the NOESY/ROESY spectrum. Conversely, in the trans isomer, the H2 proton is distant from the cyclopropane protons, and thus, no significant NOE is expected.

Experimental Protocol: 2D ROESY Spectroscopy

  • Sample Preparation: Prepare the sample as described for the ¹H NMR experiment. Degassing the sample by bubbling an inert gas (e.g., argon) through the solution can improve the quality of the NOE data.

  • Instrument Setup: Use a high-field NMR spectrometer equipped with a gradient probe.

  • Data Acquisition: Acquire a 2D ROESY spectrum. The mixing time should be optimized to observe the desired correlations (typically 200-500 ms).

  • Data Processing: Process the 2D data using appropriate window functions.

  • Analysis: Look for cross-peaks between the H2 proton and the protons of the cyclopropane ring. The presence of these cross-peaks is indicative of the cis stereochemistry.

Computational Modeling: A Theoretical Approach to Conformation

In silico methods, particularly Density Functional Theory (DFT), offer a powerful complementary approach to experimental techniques for studying molecular conformation.[5][6] DFT calculations can be used to determine the relative energies of different conformers (chair vs. boat) for both the cis and trans isomers, providing insights into their thermodynamic stability.

Moreover, these calculations can predict key geometric parameters, such as dihedral angles, which can then be correlated with experimentally determined NMR coupling constants via the Karplus equation.

Workflow: DFT-Based Conformational Analysis

DFT_Workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_analysis Data Analysis start Generate initial 3D structures (cis and trans isomers) conf_search Perform conformational search (e.g., molecular mechanics) start->conf_search geom_opt Geometry optimization of conformers (e.g., B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency calculations to confirm minima geom_opt->freq_calc dihedral Extract dihedral angles geom_opt->dihedral energy_calc Calculate relative energies freq_calc->energy_calc comparison Compare with experimental data energy_calc->comparison nmr_pred Predict NMR parameters (optional) dihedral->nmr_pred nmr_pred->comparison

Caption: Workflow for DFT-based conformational analysis.

Visualizing the Conformational Differences

The following diagrams illustrate the likely preferred boat conformations of the cis and trans isomers and the key proton relationships for NMR analysis.

cis_trans_conformers cluster_cis cis-Isomer (Boat Conformation) cluster_trans trans-Isomer (Boat Conformation) cis_struct Key Proximities: - H2 and cyclopropyl protons - Expected NOE between H2 and H6 - J(H1,H2) > 0 trans_struct Key Separations: - H2 distant from cyclopropyl protons - No expected NOE between H2 and H6 - J(H1,H2) ≈ 0

Caption: Key conformational features of cis and trans isomers.

Conclusion

The conformational analysis of cis and trans 3-azabicyclo[3.1.0]hexane-2-carboxylic acid reveals distinct structural differences that can be reliably characterized through a combination of advanced NMR techniques and computational modeling. The measurement of vicinal coupling constants provides a robust method for distinguishing between the two isomers, with the J(H1,H2) coupling being a particularly clear indicator. NOE-based experiments offer definitive proof of the through-space proximity of substituents, further solidifying the stereochemical assignment. DFT calculations complement these experimental findings by providing insights into the relative stabilities of different conformers and predicting key geometric parameters.

For researchers in drug discovery, a thorough understanding and application of these methodologies are crucial for the rational design of novel therapeutics incorporating this valuable bicyclic scaffold. The constrained nature of these proline analogs makes them powerful tools for controlling peptide conformation and, ultimately, biological activity.

References

  • Tetzlaff, C., Butz, V., Vilsmaier, E., Wagemann, R., Maas, G., von Onciul, A. R., & Clark, T. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (9), 1901-1907.
  • ResearchGate. (n.d.). ¹H-NMR spectra of compound 35 (top panel), 36 (middle panel), 37 (bottom panel). Retrieved from [Link]

  • Tetzlaff, C., Butz, V., Vilsmaier, E., Wagemann, R., Maas, G., von Onciul, A. R., & Clark, T. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (9), 1901.
  • Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(17), 3951–3961.
  • Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Sci-Hub. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Karplus equation. Retrieved from [Link]

  • anthracycline. (n.d.). Karplus Equations. Retrieved from [Link]

  • Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Organic & Biomolecular Chemistry, 8(17), 3951–3961.
  • Yang, G., Li, J., Liu, Y., Lowary, T. L., & Xu, Y. (2010). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Sci-Hub. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Singh, R. P., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & medicinal chemistry letters, 18(14), 4087–4091.

Sources

A Comparative Guide to the X-ray Crystallography of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The conformationally rigid 3-azabicyclo[3.1.0]hexane scaffold is a cornerstone in modern medicinal chemistry, imparting unique three-dimensional features to a variety of pharmacologically active agents.[1] Derivatives of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, in particular, are of significant interest due to their role as constrained amino acid analogues in peptidomimetics and as key components in drug candidates.[2] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutics.

This guide provides an in-depth comparison of X-ray crystallography as a primary tool for the structural elucidation of these bicyclic derivatives. It will delve into the practical aspects of crystallization, data analysis, and the interpretation of crystallographic results. Furthermore, this guide will objectively compare the insights gained from X-ray crystallography with those from alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, to provide a holistic understanding of the strengths and limitations of each approach.

The Unambiguous Answer of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute and relative stereochemistry of chiral molecules. For complex bicyclic systems like the 3-azabicyclo[3.1.0]hexane framework, where the spatial arrangement of substituents is critical for biological activity, X-ray crystallography provides an unambiguous and high-resolution snapshot of the molecule's conformation in the solid state.

The power of this technique lies in its ability to directly visualize the electron density of the molecule, allowing for the precise determination of bond lengths, bond angles, and torsional angles. This level of detail is often crucial for validating synthetic routes and for understanding the subtle conformational preferences that can govern molecular recognition at a biological target.

G cluster_workflow X-ray Crystallography Workflow Synthesis Synthesis Purification Purification Crystallization Crystallization Data_Collection Data_Collection Structure_Solution Structure_Solution Refinement Refinement Validation Validation Database_Deposition Database_Deposition

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a publication-quality crystal structure is a multi-step process that demands patience and precision. The following protocol outlines the key stages, with a focus on the considerations for 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives.

1. Synthesis and Purification:

  • The synthesis of the target 3-azabicyclo[3.1.0]hexane derivative is the initial step. Various synthetic strategies have been reported, including palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[3]

  • Rigorous purification of the synthesized compound is critical. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Common purification techniques include column chromatography and recrystallization.

2. Crystallization:

  • Challenge: The successful crystallization of a small molecule is often the most challenging step. For amino acid derivatives, the zwitterionic nature and the presence of flexible side chains can complicate the process.

  • Solvent Selection: The choice of solvent is crucial. A systematic screening of solvents with varying polarities is recommended. For derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, solvent systems such as ethanol-chloroform mixtures have been used.[4]

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated film to allow for the slow evaporation of the solvent. This is a simple and widely used method.

    • Vapor Diffusion: A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant. This can be done in either a hanging-drop or sitting-drop setup.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Additives: In some cases, the addition of a co-former or a salt can promote crystallization by providing additional intermolecular interactions that stabilize the crystal lattice.

3. Data Collection and Processing:

  • A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • The collected data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

4. Structure Solution, Refinement, and Validation:

  • The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.

  • The atomic positions and other parameters are then refined to improve the agreement between the calculated and observed diffraction data.

  • The final structure is validated to ensure its quality and correctness. The results are typically deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a Crystallographic Information File (CIF).[3][5][6]

Data Presentation: A Comparative Look at 3-Azabicyclo[3.1.0]hexane Derivatives

The following table summarizes the crystallographic data for a selection of 3-azabicyclo[3.1.0]hexane derivatives, showcasing the type of information that can be obtained from X-ray crystallography.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)CCDC Deposition No.Reference
A bis-spiro derivativeC₃₃H₂₁NO₄MonoclinicP2₁/c13.6792(4)13.6792(4)13.6792(4)902055282[4]
A 3-azabicyclo[3.1.0]hexan-2-imine derivativeC₂₁H₂₀N₂O₂SMonoclinicP2₁/n10.032(1)16.327(2)11.839(1)98.71(1)2086459[6]
A disubstituted cis-cyclopropane derivativeC₁₇H₁₇NO₄OrthorhombicP2₁2₁2₁8.875(1)11.234(2)15.678(2)90Not provided[5]

The Dynamic Perspective: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of a molecule in a highly ordered crystalline state, NMR spectroscopy offers insights into the structure and dynamics of molecules in solution, which can be more representative of the physiological environment.[7][8]

G cluster_comparison X-ray vs. NMR Xray X-ray Crystallography NMR NMR Spectroscopy Solid_State Solid State (Static Conformation) Solution_State Solution State (Dynamic Conformation) High_Resolution High Resolution (Bond Lengths/Angles) Conformational_Averaging Conformational Averaging Absolute_Stereochemistry Unambiguous Stereochemistry NOE_based_Stereochemistry Relative Stereochemistry (NOE) Crystallization_Hurdle Requires Single Crystals Solubility_Requirement Requires Soluble Sample

For conformationally constrained molecules like the derivatives of this compound, NMR can be particularly powerful for probing the conformational preferences in different solvent environments. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proton-proton distances, which can be used to deduce the relative stereochemistry and preferred conformation in solution.

However, it is important to note that the structures derived from NMR data are often an average of multiple conformations that may be in equilibrium in solution. This can sometimes lead to a less precise picture compared to the single, well-defined conformation observed in a crystal structure.[9]

The Predictive Power: Computational Modeling

Computational modeling provides a theoretical framework for understanding the conformational landscape of molecules. Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different conformations and to predict the most stable structures.

When used in conjunction with experimental data from X-ray crystallography or NMR, computational modeling can be a powerful tool for:

  • Rationalizing the observed solid-state conformation.

  • Exploring the full range of accessible conformations in solution.

  • Predicting the conformational changes that may occur upon binding to a biological target.

A Synergistic Approach to Structural Elucidation

The most comprehensive understanding of the structure and function of this compound derivatives is achieved through a synergistic approach that combines the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling.

  • X-ray crystallography provides the definitive, high-resolution structure in the solid state, which serves as a crucial benchmark.

  • NMR spectroscopy offers insights into the dynamic behavior and conformational preferences of the molecule in solution.

  • Computational modeling provides a theoretical framework for interpreting the experimental data and for making predictions about the molecule's behavior in different environments.

By integrating the information from these three powerful techniques, researchers can build a complete and nuanced picture of the three-dimensional world of these important molecules, paving the way for the design of more effective and selective drugs.

References

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]

  • Cramer, N., & Gande, T. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(11), 6437–6444. [Link]

  • Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry, 86(18), 12581–12591. [Link]

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann’s purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]

  • Berjanskii, M. V., & Wishart, D. S. (2013). Analyses of protein cores reveal fundamental differences between solution and crystal structures. PLoS ONE, 8(3), e58415. [Link]

  • Andrec, M., Snyder, D. A., Zhou, Z., Young, J., Montelione, G. T., & Levy, R. M. (2007). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Proteins: Structure, Function, and Bioinformatics, 69(3), 449–465. [Link]

  • Güntert, P. (2009). Comparison of NMR and crystal structures highlights conformational isomerism in protein active sites. ETH Zurich Research Collection. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved January 17, 2026, from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11366996, (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. Retrieved January 17, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11819099, 6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-. Retrieved January 17, 2026, from [Link].

  • Actelion Pharmaceuticals Ltd. (2008). 3-aza-bicyclo[3.1.0]hexane derivatives.
  • Hoechst Aktiengesellschaft. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of organic chemistry, 78(18), 9328–9339. [Link]

  • Kallam, S. R., Eda, V. R., Sen, S., Datrika, R., Rapolu, R. K., Khobare, S., ... & Banda, M. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1. 0] proline intermediate from an insecticide ingredient. Tetrahedron, 73(34), 5145-5151. [Link]

  • Hu, X., & Zhang, Y. (2019). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. Molecules (Basel, Switzerland), 24(15), 2788. [Link]

  • Stepakov, A. V., Filatov, A. S., Khoroshilova, O. V., Larina, A. G., & Boitsov, V. M. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann’s purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Bakonyi, B., Furegati, M., Kramer, C., La Vecchia, L., & Ossola, F. (2013). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. The Journal of Organic Chemistry, 78(18), 9328-9339. [Link]

  • MDPI. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

Sources

A Senior Application Scientist's Guide to Constrained Proline Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Proline and the Rationale for Conformational Constraint

Proline, the only proteinogenic secondary amino acid, holds a unique and critical position in the architecture of peptides and proteins.[1][2] Its cyclic pyrrolidine side chain, which connects back to the backbone nitrogen, imparts significant conformational rigidity, restricting the backbone dihedral angle φ to approximately -65°.[2][3] This inherent constraint makes proline a frequent resident of turns, loops, and the termini of secondary structures, where it acts as a "structure breaker" by disrupting α-helical and β-sheet formations.[2]

Furthermore, the tertiary amide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon far less common for other amino acid residues.[1][3] This cis-trans isomerization serves as a conformational switch, playing a pivotal role in protein folding, signaling, and receptor recognition.[1][4] Dysregulation of this isomerization has been implicated in various diseases, including cancer and neurodegenerative disorders.[1]

In the realm of drug design, particularly for peptide-based therapeutics, harnessing and controlling the conformational properties of proline is of paramount importance. Peptides often suffer from poor metabolic stability and low receptor affinity due to their inherent flexibility. By incorporating constrained proline analogs , we can pre-organize a peptide into its bioactive conformation, thereby enhancing its affinity for a target receptor and increasing its resistance to proteolytic degradation.[5][6] This guide provides a comparative analysis of different classes of constrained proline analogs, offering insights into their synthesis, conformational effects, and applications, supported by experimental data and protocols.

I. A Comparative Overview of Constrained Proline Analogs

The diverse array of constrained proline analogs can be broadly categorized based on the nature of the modification to the pyrrolidine ring. Each modification imparts distinct stereoelectronic effects that influence the ring pucker, the cis-trans amide bond equilibrium, and the overall peptide backbone conformation.

Substituted Prolines: Fine-Tuning Conformation through Steric and Electronic Effects

One of the most well-known and naturally occurring proline analogs is 4-hydroxyproline (Hyp), a key component of collagen.[7][8][9] The hydroxyl group at the C4 position, introduced post-translationally, plays a crucial role in stabilizing the collagen triple helix.[7][8][9][10]

  • Conformational Effects: The electron-withdrawing hydroxyl group in (2S,4R)-Hyp favors an exo ring pucker through a gauche effect.[2] This pre-organizes the residue into a conformation conducive to the polyproline II (PPII) helix, a key structural motif in collagen.[2] The hydroxyl group can also participate in hydrogen bonding networks, further stabilizing the local structure.[7][10] In contrast, (2S,4S)-Hyp favors an endo pucker. The introduction of a 3-hydroxyproline can have a destabilizing effect depending on its position.[11]

  • Applications: Beyond its role in collagen, Hyp is utilized in drug design to introduce conformational bias and improve the physicochemical properties of peptides.[1] It serves as a versatile synthetic handle for further modifications through a process termed "proline editing," allowing for the introduction of a wide range of functional groups.[2][12]

The introduction of fluorine, a highly electronegative atom, onto the proline ring offers a powerful tool for modulating peptide conformation and for use as a ¹⁹F NMR probe.[13][14][15][16]

  • Conformational Effects: Similar to the hydroxyl group in Hyp, a fluorine atom at the 4-position exerts a strong stereoelectronic effect. (2S,4R)-4-fluoroproline (Flp) strongly favors the exo pucker, while (2S,4S)-4-Flp favors the endo pucker.[16] This allows for precise control over the local backbone conformation. Fluorination can also influence the cis-trans isomerism of the preceding peptide bond.[17] The presence of fluorine can also enhance proteolytic stability.[14]

  • Applications: Fluorinated prolines are valuable tools in medicinal chemistry for enhancing binding affinity and metabolic stability.[13][15][18] Their unique NMR signature makes them excellent probes for studying peptide and protein conformation and dynamics in solution.[16]

Heterocyclic Analogs: Altering Ring Geometry and Electronics

Azaproline, where the α-carbon is replaced by a nitrogen atom, is a potent inducer of the cis-amide bond conformation.[5]

  • Conformational Effects: The lone pair repulsion between the α-nitrogen and the preceding carbonyl oxygen destabilizes the trans conformation, leading to a strong preference for the cis isomer.[5][19] This makes azaproline an excellent tool for stabilizing type VI β-turns, which are characterized by a cis-proline at the i+2 position.[5]

  • Applications: Azaproline is incorporated into peptidomimetics to lock the peptide backbone into a specific turn conformation, which can be crucial for receptor recognition and biological activity.[5] This can lead to enhanced potency and metabolic stability.

Bicyclic and Bridged Analogs: Maximizing Rigidity

To achieve an even higher degree of conformational restriction, bicyclic and bridged proline analogs have been developed. These analogs lock the pyrrolidine ring into a fixed conformation, drastically reducing the accessible conformational space.[6][20]

Methanoprolines contain a methylene bridge, forming a cyclopropane ring fused to the pyrrolidine ring.[21]

  • Conformational Effects: The position of the methylene bridge dictates the specific conformational constraints. For instance, 2,3-methanoproline rigidly fixes the φ dihedral angle and influences the ring pucker.[21] These constraints can be used to favor specific secondary structures.

  • Applications: Methanoprolines have been used to create highly constrained peptide mimics with defined secondary structures, such as β-turns and helices.[21]

A variety of other bicyclic systems, such as those based on the 8-azabicyclo[3.2.1]octane[6] and 3-azabicyclo[3.1.0]hexane skeletons[22], have been synthesized to impose even greater rigidity.

  • Conformational Effects: These analogs offer a high degree of control over the φ and ψ dihedral angles, effectively locking the peptide backbone into a specific conformation.[6][22] For example, analogs based on the 3-azabicyclo[3.1.0]hexane system have been shown to mimic poly-l-proline type II helices.[22]

  • Applications: These highly rigid analogs are valuable in structure-activity relationship (SAR) studies to probe the bioactive conformation of a peptide.[6] They are also used in the design of potent enzyme inhibitors and receptor ligands, as seen in antiviral drugs like Nirmatrelvir.[23]

II. Data Presentation: A Comparative Summary of Constrained Proline Analogs

Analog ClassSpecific ExampleKey Conformational EffectImpact on Peptide StructurePrimary Application
Substituted Prolines (2S,4R)-4-HydroxyprolineFavors exo ring puckerStabilizes PPII helices and turnsCollagen mimetics, improving physicochemical properties
(2S,4R)-4-FluoroprolineStrongly favors exo ring puckerPrecise control of local backbone conformation¹⁹F NMR probe, enhancing metabolic stability
Heterocyclic Analogs AzaprolineStrong preference for cis-amide bondStabilizes type VI β-turnsLocking peptides into specific turn conformations
Bicyclic/Bridged Analogs 2,3-MethanoprolineRigidly fixes φ and influences ring puckerInduces defined secondary structuresSAR studies, potent enzyme inhibitors
Bicyclo[3.1.0]prolineHigh degree of φ and ψ restrictionLocks backbone into a specific conformationAntiviral drug design, highly constrained peptidomimetics

III. Experimental Workflows and Protocols

The evaluation of constrained proline analogs in drug design relies on a suite of biophysical and biochemical assays. Here, we provide key experimental protocols.

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[24][25][26]

Workflow for NMR-based Conformational Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation prep Peptide Synthesis & Purification dissolve Dissolve in appropriate solvent (e.g., H₂O/D₂O or CD₃OH) prep->dissolve nmr_1d 1D ¹H NMR dissolve->nmr_1d nmr_2d 2D NMR (TOCSY, NOESY/ROESY) nmr_1d->nmr_2d process Process spectra (phasing, baseline correction) nmr_2d->process assign Resonance assignment process->assign restraints Extract conformational restraints (NOEs, coupling constants) assign->restraints calc Structure calculation (e.g., CYANA, CNS) restraints->calc validate Structure validation & analysis calc->validate

Caption: Workflow for determining peptide conformation using NMR.

Step-by-Step Protocol for 2D NMR Analysis:

  • Sample Preparation: Synthesize and purify the peptide containing the constrained proline analog. Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated methanol) to a final concentration of 1-5 mM.[26]

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.[27]

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify spin systems corresponding to individual amino acid residues.[26]

  • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å).[25] These correlations provide distance restraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acids in the peptide sequence.[27]

  • Structural Restraints: Extract inter-proton distance restraints from the NOESY/ROESY peak volumes and dihedral angle restraints from coupling constants measured in 1D or 2D spectra.[25]

  • Structure Calculation: Use molecular dynamics software (e.g., CYANA or CNS) to calculate an ensemble of 3D structures that satisfy the experimental restraints.[25]

  • Structure Validation: Evaluate the quality of the calculated structures based on agreement with experimental data and stereochemical parameters.

Proteolytic Stability Assay

Assessing the stability of peptides against enzymatic degradation is crucial for their therapeutic development.[28][29][30]

Workflow for Proteolytic Stability Assay

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Data Interpretation incubation Incubate peptide with protease (e.g., trypsin, chymotrypsin, or plasma) sampling Collect aliquots at various time points incubation->sampling quenching Quench reaction (e.g., with acid or inhibitor) sampling->quenching analysis Analyze samples by HPLC or LC-MS quenching->analysis quantification Quantify remaining peptide analysis->quantification half_life Calculate peptide half-life (t₁/₂) quantification->half_life

Caption: Workflow for assessing peptide proteolytic stability.

Step-by-Step Protocol:

  • Prepare Solutions: Prepare a stock solution of the peptide in a suitable buffer. Prepare a solution of the desired protease (e.g., trypsin) or use biological fluids like human plasma or serum.[31]

  • Incubation: Add the peptide to the protease solution at a defined concentration and incubate at 37°C.

  • Time-Point Sampling: At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or a specific protease inhibitor.[29]

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the remaining intact peptide.[32]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the peptide's half-life (t₁/₂).

Receptor Binding Assay

Receptor binding assays are essential for determining the affinity of a peptide ligand for its target receptor.[33][34][35][36]

Workflow for a Competitive Radioligand Binding Assay

G cluster_0 Assay Setup cluster_1 Separation cluster_2 Detection cluster_3 Data Analysis setup Prepare serial dilutions of unlabeled peptide incubation_mix Incubate receptor source, radioligand, and unlabeled peptide setup->incubation_mix separation Separate bound from free radioligand (e.g., filtration or SPA) incubation_mix->separation detection Quantify bound radioactivity separation->detection plot Plot % binding vs. log[unlabeled peptide] detection->plot ic50 Determine IC₅₀ and calculate Ki plot->ic50

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol (Filtration-based):

  • Prepare Reagents: Prepare a buffer solution, a known concentration of a radiolabeled ligand, the receptor source (e.g., cell membranes), and serial dilutions of the unlabeled test peptide.

  • Incubation: In a multi-well plate, incubate the receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.[37] Include controls for total binding (no unlabeled peptide) and non-specific binding (excess unlabeled peptide).

  • Separation: After incubation, rapidly filter the contents of each well through a filter mat (e.g., glass fiber) to separate the receptor-bound radioligand from the free radioligand.[37]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

IV. Conclusion and Future Perspectives

The strategic incorporation of constrained proline analogs is a powerful approach in modern drug design to overcome the inherent limitations of peptide-based therapeutics. By judiciously selecting an analog based on its specific conformational effects, researchers can fine-tune the structure of a peptide to enhance its biological activity, metabolic stability, and overall drug-like properties. The continued development of novel proline analogs with unique and predictable conformational biases, coupled with advanced analytical techniques, will undoubtedly expand the therapeutic potential of peptides in the years to come.[38]

V. References

  • Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline. ACS Publications.

  • Impact of cis-proline analogs on peptide conformation. PubMed.

  • A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC.

  • Conformational landscape of substituted prolines. PMC.

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ACS Publications.

  • Development of peptide receptor binding assays: methods to avoid false negatives. PubMed.

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. ResearchGate.

  • Peptide Binding Assays. Creative Peptides.

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.

  • Conformational Preferences of α-Substituted Proline Analogues. PMC.

  • Hydroxyproline. Wikipedia.

  • The Crucial Role of L-Hydroxyproline in Collagen Synthesis and Health. NINGBO INNO PHARMCHEM CO.,LTD.

  • Impact ofCis-proline analogs on peptide conformation. ResearchGate.

  • A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides. Benchchem.

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC.

  • A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH.

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. PubMed.

  • Receptor-Ligand Binding Assay. Mtoz Biolabs.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.

  • Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues. Drink Harlo.

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Georg Thieme Verlag.

  • NMR-Based Peptide Structure Analysis. Creative Proteomics.

  • Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry.

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed.

  • Receptor-Ligand Binding Assays. Revvity.

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.

  • Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. PMC.

  • Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility.

  • 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC.

  • Methanoprolines - Synthesis and properties. ResearchGate.

  • Synthesis of Gem-Dimethyl Bicyclic [3.1.0] Proline as an Antiviral Drug Intermediate. MDPI.

  • The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ResearchGate.

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. MDPI.

  • Why is hydroxyproline important component of collagen?. Quora.

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online.

  • SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. Indico.

  • Proline cis/trans Conformational Selection Controls 14–3–3 Binding. ACS Publications.

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.

  • Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PMC.

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.

  • Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a specialized amino acid analog often used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound and its analogs are classified as hazardous substances.[1][2][3] Understanding these hazards is the foundation for safe handling and disposal.

  • Irritant Properties: This chemical is known to cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3] Direct contact can lead to inflammation and discomfort, necessitating the use of appropriate Personal Protective Equipment (PPE) at all times.

  • Acidic Nature: As a carboxylic acid, this compound is corrosive. Improper storage or mixing can lead to dangerous reactions. For instance, mixing acids with bases can generate heat, while combining them with cyanides or sulfides can release toxic gases.[4][5]

  • Environmental Hazard: While specific ecotoxicity data is limited, it is a guiding principle that laboratory chemicals should not be released into the environment.[2][6][7] Hazardous chemicals must never be poured down the drain or disposed of in regular trash, as they can disrupt wastewater treatment processes and harm aquatic life.[4][8]

Due to these inherent risks, this compound is considered a hazardous waste and must be managed according to strict federal, state, and local regulations.[9][10]

Core Principles of Laboratory Chemical Waste Management

Before detailing the specific protocol, it is essential to ground our practice in the universal principles of hazardous waste management. These guidelines are derived from standards set by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

  • Waste Minimization: The most effective waste management strategy is to minimize its generation. This includes ordering only the necessary amount of chemicals, using less hazardous compounds when possible, and ensuring efficient experimental design.[9][13]

  • Segregation: Never mix incompatible waste streams.[5] For this particular acid, it must be kept separate from bases, oxidizers, and reactive materials.[5][13] Keep solid and liquid wastes in separate containers.[9]

  • Containment: Waste must be stored in appropriate, compatible containers that are in good condition and have securely fitting caps.[4][5] For acids, glass or plastic containers are preferred over metal, which can corrode.[9] Containers should not be filled beyond 90% capacity to allow for expansion.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the associated hazards (e.g., "Corrosive," "Irritant").[4][12]

  • Accumulation: Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[4][5][14] This area must be under the control of laboratory personnel.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_streams Segregate into Disposal Streams cluster_action Action: Containerize and Label cluster_end Final Disposition Start Generate Waste Containing This compound WasteType What is the form of the waste? Start->WasteType Solid Unused/Expired Solid Chemical WasteType->Solid  Solid Chemical Aqueous Aqueous Solution Waste WasteType->Aqueous Aqueous Solution   Solvent Organic Solvent Solution Waste WasteType->Solvent Organic Solvent Solution   Contaminated Contaminated Solid Waste (Gloves, Wipes, Glassware) WasteType->Contaminated Contaminated Labware/PPE CollectSolid Collect in a labeled, sealed hazardous solid waste container. Solid->CollectSolid CollectAqueous Collect in a labeled, sealed hazardous aqueous acid waste container. Do NOT neutralize bulk waste. Aqueous->CollectAqueous CollectSolvent Collect in a labeled, sealed hazardous solvent waste container. Solvent->CollectSolvent CollectContaminated Collect in a lined, labeled hazardous solid waste container. Contaminated->CollectContaminated Store Store in Satellite Accumulation Area (SAA) 'At or Near' Point of Generation CollectSolid->Store CollectAqueous->Store CollectSolvent->Store CollectContaminated->Store Pickup Request Pickup by Environmental Health & Safety (EH&S) Store->Pickup

Caption: Decision workflow for segregating and disposing of the target chemical waste.

Step-by-Step Disposal Protocols

Required PPE: At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves during all handling and disposal procedures.

Protocol 4.1: Disposal of Unused or Expired Solid this compound
  • Container Selection: Procure a designated hazardous solid waste container. This should be a robust, sealable container made of compatible plastic or a glass jar.

  • Original Container: Whenever possible, dispose of the chemical in its original, labeled container.[13] This prevents misidentification and ensures all hazard information is present.

  • Labeling: If not in the original container, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and indicate the hazards: "Corrosive (Acid), Irritant."

  • Storage: Securely close the container and place it in your designated Satellite Accumulation Area.

  • Pickup: Once the container is full or has been accumulating for the maximum allowed time (typically 6-12 months, check institutional policy), request a pickup from your institution's Environmental Health & Safety (EH&S) department.[4][13]

Protocol 4.2: Disposal of Aqueous Solutions
  • Prohibition of Drain Disposal: Under no circumstances should solutions of this chemical be poured down the drain.[4][8] While neutralization of very dilute solutions as a final step of a reaction may be permissible in some jurisdictions (adjusting pH to between 5.5 and 10.5), bulk waste must be collected.[5][8] The preferred and safest method is professional disposal.

  • Container Selection: Use a designated container for "Aqueous Acidic Waste." This should be a plastic or plastic-coated glass carboy.

  • Segregation: Ensure this waste stream is not mixed with organic solvents, bases, or other incompatible chemicals.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents, including "this compound" and water, with approximate percentages.

  • Storage and Pickup: Keep the container tightly capped except when adding waste.[4] Store in the SAA and arrange for EH&S pickup.

Protocol 4.3: Disposal of Contaminated Solid Waste

This category includes items such as gloves, weighing papers, paper towels used for cleanup, and disposable plasticware.

  • Container Selection: Use a designated hazardous solid waste container, such as a five-gallon pail lined with a clear plastic bag.[13]

  • Collection: Place all contaminated items directly into this container immediately after use.

  • Empty Containers: Any "empty" containers that held the pure chemical must be triple-rinsed. The rinsate (the rinsing liquid) must be collected and treated as hazardous aqueous waste as described in Protocol 4.2.[16] After rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.[16]

  • Labeling: Clearly label the container "Hazardous Waste" and list the contaminants (e.g., "Solid Waste contaminated with this compound").

  • Storage and Pickup: Seal the container/bag and store it in the SAA for professional pickup.

Summary of Disposal Parameters

Waste StreamContainer TypeKey Labeling InformationSegregation RequirementsDisposal Method
Unused/Expired Solid Original container, or sealed plastic/glass jar"Hazardous Waste", Full Chemical Name, "Corrosive, Irritant"Keep separate from all other chemicalsEH&S Pickup
Aqueous Solutions Plastic or plastic-coated glass carboy"Hazardous Waste", "Aqueous Acid Waste", All ComponentsDo not mix with bases, solvents, or oxidizersEH&S Pickup
Contaminated Solids (PPE, etc.) Lined pail or designated solid waste bin"Hazardous Waste", "Contaminated Solid Waste", Name of ChemicalKeep separate from liquid wasteEH&S Pickup
Triple-Rinsate from Containers Aqueous Acid Waste CarboyAdd to aqueous acid waste streamN/AEH&S Pickup

Emergency Spill Procedures

In the event of a spill, prioritize personal and environmental safety.[2][6]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid, gently sweep it up. For a liquid, use an acid-neutralizing spill kit or an inert absorbent material.

  • Collect Waste: All cleanup materials must be collected and disposed of as hazardous waste following Protocol 4.3.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department, as required by institutional policy.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public health.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). HalenHardy. Retrieved from [Link]

  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. (n.g.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency (EPA). Retrieved from [Link]

  • (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. (2023, October 11). Fisher Scientific. Retrieved from [Link]

Sources

Mastering the Safe Handling of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a novel bicyclic amino acid analog. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to build a robust culture of safety in your laboratory.

Hazard Recognition and Risk Assessment: The "Why" Behind the "How"

This compound is typically a solid, powdered substance. The primary routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact. The fundamental principles of laboratory safety, as outlined by the American Chemical Society (ACS), emphasize a four-step process: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies (RAMP).[5]

Inherent Hazards:

  • Skin Irritation: Prolonged or repeated contact with the powdered form or solutions can lead to localized redness, itching, and inflammation.[4]

  • Serious Eye Irritation: The fine particulate nature of the compound poses a significant risk of mechanical and chemical irritation to the eyes, potentially causing discomfort, redness, and watering.[4]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and sneezing.[4]

Based on these hazards, a thorough risk assessment is crucial before any handling of the material. This involves considering the quantity of the substance being used, the duration of the handling procedure, and the potential for dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to mitigate workplace hazards.[6] For this compound, the following PPE is essential to create an effective barrier against exposure.[7]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against airborne powder and accidental splashes of solutions.[7]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[8]
Body Protection Laboratory coatPrevents contamination of personal clothing.[9]
Respiratory Protection N95 respirator or higherRecommended when handling larger quantities or when there is a potential for significant dust generation.[10]
Step-by-Step Protocol for PPE Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles: Place goggles securely over the eyes.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.

  • Goggles: Remove by handling the strap, avoiding contact with the front.

  • Lab Coat: Unbutton and roll it inside-out as you remove it.

  • Respirator (if used): Remove by the straps without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Engineering Controls and Safe Handling Practices
  • Ventilation: Whenever possible, handle the powdered form of this compound in a certified chemical fume hood to minimize the inhalation of airborne particles.[3]

  • Weighing: Use a balance with a draft shield or conduct weighing in a fume hood.

  • Housekeeping: Maintain a clean and organized workspace. Clean up spills promptly and appropriately.

Disposal of Contaminated Materials and Unused Product

While this compound is not currently listed as a hazardous waste by the EPA, institutional policies and local regulations must always be followed.[11] In the absence of specific guidance, a conservative approach is recommended.

Disposal Workflow:

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Contaminated PPE Contaminated PPE Solid Waste Container Solid Waste Container Contaminated PPE->Solid Waste Container Empty Containers Empty Containers Empty Containers->Solid Waste Container Unused Compound Unused Compound Unused Compound->Solid Waste Container Label as 'Non-Hazardous Chemical Waste' EH&S Pickup EH&S Pickup Solid Waste Container->EH&S Pickup

Caption: Disposal pathway for materials contaminated with this compound.

Step-by-Step Disposal Protocol:

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated solid waste container.

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times. Collect the rinsate as chemical waste. Deface the label on the empty container before disposal in regular trash, in accordance with institutional guidelines.[1]

  • Unused Compound: Unused or waste this compound should be collected in a clearly labeled, sealed container. The label should include the full chemical name and the words "Non-Hazardous Chemical Waste for Disposal."

  • Waste Pickup: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EH&S) department.

Emergency Preparedness: Planning for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (or information on a closely related compound) readily available for emergency responders.

By integrating these principles of hazard recognition, risk mitigation, and emergency preparedness into your daily laboratory operations, you can ensure a safe and productive environment for the handling of this compound and other novel chemical entities.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S,5R)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Ribble Technology. (n.d.). Essential PPE for the Paint Stripping and Powder Coating Industry. Retrieved from [Link]

  • Elemet Group. (2022, October 8). PPE Needed for Powder Coating vs Anodizing. Retrieved from [Link]

  • Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]

  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]

  • Powder Coated Tough. (2018, May 23). Personal Protective Equipment—What a Finisher Needs to Know. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Reactant of Route 2
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.